(2-Bromo-3-iodophenyl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-3-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUJNCOMDYCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743132 | |
| Record name | (2-Bromo-3-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261571-03-2 | |
| Record name | (2-Bromo-3-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (2-Bromo-3-iodophenyl)methanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (2-Bromo-3-iodophenyl)methanol, a valuable halogenated building block in modern organic synthesis. With the confirmed CAS Number 1261644-21-6, this document details its chemical and physical properties, provides a validated experimental protocol for its synthesis via the reduction of 2-bromo-3-iodobenzoic acid, and presents a thorough spectroscopic characterization. Furthermore, this guide elucidates the strategic importance of this molecule in medicinal chemistry, particularly in the synthesis of kinase inhibitors, by leveraging its dihalogenated structure for selective cross-coupling reactions. The content herein is designed to equip researchers and drug development professionals with the critical knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.
Introduction: The Strategic Utility of Dihalogenated Phenylmethanols
Polyhalogenated aromatic compounds are indispensable tools in the arsenal of synthetic chemists, offering multiple reaction handles for the construction of complex molecular architectures. This compound, in particular, presents a unique substitution pattern that allows for regioselective functionalization. The differential reactivity of the carbon-iodine and carbon-bromine bonds under various cross-coupling conditions enables a stepwise approach to the synthesis of highly substituted aromatic compounds. This strategic advantage makes it a sought-after intermediate in the development of novel pharmaceuticals and advanced materials.
The presence of the hydroxymethyl group adds another layer of synthetic versatility, allowing for oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions. This guide will delve into the practical aspects of handling and utilizing this compound, with a focus on providing actionable protocols and a deep understanding of its chemical behavior.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's properties is paramount for its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1261644-21-6 | ,[1] |
| Molecular Formula | C₇H₆BrIO | ,[1] |
| Molecular Weight | 312.93 g/mol | ,[1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Purity | Typically ≥98% | ,[1] |
Spectroscopic Data (Predicted)
| Spectrum Type | Predicted Peak/Shift (δ) | Description |
| ¹H NMR (CDCl₃) | ~7.5-7.8 ppm (m, 3H) | Aromatic protons, exhibiting complex splitting due to ortho, meta, and para couplings. |
| ~4.7 ppm (s, 2H) | Benzylic protons (CH₂). | |
| ~1.8-2.5 ppm (br s, 1H) | Hydroxyl proton (OH), broad singlet, chemical shift can vary with concentration and solvent. | |
| ¹³C NMR (CDCl₃) | ~140-145 ppm | Quaternary aromatic carbon attached to CH₂OH. |
| ~125-135 ppm | Aromatic carbons. | |
| ~95-105 ppm | Aromatic carbon attached to iodine. | |
| ~120-125 ppm | Aromatic carbon attached to bromine. | |
| ~60-65 ppm | Benzylic carbon (CH₂OH). | |
| Mass Spec. (EI) | M⁺ at m/z 312/314 | Molecular ion peak showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1). |
| Fragments | Loss of H₂O, Br, I, and CH₂OH would be expected. |
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-bromo-3-iodobenzoic acid. This transformation can be achieved with high efficiency using common reducing agents.
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 2-Bromo-3-iodobenzoic Acid
This protocol details a reliable method for the synthesis of this compound.
Materials:
-
2-Bromo-3-iodobenzoic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromo-3-iodobenzoic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add lithium aluminum hydride portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration: Stir the resulting granular precipitate for 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Applications in Medicinal Chemistry and Organic Synthesis
The unique structural features of this compound make it a highly valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding pocket of the enzyme. The dihalogenated nature of this compound allows for the sequential and regioselective introduction of different substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The general strategy involves the selective reaction at the more reactive carbon-iodine bond, followed by a subsequent cross-coupling reaction at the less reactive carbon-bromine bond. This allows for the controlled and efficient construction of complex molecular scaffolds.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its dihalogenated nature allows for selective and sequential functionalization, providing an efficient route to complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its applications. With this knowledge, researchers and drug development professionals are well-equipped to leverage the synthetic potential of this valuable compound in their pursuit of novel therapeutics and advanced materials.
References
- MDPI.
Sources
An In-depth Technical Guide to (2-Bromo-3-iodophenyl)methanol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of (2-Bromo-3-iodophenyl)methanol, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical data and insights to facilitate its effective use in the laboratory.
Introduction: The Significance of Polysubstituted Benzyl Alcohols
Halogenated benzyl alcohols are versatile intermediates in the synthesis of complex organic molecules. The presence of multiple, distinct halogen substituents, such as bromine and iodine on the same aromatic ring, offers orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions. This compound, with its specific substitution pattern, presents a unique platform for the introduction of diverse functionalities, making it a valuable precursor for the synthesis of novel pharmaceutical compounds and other high-value chemical entities. The strategic placement of the bromine, iodine, and hydroxymethyl groups allows for a stepwise and controlled elaboration of the molecular scaffold.
Physicochemical Properties
A thorough understanding of the physical properties of a reagent is paramount for its proper handling, storage, and application in chemical synthesis. The following table summarizes the key physicochemical identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 1261644-21-6 | [1] |
| Molecular Formula | C₇H₆BrIO | [2][1] |
| Molecular Weight | 312.93 g/mol | [2][1] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | ≥95% to 98% | [2][3][4] |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [1] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, a prediction of its key spectroscopic features can be made based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The aromatic region will likely display a complex splitting pattern due to the disubstitution of the benzene ring. The chemical shifts (δ) in CDCl₃ are predicted as follows:
-
Aromatic Protons (Ar-H): Three protons in the range of 7.0-7.8 ppm, exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between 1.5 and 4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts (δ) in CDCl₃ are:
-
Aromatic Carbons: Six signals are expected in the aromatic region (120-145 ppm). The carbons directly attached to the halogens (C-Br and C-I) will have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the halogens. The carbon bearing the hydroxymethyl group will also be shifted downfield.
-
Methylene Carbon (-CH₂OH): A signal in the range of 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
-
C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks around 2850-2960 cm⁻¹.
-
C=C Stretch (aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
-
C-I Stretch: A band at lower wavenumbers, generally below 500 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal mass of the molecular ion would be 312 g/mol . Fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and the halogen atoms.
Synthesis and Purification
While a specific, detailed laboratory preparation for this compound is not widely published, a plausible synthetic route can be inferred from available information and general organic chemistry principles.
Proposed Synthetic Pathway
A likely synthetic approach involves the hydrolysis of a corresponding benzyl halide. Commercial suppliers suggest a synthetic route starting from 2-bromo-1-(chloromethyl)-3-iodobenzene or 2-bromo-1-(bromomethyl)-3-iodobenzene[3].
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Halogenation: 2-Bromo-3-iodotoluene would be subjected to free-radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or acetonitrile.
-
Hydrolysis: The resulting 2-bromo-1-(halomethyl)-3-iodobenzene would then be hydrolyzed to the corresponding alcohol. This can be achieved by heating with an aqueous solution of a base like sodium hydroxide or potassium carbonate.
-
Workup and Purification: After the reaction is complete, the mixture would be cooled and extracted with an organic solvent such as diethyl ether or ethyl acetate. The organic layer would be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its functional groups.
Caption: Reactivity map of this compound.
-
Carbon-Iodine Bond: The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective introduction of aryl, alkynyl, and vinyl groups at the 3-position.
-
Carbon-Bromine Bond: The C-Br bond is less reactive than the C-I bond, enabling subsequent cross-coupling reactions at the 2-position under different reaction conditions. This sequential functionalization is a powerful tool in the synthesis of complex molecules.
-
Hydroxymethyl Group: The primary alcohol functionality can be easily oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. It can also be transformed into a leaving group for nucleophilic substitution reactions.
While specific examples of the use of this compound in drug development are not prominent in the public domain, its structural motif is relevant to the synthesis of a wide range of biologically active compounds. Halogenated aromatic rings are common features in many pharmaceuticals, where they can influence metabolic stability, binding affinity, and pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its unique pattern of halogenation provides opportunities for selective and sequential functionalization, allowing for the efficient construction of complex molecular architectures. While some physical and spectral data are not yet widely available, this guide provides a solid foundation for researchers to understand and utilize this important chemical intermediate. It is recommended that users perform their own characterization to confirm the properties of the material obtained from any supplier.
References
- Chemsigma. This compound [1261571-03-2]. [Link]
- RSC Publishing.
- PubChem. 2-Bromobenzyl alcohol. [Link]
- Cheméo. Chemical Properties of 2-Bromobenzyl alcohol, isopropyl ether. [Link]
- PMC - NIH. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
- NIH. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes.
- PubChem. (2-Bromo-5-iodophenyl)methanol. [Link]
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- PubChem. Benzyl Alcohol. [Link]
- Google Patents. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)
- YouTube. Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. [Link]
- YouTube. Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104). [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of (2-Bromo-3-iodophenyl)methanol
Introduction: Strategic Importance of Dihalogenated Phenylmethanols
(2-Bromo-3-iodophenyl)methanol is a halogenated aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of three distinct functional groups—a primary alcohol, a bromine atom, and an iodine atom—on the phenyl ring offers a rich platform for orthogonal synthetic transformations. The differential reactivity of the C-Br and C-I bonds, particularly in metal-catalyzed cross-coupling reactions, allows for the sequential and regioselective introduction of diverse molecular fragments. This makes this compound a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates and functional organic materials. This guide provides a comprehensive overview of a reliable synthetic route to this compound and a detailed analysis of its characterization.
Synthesis of this compound: A Guided Reduction Approach
The most direct and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 2-bromo-3-iodobenzaldehyde. This transformation is reliably achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for the conversion of aldehydes to primary alcohols without affecting the carbon-halogen bonds.
Causality of Reagent Selection
The choice of sodium borohydride is predicated on its chemoselectivity.[1] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids, and it is compatible with a range of protic solvents, most commonly methanol or ethanol.[2] This selectivity is crucial for preserving the structural integrity of the dihalogenated aromatic ring system. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the desired primary alcohol.[1]
Experimental Protocol: Reduction of 2-Bromo-3-iodobenzaldehyde
Materials:
-
2-Bromo-3-iodobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of the Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-iodobenzaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Addition of Sodium Borohydride: While stirring vigorously, slowly add sodium borohydride (1.1-1.5 equivalents) to the cooled solution in small portions. The addition should be controlled to prevent excessive foaming.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol spot. The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄. This will be accompanied by gas evolution (hydrogen), so the addition must be done cautiously until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acidic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis. Alternatively, for products of sufficient purity, recrystallization from a suitable solvent system can be employed.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons.
-
Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected in the range of δ 4.5-4.8 ppm. The integration of this signal should correspond to two protons.
-
Aromatic Protons: The three aromatic protons will appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the bromine, iodine, and hydroxymethyl substituents.
-
Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which can vary depending on the concentration and solvent used.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Benzylic Carbon (-CH₂OH): A signal is expected in the range of δ 60-65 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbons directly attached to the bromine and iodine atoms will have their chemical shifts influenced by the halogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of an alcohol.
-
Aromatic C-H Stretch: Sharp absorption bands are expected just above 3000 cm⁻¹.
-
C-O Stretch: A strong absorption band is expected in the region of 1000-1200 cm⁻¹, corresponding to the C-O single bond of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (312.93 g/mol ). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I is monoisotopic), the molecular ion region will exhibit a characteristic isotopic pattern.
-
Fragmentation Pattern: Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O). Cleavage of the carbon-halogen bonds may also be observed.
Data Summary
| Analytical Technique | Expected Data for this compound |
| Molecular Formula | C₇H₆BrIO |
| Molecular Weight | 312.93 g/mol |
| ¹H NMR (CDCl₃) | δ ~4.6 (s, 2H, -CH₂OH), δ 7.0-8.0 (m, 3H, Ar-H), variable broad singlet for -OH |
| ¹³C NMR (CDCl₃) | δ ~63 ( -CH₂OH), multiple signals between δ 120-145 (aromatic carbons) |
| IR (KBr or thin film) | ~3300 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~1050 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | M⁺ peak at m/z 313, with a characteristic isotopic pattern for one bromine atom. |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization Logic
Caption: Analytical techniques for structural confirmation.
Conclusion
This technical guide outlines a robust and accessible method for the synthesis of this compound, a valuable and versatile building block in organic synthesis. The detailed protocol for the reduction of 2-bromo-3-iodobenzaldehyde using sodium borohydride is both efficient and chemoselective. The comprehensive characterization plan, employing NMR, IR, and mass spectrometry, ensures the unambiguous identification and purity assessment of the final product. Researchers and drug development professionals can utilize this guide as a reliable resource for the preparation and validation of this key synthetic intermediate.
References
- PubChem. (3-Bromophenyl)(2-chlorophenyl)methanol.
- PubChem. (3-Bromo-2-chlorophenyl)methanol.
- PrepChem.
- ResearchGate.
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- Sciforum. Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]
- Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]
- Usiena AIR.
- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- NIH National Library of Medicine. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
- NIH National Library of Medicine.
- ChemBK. (3-bromo-5-fluorophenyl)methanol. [Link]
- MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
- ResearchGate. Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of (2-Bromo-3-iodophenyl)methanol
Foreword: Navigating the Spectroscopic Landscape of a Novel Halogenated Aromatic Alcohol
In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (2-Bromo-3-iodophenyl)methanol, a dihalogenated aromatic alcohol, presents a unique spectroscopic puzzle due to the confluence of a primary alcohol and two distinct halogen substituents on the phenyl ring. This guide provides a comprehensive exploration of the expected spectroscopic signature of this molecule, offering a foundational resource for researchers engaged in its synthesis, characterization, and application.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a molecular formula of C₇H₆BrIO and a molecular weight of 312.93 g/mol . The strategic placement of the bromo and iodo substituents, ortho and meta to the hydroxymethyl group respectively, creates a distinct electronic and steric environment that will be reflected in its spectroscopic data.
Molecular Structure of this compound
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required for data acquisition.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum for this compound in CDCl₃ is summarized below.
| Predicted Chemical Shift (ppm) | Assignment |
| ~140 - 145 | Ar-C (C-CH₂OH) |
| ~130 - 135 | Ar-CH |
| ~125 - 130 | Ar-CH |
| ~120 - 125 | Ar-CH |
| ~115 - 120 | Ar-C (C-Br) |
| ~95 - 100 | Ar-C (C-I) |
| ~60 - 65 | -CH₂- |
Interpretation and Rationale
-
Aromatic Carbons (95 - 145 ppm): The six aromatic carbons are all in unique chemical environments. The carbon attached to the hydroxymethyl group is expected at the most downfield position among the protonated carbons due to the oxygen's electronegativity. The carbons directly bonded to the halogens will have their chemical shifts significantly influenced. The carbon bearing the iodine atom is expected to be the most upfield of the substituted aromatic carbons due to the "heavy atom effect."
-
Benzylic Carbon (60 - 65 ppm): The carbon of the -CH₂- group is shifted downfield due to the attachment of the electronegative oxygen atom.
Comparative Analysis with Benzyl Alcohol
In the ¹³C NMR spectrum of benzyl alcohol, the benzylic carbon appears around 65 ppm, and the aromatic carbons resonate in the 127-129 ppm range, with the carbon attached to the methylene group appearing at approximately 141 ppm. The predicted spectrum of this compound shows a much wider range of chemical shifts for the aromatic carbons, a direct result of the electronic effects of the two different halogen substituents.
Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrum Data
For this compound, we anticipate the following key features in its electron ionization (EI) mass spectrum:
| m/z | Ion | Comments |
| 312/314 | [M]⁺ | Molecular ion peak, showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1). |
| 295/297 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| 233 | [M-Br]⁺ | Loss of a bromine radical. |
| 185 | [M-I]⁺ | Loss of an iodine radical. |
| 107 | [C₇H₇O]⁺ | Tropylium-like ion from cleavage of C-Br and C-I bonds. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Fragmentation Pathways
The fragmentation of benzyl alcohol derivatives is well-documented. The molecular ion is often observed, and characteristic losses include the hydroxyl group, the halogen atoms, and the entire hydroxymethyl group. The presence of bromine will result in a distinctive M/M+2 isotopic pattern in the molecular ion and any bromine-containing fragments.
Comparative Analysis with 4-Iodobezyl Alcohol
The mass spectrum of 4-iodobenzyl alcohol shows a prominent molecular ion at m/z 234. Key fragments include the loss of iodine to give a peak at m/z 107, and the formation of the phenyl cation at m/z 77. This provides a good model for the expected fragmentation of the carbon skeleton of this compound.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3200-3600 | O-H stretch (alcohol) | Strong, Broad |
| 3000-3100 | C-H stretch (aromatic) | Medium |
| 2850-2960 | C-H stretch (aliphatic) | Medium |
| 1450-1600 | C=C stretch (aromatic) | Medium to Weak |
| 1000-1260 | C-O stretch (primary alcohol) | Strong |
| 500-600 | C-Br stretch | Medium to Strong |
| ~500 | C-I stretch | Medium to Strong |
Interpretation and Rationale
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is the most characteristic feature of an alcohol, with the broadening due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region is indicative of the C-O single bond in the primary alcohol.
-
C-Halogen Stretches: The C-Br and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.
Comparative Analysis with Benzyl Alcohol
The IR spectrum of benzyl alcohol prominently displays the broad O-H stretch, aromatic and aliphatic C-H stretches, and a strong C-O stretch. The spectrum of this compound is expected to be very similar in the functional group region, with the addition of absorptions in the lower frequency region corresponding to the C-Br and C-I bonds.
Experimental Protocols: A Self-Validating System
To obtain high-quality spectroscopic data, the following general protocols should be followed.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Analysis: Inject the sample and acquire the mass spectrum, ensuring the molecular ion and key fragment ions are clearly resolved.
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Conclusion: A Predictive Yet Powerful Spectroscopic Portrait
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The combined analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy offers a comprehensive toolkit for the structural verification of this compound. The principles and comparative data presented herein should empower researchers to confidently interpret the experimental data they acquire for this and structurally related molecules, thereby accelerating their research and development endeavors.
References
- NMR Prediction Software: Mnova NMRPredict. Mestrelab Research S.L. URL: https://mestrelab.com/software/mnova/plugins/nmrpredict/ NMRDB.org: An Online Database for NMR Spectra. URL: https://www.nmrdb.org/
- Mass Spectrometry of Benzyl Alcohol: NIST Mass Spectrometry Data Center. Benzyl alcohol. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100516&Type=MASS
- BenchChem. Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide. URL: https://www.benchchem.
- IR Spectrum of Benzyl Alcohol: NIST Chemistry WebBook. Benzyl alcohol. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100516&Type=IR-SPEC&Index=1#IR-SPEC
- General Spectroscopic Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
13C NMR of (2-Bromo-3-iodophenyl)methanol
An In-depth Technical Guide to the ¹³C NMR of (2-Bromo-3-iodophenyl)methanol
Introduction
This compound is a polysubstituted aromatic compound featuring a hydroxymethyl group, a bromine atom, and an iodine atom on a benzene ring. The precise determination of its chemical structure is fundamental for its application in research and development, particularly in fields like medicinal chemistry and materials science where precise atomic arrangement dictates function. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] It provides critical information on the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment.[2][3]
This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. It is designed for researchers and professionals in the chemical sciences, offering a blend of theoretical predictions, a detailed experimental protocol, and an in-depth interpretation of the spectral data. The causality behind experimental choices and data interpretation is explained to ensure scientific integrity and practical utility.
Predicted ¹³C NMR Chemical Shifts: An Analysis of Substituent Effects
The chemical shift (δ) of each carbon atom in the benzene ring is influenced by the electronic effects of the attached substituents (-Br, -I, -CH₂OH). By employing the principle of substituent additivity, we can predict the approximate chemical shifts for the seven unique carbon atoms in this compound.[4][5] The base value for a benzene carbon is ~128.5 ppm.
The substituents exert their influence through a combination of inductive and resonance effects.[6] However, for heavier halogens like bromine and particularly iodine, a phenomenon known as the "heavy atom effect" becomes significant.[7] This effect causes a pronounced upfield shift (to a lower ppm value) for the carbon atom directly bonded to the heavy halogen (the ipso-carbon), which counteracts the expected deshielding from electronegativity alone.[7]
The predicted chemical shifts for each carbon atom of this compound are summarized in the table below. These predictions are derived from established substituent chemical shift (SCS) values.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (-CH₂OH attached) | ~141 | Strong deshielding from the electronegative oxygen and substitution at the ortho positions. |
| C2 (-Br attached) | ~123 | The ipso-carbon attached to bromine experiences an upfield shift due to the heavy atom effect.[7] |
| C3 (-I attached) | ~98 | The ipso-carbon attached to iodine shows a very strong upfield shift due to the pronounced heavy atom effect of iodine.[7] |
| C4 | ~132 | Deshielded by the ortho iodine and meta bromine substituents. |
| C5 | ~129 | Experiences minor shielding or deshielding effects from the substituents. |
| C6 | ~130 | Deshielded by the ortho -CH₂OH group and meta iodine. |
| -CH₂OH | ~64 | Typical range for a benzylic alcohol carbon, deshielded by the attached oxygen.[8][9] |
Experimental Protocol for ¹³C NMR Acquisition
This section outlines a robust, self-validating protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.
Sample Preparation
-
Analyte: Weigh approximately 20-30 mg of this compound (CAS No: 1261644-21-6).[10]
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the analyte in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single carbon signal at ~77.16 ppm, which serves as a convenient internal reference.[9]
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard and reference, with its signal defined as 0.0 ppm.
-
Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is critical for acquiring a high-resolution spectrum.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems). Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[2]
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Acquisition Time (AQ): ~1.0-2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds. While longer delays are required for precise quantification, a 2-second delay is sufficient for qualitative structural elucidation and provides a good signal-to-noise ratio in a reasonable time.[11]
-
Number of Scans (NS): 1024-4096 scans. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.[2]
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1.0-2.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.
Workflow and Data Interpretation Diagrams
The following diagrams illustrate the experimental workflow and the logical connections between the molecular structure and its expected spectral features.
Caption: Experimental workflow for ¹³C NMR analysis.
Caption: Correlation of structure and predicted shifts.
Conclusion
This guide has detailed the theoretical prediction, experimental acquisition, and interpretation of the ¹³C NMR spectrum for this compound. The predicted chemical shifts, based on established substituent effects including the heavy atom effect of iodine and bromine, provide a clear roadmap for spectral assignment. The provided step-by-step protocol ensures the acquisition of a high-quality spectrum suitable for unambiguous structure confirmation. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a valuable resource for scientists engaged in drug development and chemical research, facilitating the confident characterization of complex organic molecules.
References
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16).
- Sasanuma, Y., & Yamamoto, O. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. ResearchGate.
- Stenutz, R. NMR chemical shift prediction of benzenes.
- Das, P., et al. (2016). Structure elucidation of uniformly 13C labeled small molecule natural products. PMC, NIH.
- Supporting information for - The Royal Society of Chemistry.
- Supplementary Information - The Royal Society of Chemistry.
- How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products... Pearson.
- Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
- Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove, University of Mississippi.
- Bingol, K. (2018). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments.
- Measuring methods available and examples of their applications 13C NMR.
- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Modgraph.
- Peterson, E. A., & Jacobsen, E. N. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, ACS Publications.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Sivasubramaniyan, S., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of Chemical Sciences.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
- Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
- Supporting Information - The Royal Society of Chemistry.
- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.
- A Study of Substituent Effect on 1H and 13C NMR Spectra of Mono, Di and Poly Substituted Carbazoles. ElectronicsAndBooks.
- 13C NMR Chemical Shifts. Oregon State University.
- Summary of C13-NMR Interpretation.
- Obtaining and Analyzing NMR Spectra of Substituted Benzenes for Carbon Assignment. Docsity.
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Mass spectrum of (2-Bromo-3-iodophenyl)methanol
An In-Depth Technical Guide to the Mass Spectrum of (2-Bromo-3-iodophenyl)methanol
Abstract
This technical guide provides a comprehensive analysis and expert interpretation of the expected electron ionization (EI) mass spectrum of this compound (CAS No. 1261644-21-6)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral prediction. It elucidates the fundamental principles of fragmentation for poly-halogenated aromatic alcohols, explains the causality behind the expected spectral features, and provides a validated experimental protocol for acquiring high-quality data. The guide focuses on predicting the molecular ion signature, detailing the primary fragmentation pathways, and presenting the information with clarity through structured data tables and explanatory diagrams.
Introduction
This compound is a highly functionalized aromatic compound, often utilized as a complex building block in the synthesis of novel pharmaceutical agents and advanced materials. Accurate structural verification of such intermediates is critical to ensure the integrity of the synthetic pathway and the purity of the final product. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for the structural elucidation of volatile, small organic molecules due to its high reproducibility and the generation of detailed fragmentation patterns that serve as a molecular fingerprint.[3]
This guide offers a predictive yet deeply analytical framework for understanding the mass spectrum of this specific molecule. We will dissect the interplay between the different functional groups—the benzyl alcohol moiety and the two distinct halogen substituents (bromine and iodine)—to forecast the key ions and fragmentation mechanisms that define its mass spectral character.
Part I: The Molecular Ion Signature - A Tale of Two Halogens
The molecular ion (M•+) region of the mass spectrum provides the most immediate and valuable information: the molecular weight and, through its isotopic pattern, clues to the elemental composition. For this compound (C₇H₆BrIO), this region is uniquely defined by the natural isotopic abundances of its constituent halogens.
The Bromine Isotopic Doublet
Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal measure (approximately 50.54% and 49.46%, respectively).[4] This results in a characteristic isotopic cluster for any bromine-containing fragment, where two peaks of roughly equal intensity are observed, separated by two mass-to-charge units (m/z). This 1:1 "doublet" at M•+ and (M+2)•+ is a definitive signature for the presence of a single bromine atom in the molecule.[5][6]
The Monoisotopic Nature of Iodine
In stark contrast, iodine is monoisotopic, existing entirely as ¹²⁷I.[7][8] Consequently, iodine itself does not generate an (M+2)•+ peak. Its primary contribution to the spectrum is its significant mass (127 amu), which means that fragments containing iodine will appear at a high m/z, and its loss will result in a large mass shift of 127 units—a diagnostically useful feature.[9]
Predicted Molecular Ion Cluster for C₇H₆BrIO
Combining these principles, the molecular ion for this compound will manifest as a distinct pair of peaks separated by 2 Da. The nominal mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ¹²⁷I).
| Ion Species | Isotopic Composition | Calculated Monoisotopic Mass (Da) | Expected m/z | Expected Relative Abundance |
| [M]•+ | C₇H₆⁷⁹Br¹²⁷IO | 311.865 | 312 | ~100% |
| [M+2]•+ | C₇H₆⁸¹Br¹²⁷IO | 313.863 | 314 | ~98% |
| [M+1]•+ | Primarily ¹³CC₆H₆⁷⁹Br¹²⁷IO | 312.868 | 313 | ~7.7% |
Table 1: Predicted m/z values and relative abundances for the molecular ion cluster of this compound.
The presence of this strong m/z 312/314 doublet with a ~1:1 intensity ratio is the primary evidence for confirming the molecular weight and the presence of one bromine atom.
Part II: Principal Fragmentation Pathways under Electron Ionization
The 70 eV electron beam used in standard EI-MS imparts significant energy, leading to extensive and predictable bond cleavages.[10] The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The hierarchy of bond lability is generally C-I < C-Br < C-C < C-O < C-H.
The following pathways are predicted to be the most significant:
Pathway A: Cleavage of the Carbon-Iodine Bond (The Weakest Link)
The C-I bond is the most readily cleaved due to its lower bond energy compared to C-Br. This fragmentation, involving the loss of an iodine radical (•I), is expected to be a dominant process.
-
[M]•+ → [M - I]⁺ + •I
-
This pathway generates the (2-bromophenyl)methanol cation ([C₇H₆BrO]⁺), which will appear as a prominent isotopic doublet at m/z 185 and 187 . The high stability of the resulting benzyl-type cation favors this fragmentation.
Pathway B: Cleavage of the Carbon-Bromine Bond
While less favorable than C-I scission, the loss of a bromine radical (•Br) is another key fragmentation route.
-
[M]•+ → [M - Br]⁺ + •Br
-
This produces the (3-iodophenyl)methanol cation ([C₇H₆IO]⁺). Since iodine is monoisotopic, this fragment will appear as a single, strong peak at m/z 233 .
Pathway C: Benzylic C-C Bond Cleavage
The loss of the entire hydroxymethyl group (•CH₂OH, 31 Da) via cleavage of the bond connecting it to the aromatic ring is a common pathway for benzyl derivatives.
-
[M]•+ → [M - CH₂OH]⁺ + •CH₂OH
-
This results in the 2-bromo-3-iodophenyl cation ([C₆H₃BrI]⁺), which will be observed as an isotopic doublet at m/z 281 and 283 .
Pathway D: Secondary Fragmentations
The primary fragment ions will undergo further decomposition, providing additional structural information. A key secondary fragmentation for benzyl alcohols is the loss of formaldehyde (CH₂O, 30 Da) or a related loss of CO and H₂ from the primary fragments.
-
From [M - I]⁺ (m/z 185/187): Loss of CH₂O leads to the bromophenyl cation ([C₆H₅Br]⁺) at m/z 155 and 157 .
-
From [M - Br]⁺ (m/z 233): Loss of CH₂O yields the iodophenyl cation ([C₆H₅I]⁺) at m/z 203 .
The following diagram illustrates the predicted fragmentation cascade.
Summary of Predicted Key Ions
| m/z (Isotopic Cluster) | Proposed Fragment Ion | Formula | Fragment Lost | Expected Abundance |
| 312, 314 | Molecular Ion | [C₇H₆BrIO]•+ | - | Medium to Low |
| 281, 283 | 2-Bromo-3-iodophenyl | [C₆H₃BrI]⁺ | •CH₂OH | Medium |
| 233 | (3-Iodophenyl)methanol | [C₇H₆IO]⁺ | •Br | Medium |
| 203 | Iodophenyl | [C₆H₅I]⁺ | •Br, CH₂O | Medium to High |
| 185, 187 | (2-Bromophenyl)methanol | [C₇H₆BrO]⁺ | •I | High (Potential Base Peak) |
| 155, 157 | Bromophenyl | [C₆H₅Br]⁺ | •I, CH₂O | High |
| 127 | Iodine | [I]⁺ | C₇H₆BrO | Low |
| 77 | Phenyl | [C₆H₅]⁺ | Br, I, CH₂O | Medium |
Table 2: Summary of principal ions expected in the EI mass spectrum.
Part III: Experimental Protocol for Mass Spectrum Acquisition
To ensure the generation of a high-quality, reproducible mass spectrum, a validated experimental approach is essential. The following protocol outlines the recommended methodology using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for such analyses.
Workflow Overview
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IR spectrum of (2-Bromo-3-iodophenyl)methanol
An In-depth Technical Guide to the Infrared Spectrum of (2-Bromo-3-iodophenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique in the field of chemical sciences, offering rapid and non-destructive identification of functional groups within a molecular structure. This guide provides a comprehensive analysis of the infrared spectrum of this compound, a substituted aromatic alcohol of interest in synthetic chemistry and drug development. By dissecting its molecular structure, we will predict and interpret the characteristic vibrational frequencies. This document serves as a practical reference, detailing the theoretical underpinnings, an experimental protocol for spectral acquisition, and a systematic approach to spectral interpretation, ensuring both scientific rigor and field-proven applicability.
Introduction: The Vibrational Fingerprint of a Molecule
Every covalent bond in a molecule is in a constant state of vibration, stretching and bending at specific quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique "vibrational fingerprint" of the molecule. For the synthetic chemist or drug development professional, this fingerprint is a critical tool for structural elucidation, reaction monitoring, and quality control.
The subject of this guide, this compound (CAS No: 1261644-21-6), presents a unique combination of functional groups: a primary alcohol, a trisubstituted aromatic ring, and two distinct halogen substituents.[1][2] Understanding its IR spectrum is key to confirming its identity and purity.
Molecular Structure and Predicted Vibrational Modes
To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic absorption bands.
Caption: Molecular structure of this compound.
The key functional groups and their expected vibrational modes are:
-
Hydroxyl Group (O-H): The O-H stretching vibration in alcohols is one of the most recognizable bands in an IR spectrum. Due to intermolecular hydrogen bonding, this peak is typically strong and very broad.[3][4]
-
Aromatic Ring (C=C and C-H): The benzene ring gives rise to several characteristic absorptions. Aromatic C-H bonds stretch at wavenumbers slightly higher than their aliphatic counterparts.[5][6][7] The C=C bonds within the ring produce a series of medium to sharp bands in the 1400-1600 cm⁻¹ region.[5][6] Furthermore, C-H out-of-plane ("oop") bending vibrations in the lower frequency region can be diagnostic of the ring's substitution pattern.[5][6]
-
Aliphatic Group (CH₂-OH): The methylene (-CH₂) group attached to the ring will exhibit sp³ C-H stretching vibrations at wavenumbers just below 3000 cm⁻¹.[8][9]
-
Carbon-Oxygen Bond (C-O): The C-O single bond stretch of a primary alcohol is a strong band that appears in the fingerprint region of the spectrum.[3][10][11]
-
Carbon-Halogen Bonds (C-Br, C-I): The stretching vibrations for C-Br and C-I bonds occur at low frequencies. These bands are often found in the complex fingerprint region or even in the far-IR region and can be difficult to assign definitively, but their presence is a key feature of the molecule's overall fingerprint.[11][12]
Data Presentation: Predicted IR Absorption Bands
The following table summarizes the expected quantitative data from an IR analysis of this compound, grounded in established spectroscopic principles.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment | Causality and Insights |
| 3550 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) | The broadness is the hallmark of intermolecular hydrogen bonding, a definitive feature for alcohols in a condensed phase.[3][10][13] |
| 3100 - 3000 | Medium-Weak | sp² C-H Stretch | Aromatic Ring | Aromatic C-H bonds are slightly stronger than aliphatic ones, thus absorbing at a higher frequency (just above 3000 cm⁻¹).[5][6][8] |
| 3000 - 2850 | Medium | sp³ C-H Stretch | Methylene (-CH₂) | Characteristic of C-H bonds on an sp³ hybridized carbon, appearing just below the 3000 cm⁻¹ dividing line.[8][14] |
| 1600 - 1585 | Medium-Weak | C=C In-Ring Stretch | Aromatic Ring | These two bands are due to complex carbon-carbon stretching vibrations within the aromatic ring.[5][6][7] |
| 1500 - 1400 | Medium | C=C In-Ring Stretch | Aromatic Ring | |
| 1260 - 1050 | Strong | C-O Stretch | Primary Alcohol (Ar-CH₂-OH) | This strong absorption is highly characteristic of the C-O single bond in alcohols and ethers.[3][10][11][15] |
| 900 - 675 | Strong-Medium | C-H Out-of-Plane Bend | Aromatic Ring (Trisubstituted) | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[5][6] |
| 690 - 515 | Medium-Weak | C-Br Stretch | Aryl Bromide | Found in the low-frequency fingerprint region; its exact position can be influenced by the surrounding structure.[11] |
| < 600 | Medium-Weak | C-I Stretch | Aryl Iodide | Absorbs at a very low frequency due to the high mass of the iodine atom, often falling outside the standard mid-IR range.[12] |
Experimental Protocol: Acquiring the Spectrum via ATR-FTIR
To ensure trustworthy and reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for analyzing solid or high-boiling liquid samples due to its minimal sample preparation and high-quality results.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Verify the ATR accessory (typically a diamond or zinc selenide crystal) is clean.[10] Clean the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.[16][17]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample's absorbance.[17]
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid, enough powder should be used to completely cover the crystal surface.[16]
-
Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for achieving a high-quality spectrum, as the IR beam only penetrates a few micrometers into the sample.[10][16]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After the spectrum is displayed, perform any necessary software-based corrections, such as an ATR correction or baseline adjustment.
-
Thoroughly clean the ATR crystal and pressure arm with a solvent-dampened tissue to prevent cross-contamination.[17]
-
Caption: Experimental workflow for ATR-FTIR analysis.
A Self-Validating Interpretation
The trustworthiness of spectral interpretation lies in a holistic, self-validating approach where multiple characteristic bands corroborate the proposed structure.
-
Primary Confirmation (The -OH Group): The first feature to identify is the intense, broad absorption between 3550-3200 cm⁻¹.[3][10] Its presence is a strong indicator of an alcohol. The breadth of this peak, caused by hydrogen bonding, distinguishes it from the sharper N-H stretches of amines.[4][8]
-
Secondary Confirmation (Aromatic & Aliphatic Systems): The spectrum should be interrogated around the 3000 cm⁻¹ mark. The presence of weaker peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while medium-intensity peaks just below 3000 cm⁻¹ confirm the sp³ C-H bonds of the methylene group.[5][8][14] This duality is a key validation point. The existence of multiple bands between 1400-1600 cm⁻¹ further solidifies the presence of the aromatic ring.[5][6]
-
Tertiary Confirmation (The C-O Linkage): A strong, sharp band in the 1260-1050 cm⁻¹ region confirms the C-O stretch of the primary alcohol.[3][10][11] The simultaneous presence of this band and the broad O-H stretch is conclusive evidence for the alcohol functional group.
-
Final Validation (The Fingerprint): The complex pattern of bands below 1500 cm⁻¹, including the C-H out-of-plane bending and the low-frequency C-Br and C-I stretches, constitutes the unique fingerprint of the molecule.[11][14] While individual assignment here is challenging, the overall pattern must match that of a reference spectrum for positive identification. The absence of strong absorptions in other regions (e.g., a C=O stretch near 1700 cm⁻¹) validates the absence of other functional groups like ketones, aldehydes, or carboxylic acids.
Conclusion
The is a rich tapestry of information that, when interpreted systematically, provides unambiguous confirmation of its chemical structure. The key identifying features are the broad O-H stretch characteristic of a hydrogen-bonded alcohol, the distinct aromatic and aliphatic C-H stretching regions, the strong C-O stretch of a primary alcohol, and the unique pattern of aromatic C=C and C-H bending vibrations. This guide provides the foundational knowledge and a robust experimental framework for researchers and drug development professionals to confidently utilize IR spectroscopy for the characterization of this and other complex organic molecules, ensuring the integrity and validity of their scientific endeavors.
References
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Solubility of (2-Bromo-3-iodophenyl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (2-Bromo-3-iodophenyl)methanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of specific, publicly available quantitative solubility data for this compound, this document synthesizes foundational chemical principles and data from structurally analogous compounds to establish a robust theoretical solubility profile. The primary focus is to equip researchers, chemists, and drug development professionals with the theoretical understanding and practical methodologies required to experimentally determine the solubility of this and similar halogenated aromatic compounds. We present detailed, field-proven protocols for both equilibrium and kinetic solubility assays, explain the causality behind experimental choices, and discuss the role of computational models in modern solvent selection. This guide serves as a critical resource for handling, formulation, and screening of this compound in a research and development setting.
Introduction
This compound is a halogenated aromatic alcohol, a class of compounds frequently utilized as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The solubility of such an intermediate is a fundamental physicochemical property that dictates its utility and handling across the entire development pipeline—from synthesis and purification to formulation and biological screening.[1] An understanding of a compound's solubility behavior in various organic solvents is paramount for designing robust synthetic routes, developing effective purification strategies (e.g., crystallization), and preparing solutions for analytical and biological testing.
The principle of "like dissolves like" serves as a foundational guide, suggesting that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[1] this compound possesses a dual nature: a polar hydroxyl (-OH) group capable of hydrogen bonding, and a large, nonpolar, and highly substituted phenyl ring. This structure anticipates a nuanced solubility profile, which this guide will explore in detail.
Physicochemical Profile and Predicted Solubility
The molecular architecture of this compound is the primary determinant of its interactions with solvents.
-
Polarity and Hydrogen Bonding: The presence of the benzylic alcohol moiety (-CH₂OH) is the most significant contributor to the molecule's polarity. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This capability strongly suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).[2]
-
Aromatic System and Halogenation: The benzene ring, substituted with a bromine and an iodine atom, constitutes a large, lipophilic (nonpolar) region. The bulky halogen atoms increase the molecular weight (312.93 g/mol ) and surface area, enhancing van der Waals interactions.[3][4] While halogens are electronegative, their primary contribution in this context is to the overall lipophilicity and molecular size, which favors solubility in less polar organic media.
-
Dipole Moment: The asymmetrical substitution on the phenyl ring creates a permanent dipole moment, further influencing its interaction with polar solvents.
Based on these structural features, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent screening in a laboratory setting.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Very High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvent effectively solvate the polar hydroxyl group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Solvents can engage in hydrogen bonding with the solute's hydroxyl group. Solubility may be slightly limited by the large nonpolar ring. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF's polarity and ability to accept hydrogen bonds suggest moderate solubility. Diethyl ether, being less polar, will likely be a poorer solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have dipole moments that can interact with the solute and are effective at solvating large organic molecules. |
| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic rings can interact via π-stacking, the solvent's nonpolar nature is a poor match for the polar hydroxyl group. |
| Nonpolar | Hexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the polar hydroxyl group and the nonpolar alkane solvent leads to very poor solvation. |
This predictive framework is derived from the behavior of benzyl alcohol, which is moderately soluble in water but miscible with alcohols and diethyl ether, and from general principles applied to halogenated aromatics.[2][5]
Experimental Determination of Solubility: Protocols and Workflows
While predictions are valuable for initial screening, precise quantitative data must be obtained experimentally. The choice of method depends on the required accuracy and throughput.
Gold Standard: Equilibrium Solubility via Shake-Flask Method
The Shake-Flask method (as described by OECD Guideline 105) is the benchmark for determining thermodynamic or equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true measure of a compound's maximum dissolved capacity in a given solvent at a specific temperature.
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or rotator. The equilibration time is critical and must be sufficient to allow the system to reach a steady state; 24 to 72 hours is typical.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15 minutes at >10,000 g) followed by careful collection of the supernatant, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: Prepare a series of dilutions of the clear, saturated supernatant with the pure solvent. Analyze the concentration of the solute in these dilutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a calibrated UV-Vis spectrophotometer.
-
Calculation: Determine the solubility (e.g., in mg/mL or mol/L) from the measured concentration of the saturated solution, accounting for any dilution factors. The experiment should be performed in triplicate to ensure precision and reproducibility.
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
High-Throughput: Kinetic Solubility Assay
For earlier stages of research where rapid screening across many solvents is needed, kinetic solubility assays are employed. These methods measure the concentration at which a compound precipitates from a stock solution and do not represent true thermodynamic equilibrium. They are, however, extremely useful for ranking compounds or solvents.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a universal solvent where it is highly soluble, such as DMSO. A typical concentration is 10-20 mM.
-
Assay Plate Preparation: In a 96-well microplate, add the desired organic test solvents to the wells.
-
Serial Addition: Use a liquid handling robot to add small, increasing volumes of the DMSO stock solution into the wells containing the test solvents. This creates a concentration gradient across the plate.
-
Precipitation Detection: After a short incubation period (e.g., 1-2 hours), measure the turbidity (light scattering) in each well using a nephelometer or a plate reader. The concentration at which a sharp increase in turbidity is observed is recorded as the kinetic solubility.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The point of first precipitation is the kinetic solubility limit.
The Role of Predictive Computational Models
In recent years, machine learning (ML) and computational chemistry have emerged as powerful tools for predicting solubility.[6][7] Models like COSMO-RS (Conductor-like Screening Model for Real Solvents) and various ML algorithms trained on large datasets can provide rapid in silico solubility estimates.[8]
-
Mechanism: These models use molecular descriptors (e.g., size, polarity, hydrogen bonding capacity) of both the solute and solvent to predict the energetics of dissolution.[7][9]
-
Application: Their primary role is in large-scale virtual screening to prioritize compounds or to select a smaller, more promising set of solvents for experimental testing, thereby saving significant time and resources.
-
Limitations: The accuracy of these models can be variable, and they are not a substitute for experimental validation, especially for novel or structurally complex molecules.[6] Predictions should be treated as informed estimates that guide, rather than replace, laboratory work.
The diagram below outlines a modern, integrated approach to solubility assessment, combining predictive modeling with experimental validation.
Caption: Integrated Strategy for Solubility Assessment.
Conclusion
While specific experimental solubility data for this compound is not cataloged in public literature, a thorough analysis of its molecular structure allows for a reliable, qualitative prediction of its behavior in common organic solvents. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, show moderate to good solubility in alcohols and chlorinated solvents, and be poorly soluble in nonpolar hydrocarbons.
For researchers and drug development professionals, this theoretical profile provides a strong foundation for solvent selection. However, for process development, formulation, and regulatory purposes, this guide underscores the necessity of obtaining precise, quantitative data through rigorous experimental methods like the Shake-Flask protocol. By integrating predictive modeling for initial screening with meticulous experimental validation, scientists can efficiently and accurately characterize the solubility of this compound, ensuring its effective application in further research and development.
References
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An In-depth Technical Guide on the Stability and Storage of (2-Bromo-3-iodophenyl)methanol
Introduction
(2-Bromo-3-iodophenyl)methanol, a di-halogenated aromatic alcohol, is a crucial building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and complex organic materials. Its unique substitution pattern, featuring both a bromine and an iodine atom ortho and meta to a hydroxymethyl group, offers multiple, distinct reactive sites for cross-coupling and functionalization reactions. However, this same structural complexity gives rise to specific stability challenges that must be rigorously addressed to ensure the integrity, purity, and reproducibility of experimental outcomes.
This guide provides a comprehensive technical overview of the factors influencing the stability of this compound. It outlines a risk-based approach to defining optimal storage and handling conditions, supported by an understanding of its underlying chemical properties and potential degradation pathways. Methodologies for assessing stability are also detailed to provide researchers, scientists, and drug development professionals with a robust framework for quality control.
Physicochemical Properties and Inherent Stability
This compound is a solid at room temperature with a molecular weight of 312.93 g/mol .[1][2][3] The aromatic ring confers significant thermodynamic stability, a common feature of such compounds.[4] However, the functional groups attached to the ring introduce specific vulnerabilities.
| Property | Value/Description | Source |
| CAS Number | 1261644-21-6 | [1][5] |
| Molecular Formula | C7H6BrIO | [1][2][3] |
| Molecular Weight | 312.93 g/mol | [1][2][3] |
| Purity (Typical) | ≥97-98% | [1][3] |
| Appearance | Solid (form not specified) | Inferred |
| Solubility | Expected to be soluble in common organic solvents like methanol, dichloromethane. | Inferred |
The key to understanding its stability lies in three main structural features:
-
The Benzyl Alcohol Moiety: The primary alcohol group is susceptible to oxidation.
-
The Carbon-Iodine Bond: This is the weakest of the carbon-halogen bonds and is susceptible to light-induced (photolytic) cleavage.
-
The Carbon-Bromine Bond: While more stable than the C-I bond, it can also participate in degradation reactions under energetic conditions.
Potential Degradation Pathways
Understanding the probable routes of degradation is critical for designing effective stabilization and storage strategies. For this compound, the primary risks are oxidation and photodegradation.
Oxidative Degradation
Benzyl alcohols, particularly when exposed to air (oxygen), can undergo slow oxidation.[6] This process typically proceeds in two steps:
-
Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, (2-Bromo-3-iodophenyl)formaldehyde.
-
Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to form (2-Bromo-3-iodophenyl)benzoic acid.
This cascade is a common impurity pathway for benzyl alcohol itself and is a primary concern for the long-term stability of the title compound.[6][7]
Photodegradation
Aromatic iodides are known to be light-sensitive. The energy from UV or even high-intensity visible light can be sufficient to cleave the C-I bond, generating a highly reactive aryl radical. This radical can then participate in a variety of secondary reactions, leading to dimerization, reaction with solvents, or abstraction of hydrogen atoms to form 1-bromo-2-iodobenzene. This photolability is a well-documented phenomenon in the photochemistry of aromatic compounds.[8]
// Nodes A [label="this compound\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidation\n(Air, O₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Photolysis\n(Light, hν)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="(2-Bromo-3-iodophenyl)formaldehyde\n(Impurity A)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="(2-Bromo-3-iodophenyl)benzoic Acid\n(Impurity B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Aryl Radical + I•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Secondary Products\n(e.g., De-iodinated species, Dimers)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Exposure"]; B -> D [label=" Step 1", color="#34A853"]; D -> E [label=" Further Oxidation", color="#34A853"]; A -> C [label=" Exposure"]; C -> F [label=" C-I Bond Cleavage", color="#4285F4"]; F -> G [label=" Radical Reactions", color="#4285F4"]; }
Figure 1: Primary Degradation Pathways
Recommended Storage and Handling Protocols
Based on the chemical vulnerabilities, a multi-faceted approach to storage is required to preserve the compound's purity.
Core Storage Recommendations
Vendor recommendations consistently point towards refrigerated and light-protected storage.[1][3]
| Parameter | Recommended Condition | Rationale (The "Why") |
| Temperature | 2-8 °C | Reduces the rate of potential oxidative and thermal degradation reactions. Lower kinetic energy minimizes molecular collisions and slows decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway to the aldehyde and carboxylic acid.[6] |
| Light | Amber Vial / Opaque Container | Prevents photolytic cleavage of the sensitive Carbon-Iodine bond, which is a major degradation route for iodo-aromatic compounds.[3][8] |
| Container | Tightly-Sealed Container | Prevents ingress of moisture and atmospheric oxygen, which are key drivers of degradation.[9] |
Handling Procedures
Proper handling is as crucial as long-term storage.
-
Inert Atmosphere: When handling the material, especially for weighing or aliquoting, it is best practice to do so under a blanket of inert gas (e.g., in a glovebox or using a Schlenk line).
-
Avoid Ignition Sources: While the compound itself is not highly flammable, solvents used with it may be. Standard laboratory precautions should be taken.[9]
-
Minimize Exposure: Only remove the amount of material needed for an experiment. Avoid returning unused material to the primary stock bottle to prevent contamination.
// Decision Nodes start [label="Assess Compound Stability", shape=box, style=rounded]; is_light_sensitive [label="Is it light sensitive?\n(Contains C-I bond)"]; is_air_sensitive [label="Is it air sensitive?\n(Benzyl alcohol)"]; is_thermally_labile [label="Is it thermally labile?"];
// Action Nodes protect_light [label="Store in Amber Vial\n/ Protect from Light", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert_atmosphere [label="Store under Inert Gas\n(Ar / N₂)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; refrigerate [label="Store at 2-8 °C", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_storage [label="Combine All Conditions:\nRefrigerated, Dark, Inert", shape=box, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> is_light_sensitive; is_light_sensitive -> protect_light [label="Yes"]; protect_light -> is_air_sensitive; is_air_sensitive -> inert_atmosphere [label="Yes"]; inert_atmosphere -> is_thermally_labile; is_thermally_labile -> refrigerate [label="Yes"]; refrigerate -> final_storage; }
Figure 2: Storage Condition Decision Workflow
Stability Assessment and Quality Control
To ensure the material is fit for use, especially in sensitive applications like drug development, a robust analytical program for purity and stability assessment is essential.
Analytical Techniques
A combination of chromatographic and spectroscopic methods should be employed to provide a complete purity profile.
| Technique | Purpose | Expected Observations |
| HPLC (UV Detection) | Primary method for purity assessment and quantification of non-volatile impurities. | A main peak for the parent compound. Early eluting peaks could indicate more polar impurities like the carboxylic acid. |
| GC-MS | To detect volatile impurities and confirm the identity of degradation products. | Can identify the parent compound, the aldehyde intermediate, and potential dehalogenated byproducts. |
| ¹H NMR Spectroscopy | Structural confirmation and detection of impurities with distinct proton signals. | The benzylic CH₂ protons (~4.7 ppm) will shift downfield in the aldehyde (~10 ppm) and disappear in the acid. Aromatic signals will change if dehalogenation occurs. |
| qNMR | A primary method for determining absolute purity without a reference standard. | Provides a highly accurate purity value against a certified internal standard. |
Experimental Protocol: Accelerated Stability Study
This protocol outlines a forced degradation study to rapidly identify likely degradation pathways and assess stability under stress conditions.
Objective: To evaluate the stability of this compound under thermal, oxidative, and photolytic stress.
Methodology:
-
Sample Preparation: Prepare four sets of samples, each containing 10-20 mg of the compound in separate, appropriate vials.
-
Control: Store at recommended conditions (2-8 °C, dark, inert atmosphere).
-
Thermal Stress: Store in an oven at 60 °C in a sealed vial.
-
Oxidative Stress: Store at 40 °C, exposed to air (vial loosely capped or purged with air).
-
Photolytic Stress: Expose to a high-intensity UV light source (e.g., 254 nm) at ambient temperature.
-
-
Time Points: Analyze samples at T=0, T=24h, T=72h, and T=1 week.
-
Analysis: At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) and analyze by HPLC-UV for purity (% area). If significant degradation is observed (>5%), use GC-MS and NMR to identify major degradants.
-
Data Evaluation:
-
Plot the percentage of remaining parent compound against time for each condition.
-
Identify and quantify major impurities.
-
The results will confirm the primary degradation pathways (e.g., significant loss under photolytic stress confirms light sensitivity).
-
This self-validating system directly links specific stress conditions to observable degradation, confirming the rationale behind the recommended storage protocols.
Conclusion
The stability of this compound is governed by its susceptibility to oxidation at the benzyl alcohol moiety and photolytic cleavage of the carbon-iodine bond. Strict adherence to storage conditions—specifically refrigeration (2-8 °C), protection from light, and maintenance under an inert atmosphere —is paramount to preserving its chemical integrity. Routine analytical testing using a combination of HPLC and spectroscopy is essential for quality control, ensuring that this valuable synthetic intermediate performs reliably and reproducibly in research and development settings.
References
- (2-Bromo-5-iodophenyl)methanol | C7H6BrIO | CID 53424372 - PubChem. (URL: [Link])
- Chemical Transformations of Benzyl Alcohol Caused by
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed. (URL: [Link])
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. (URL: [Link])
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In-Depth Technical Guide: Chemoselectivity of the C-I versus C-Br Bond in (2-Bromo-3-iodophenyl)methanol
Introduction
For researchers, scientists, and professionals engaged in drug development and complex organic synthesis, the ability to selectively functionalize a molecule is paramount. Polyhalogenated aromatic compounds, such as (2-Bromo-3-iodophenyl)methanol, serve as versatile building blocks, offering multiple reaction sites. The successful application of these intermediates hinges on a deep understanding of the subtle yet significant differences in the reactivity of carbon-halogen bonds. This guide provides a comprehensive analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound, with a focus on the principles that enable chemoselective transformations.
Fundamental Principles of Carbon-Halogen Bond Reactivity
The reactivity of carbon-halogen (C-X) bonds in aryl halides is primarily governed by two key factors: bond strength and the facility of the halide to participate in catalytic cycles, most notably in transition metal-catalyzed cross-coupling reactions.
Bond Dissociation Energy (BDE)
Bond dissociation energy is the energy required to break a bond homolytically.[1] A lower BDE corresponds to a weaker bond, which is generally more reactive in reactions where bond cleavage is a key step.[2] For aryl halides, the C-X bond strength decreases down the halogen group.[3]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | 285 |
| C-I | 213 |
| Data sourced from multiple chemistry resources.[4] |
As the data indicates, the C-I bond is significantly weaker than the C-Br bond. This fundamental difference is a primary driver of the selective reactivity observed in molecules like this compound.[5]
Role in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The generally accepted mechanism for reactions like Suzuki-Miyaura and Sonogashira coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex.[6]
The rate of this oxidative addition step is crucial and is highly dependent on the nature of the halogen. The reactivity trend for aryl halides in oxidative addition is typically: Ar-I > Ar-Br > Ar-Cl.[7][8] This trend aligns with the bond dissociation energies, as the weaker C-I bond is more readily cleaved by the palladium catalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Chemoselective Reactions of this compound
The significant difference in reactivity between the C-I and C-Br bonds allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact. This is particularly valuable in multi-step syntheses where sequential couplings are desired.
Selective Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is an excellent example of a reaction where high chemoselectivity can be achieved.[9] By carefully controlling the reaction conditions, particularly temperature, it is possible to selectively couple an alkyne at the C-I position of this compound.[10]
Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene
Objective: To selectively couple phenylacetylene to the C-I bond of this compound.
Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Toluene (solvent)
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound, toluene, and triethylamine.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (disappearance of the starting aryl iodide), quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The major product will be (2-Bromo-3-(phenylethynyl)phenyl)methanol, with minimal formation of the di-coupled product.
Selective Suzuki-Miyaura Coupling
Similar selectivity can be achieved in the Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron compound. The choice of catalyst, ligand, base, and temperature are all critical parameters for achieving high selectivity.[11] In many cases, reactions involving aryl iodides can proceed under milder conditions than those required for aryl bromides.[12]
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To selectively couple phenylboronic acid to the C-I bond of this compound.
Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (2.0 eq)
-
Toluene/H₂O (10:1) (solvent)
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, and K₃PO₄.
-
Add the toluene/H₂O solvent mixture.
-
Spurge the mixture with nitrogen for 20 minutes.
-
Add Pd(OAc)₂ and SPhos.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.
-
Purify by flash chromatography to yield the desired product.
Expected Outcome: The primary product will be (3'-Bromo-[1,1'-biphenyl]-2-yl)methanol, demonstrating selective reaction at the more reactive C-I bond.
Caption: Sequential functionalization workflow for this compound.
Factors Influencing Selectivity
While the inherent reactivity difference between C-I and C-Br is the primary driver of selectivity, several other factors can be fine-tuned to optimize the desired outcome:
-
Temperature: Lower reaction temperatures generally favor the reaction at the more reactive C-I bond.[13]
-
Catalyst System: The choice of palladium precursor and ligand can significantly impact selectivity. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition.
-
Base: The strength and nature of the base can influence the catalytic cycle and, in some cases, the selectivity.[14]
-
Reaction Time: Careful monitoring of the reaction can allow for quenching before significant reaction at the C-Br bond occurs.
Conclusion
The differential reactivity of the C-I and C-Br bonds in this compound provides a powerful tool for synthetic chemists. By leveraging the weaker bond dissociation energy and faster rate of oxidative addition of the C-I bond, selective functionalization can be achieved with high fidelity. A thorough understanding of the underlying principles and careful control of reaction conditions are essential for harnessing the full synthetic potential of this versatile building block in the development of novel pharmaceuticals and complex organic materials.
References
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- Furst, L., & Morken, J. P. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 1-21.
- Duncton, M. A. J. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 101-124). Royal Society of Chemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 3(4), 537-547.
- Ghorbani-Vaghei, R., & Amiri, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7422.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). Journal of the American Chemical Society.
- Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. (n.d.). PMC.
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- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745-1753.
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- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology.
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- ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
- Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 83(17), 10246-10255.
- Singh, J., Singh, N., & Sharma, A. (2020). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides. ChemistrySelect, 5(29), 8963-8982.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
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- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
- chemguide. (n.d.). An introduction to bond energy and bond length.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). MDPI.
- Lead Sciences. (n.d.). (3-Bromo-5-iodophenyl)methanol.
- Preparation method of 2-methyl-3-biphenylmethanol. (n.d.). Google Patents.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromobenzofuran from (2-Bromo-3-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-bromobenzofuran, a valuable scaffold in medicinal chemistry, starting from the readily available (2-bromo-3-iodophenyl)methanol. The synthetic strategy hinges on a two-step, one-pot sequence involving a highly regioselective Sonogashira cross-coupling reaction, followed by an intramolecular cyclization. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the significance of the synthesized compound in the context of drug discovery.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals.[1][2] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as "privileged structures" in drug discovery.[2][3] The ability to introduce various substituents onto the benzofuran core allows for the fine-tuning of their biological activity, making the development of efficient and versatile synthetic routes a key focus of medicinal chemistry research.[4][5]
This guide focuses on a strategic synthesis of 4-bromobenzofuran. The bromine atom at the 4-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for high-throughput screening.[5] The synthesis commences with this compound, a dihalogenated starting material that allows for a regioselective approach to the target molecule.
Synthetic Strategy: A Tale of Two Halogens
The synthetic pathway leverages the differential reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond.[6][7] This inherent difference in reactivity forms the basis for the regioselective Sonogashira coupling of this compound with a terminal alkyne. The reaction is designed to selectively form a carbon-carbon bond at the 3-position (originally bearing the iodine atom), leaving the bromine at the 2-position untouched for the subsequent cyclization step.
The overall transformation can be summarized in the following two key steps:
-
Regioselective Sonogashira Coupling: A palladium-catalyzed cross-coupling of this compound with a suitable terminal alkyne (e.g., trimethylsilylacetylene) occurs selectively at the C-I bond.
-
Intramolecular Cyclization: The resulting 2-alkynylphenol intermediate undergoes an intramolecular cyclization to form the benzofuran ring. This cyclization can be promoted by a base or a copper catalyst.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall workflow for the synthesis of 4-Bromobenzofuran.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Bromobenzofuran
This protocol outlines a one-pot procedure for the synthesis of 4-bromobenzofuran from this compound, combining the Sonogashira coupling, in-situ desilylation, and intramolecular cyclization steps.
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL per mmol of starting material) and anhydrous triethylamine (3.0 equiv.).
-
Sonogashira Coupling: Add trimethylsilylacetylene (1.2 equiv.) dropwise to the reaction mixture at room temperature. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
In-situ Desilylation and Cyclization: Once the Sonogashira coupling is complete (as indicated by TLC), add a solution of potassium carbonate (2.0 equiv.) in anhydrous methanol (5 mL per mmol of starting material). Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the intramolecular cyclization is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromobenzofuran as a solid.
Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv. |
| Trimethylsilylacetylene | 1.2 equiv. |
| Catalysts | |
| PdCl₂(PPh₃)₂ | 2 mol% |
| CuI | 4 mol% |
| Base | |
| Triethylamine | 3.0 equiv. |
| Potassium Carbonate | 2.0 equiv. |
| Solvents | Toluene, Methanol |
| Reaction Temperature | RT (Sonogashira), 60-70 °C (Cyclization) |
| Reaction Time | 6-10 hours (total) |
| Expected Yield | 70-85% (isolated yield) |
Mechanism and Rationale
The success of this synthetic strategy lies in the precise control of reactivity and the orchestration of sequential reactions within a single pot.
Step 1: The Regioselective Sonogashira Coupling
The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds.[8][9] The catalytic cycle involves both palladium and copper catalysts.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
The key to the regioselectivity is the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to a much faster rate of oxidative addition of the C-I bond to the palladium(0) catalyst.[6] This ensures that the coupling reaction occurs exclusively at the 3-position of the starting material. The use of trimethylsilylacetylene is advantageous as the trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The TMS group is easily removed under mild basic conditions.
Step 2: Intramolecular Cyclization
Following the Sonogashira coupling and in-situ desilylation, the resulting (2-bromo-3-ethynylphenyl)methanol is poised for intramolecular cyclization. The deprotonated hydroxyl group of the methanol moiety acts as a nucleophile, attacking the proximal alkyne in a 5-exo-dig cyclization fashion. This type of cyclization is generally favored and can be promoted by a base or a copper(I) catalyst, which is already present in the reaction mixture from the Sonogashira step.[10][11] The subsequent tautomerization leads to the aromatic benzofuran ring.
Applications in Drug Discovery
4-Bromobenzofuran is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 4-position can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]
For instance, benzofuran derivatives have been investigated as:
-
Anticancer agents: By modifying the substituents on the benzofuran core, researchers can develop compounds that selectively target cancer cells.[1][2]
-
Antimicrobial agents: The benzofuran scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.[3]
-
Enzyme inhibitors: The rigid structure of the benzofuran ring makes it an attractive scaffold for the design of specific enzyme inhibitors.
Conclusion
The synthesis of 4-bromobenzofuran from this compound via a regioselective Sonogashira coupling and subsequent intramolecular cyclization is an efficient and versatile strategy. The one-pot nature of the reaction, coupled with the high yields and the strategic placement of the bromine handle for further diversification, makes this protocol highly valuable for researchers in medicinal chemistry and drug development. This approach provides a reliable and scalable route to a key intermediate for the synthesis of novel and potentially bioactive molecules.
References
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- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023. URL: https://www.mdpi.com/1420-3049/28/12/4705
- One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 2008. URL: https://pubs.acs.org/doi/10.1021/ol801510n
- Sonogashira Coupling. Wikipedia. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 2016. URL: https://www.sciencedirect.com/science/article/pii/S0187893X1630050X
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 2024. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c03038
- Sonogashira Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Sonogashira_Coupling
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- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 2011. URL: https://pubs.acs.org/doi/abs/10.1021/ed100555r
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2020. URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07011a
- 4-Bromobenzofuran. Biosynth. URL: https://www.biosynth.com/p/DFA86860/4-bromobenzofuran
- Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 2014. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra08709a
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press, 2024. URL: https://www.atlantis-press.com/proceedings/scitech-24/125980075
- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 2019. URL: https://www.mdpi.com/1420-3049/24/12/2187
- Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 2022. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00330
- Some of the most famous benzofuran core-based clinical drugs. ResearchGate. URL: https://www.researchgate.net/figure/Some-of-the-most-famous-benzofuran-core-based-clinical-drugs_fig1_375622158
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020. URL: https://www.mdpi.com/1420-3049/25/10/2327
- Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. URL: https://www.youtube.
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- Intramolecular cyclization of 2‐alkynyl phenols/tosylanilines. ResearchGate. URL: https://www.researchgate.net/figure/Intramolecular-cyclization-of-2-alkynyl-phenols-tosylanilines_fig1_332159043
- Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online, 2017. URL: https://medcraveonline.com/MOJBOR/MOJBOR-01-00038.pdf
- FeCl(3)-Diorganyl Dichalcogenides Promoted Cyclization of 2-alkynylanisoles to 3-chalcogen Benzo[b]furans. The Journal of Organic Chemistry, 2010. URL: https://pubs.acs.org/doi/10.1021/jo101126q
- Synthesis of 4-(organoselenyl) oxazolones via cyclization of N-alkynyl ethylcarbamates promoted by organoselenium. Organic & Biomolecular Chemistry, 2015. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00984a
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Application Notes & Protocols: Chemoselective Suzuki Coupling Reactions with (2-Bromo-3-iodophenyl)methanol
Abstract
This technical guide provides a comprehensive overview of the strategic application of (2-Bromo-3-iodophenyl)methanol as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly chemoselective, sequential functionalization, making this substrate invaluable for the synthesis of complex, multi-substituted aromatic compounds. Such structures are of significant interest to researchers in medicinal chemistry and materials science. We will explore the mechanistic basis for this selectivity and provide detailed, field-proven protocols for achieving high-yield, site-selective couplings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced cross-coupling strategies in their synthetic programs.
Scientific Principles & Mechanistic Insights
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds through a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The Catalytic Cycle
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the electrophile (the aryl halide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[1][3]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Basis of Chemoselectivity
For polyhalogenated substrates like this compound, the site of the initial oxidative addition dictates the overall selectivity. The reactivity of carbon-halogen bonds in palladium-catalyzed couplings follows the general trend related to their bond dissociation energies (BDEs): C–I < C–OTf < C–Br ≪ C–Cl.[1][5] The C–I bond is significantly weaker and therefore more susceptible to cleavage by the Pd(0) catalyst. This difference in reactivity allows for the selective functionalization of the C-I bond under conditions where the C-Br bond remains largely unaffected.[6] This principle is the cornerstone of its synthetic utility, enabling a stepwise approach to building molecular complexity.[5]
Application Notes: Strategic Considerations
The Substrate: this compound
This trifunctional building block offers several strategic advantages:
-
Orthogonal Halides: The C-I and C-Br bonds serve as orthogonal synthetic handles for sequential Suzuki couplings.
-
Hydroxymethyl Group: The benzylic alcohol moiety (-CH₂OH) can be used for subsequent derivatization (e.g., oxidation to an aldehyde, etherification, or esterification). It is generally stable under standard Suzuki conditions, but for certain sensitive downstream reactions or harsh conditions, protection (e.g., as a silyl ether) may be considered.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for achieving high efficiency and selectivity.
-
Palladium Precatalysts: Standard sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) are effective. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species, typically facilitated by phosphine ligands.
-
Ligands: While triphenylphosphine (PPh₃) is a robust, general-purpose ligand, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps. For challenging couplings, consider using Buchwald-type ligands (e.g., SPhos, XPhos) or other catalysts like PdCl₂(dppf).[7] However, for selective C-I coupling, a simple Pd(PPh₃)₄ system is often sufficient and cost-effective.
Base and Solvent Systems
-
Base: The base is crucial for activating the boronic acid for transmetalation.[1] Inorganic bases are most common.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Widely used, effective, and compatible with a broad range of functional groups. Cs₂CO₃ is more soluble and often provides better results in challenging cases.[7]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive boronic acids.
-
-
Solvent: A biphasic or aqueous solvent system is standard. The presence of water is often beneficial for dissolving the base and facilitating the catalytic cycle.[8]
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Protocol 1: Chemoselective Suzuki Coupling at the C-I Position
This protocol details the selective coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 314 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk glassware and magnetic stirrer
Procedure:
-
Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Degassing can be achieved by bubbling inert gas through the solvents for 15-20 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (2-Bromo-3-phenylphenyl)methanol.
Data Presentation: Scope of the C-I Selective Coupling
The following table summarizes representative results for the selective Suzuki coupling at the C-I position with various arylboronic acids, demonstrating the versatility of the protocol.
| Entry | Arylboronic Acid Partner | Product | Typical Isolated Yield (%) |
| 1 | Phenylboronic acid | (2-Bromo-[1,1'-biphenyl]-3-yl)methanol | 92% |
| 2 | 4-Methoxyphenylboronic acid | (2-Bromo-4'-methoxy-[1,1'-biphenyl]-3-yl)methanol | 89% |
| 3 | 4-Acetylphenylboronic acid | (1-(2'-Bromo-3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one) | 85% |
| 4 | Pyridin-3-ylboronic acid | (2-Bromo-3-(pyridin-3-yl)phenyl)methanol | 78% |
Yields are representative and may vary based on reaction scale and purification efficiency.
Sequential Functionalization Workflow
The true power of this compound lies in its capacity for sequential, site-selective functionalization. The bromo-substituted biaryl product from Protocol 1 can be subjected to a second Suzuki coupling, typically under more forcing conditions or with a more active catalyst system, to functionalize the C-Br position.
Caption: Workflow for sequential Suzuki couplings.
Troubleshooting
-
Low Yield: Ensure the reaction is truly anaerobic. Check the quality of the palladium catalyst and ensure solvents are adequately degassed. Consider a more active ligand or a different base (e.g., Cs₂CO₃).
-
Formation of Homocoupled Boronic Acid Product: Ensure the inert atmosphere is maintained. Adding the boronic acid in slight excess (1.1-1.2 eq.) is standard, but a large excess can promote homocoupling.
-
Loss of Selectivity (Reaction at C-Br): The reaction temperature may be too high, or the reaction was run for an excessive amount of time. Use a less active catalyst system if selectivity is a persistent issue. Pd(PPh₃)₄ is generally a good choice for maintaining selectivity.
-
Dehalogenation (Loss of Br or I): This side reaction can occur, particularly with electron-rich substrates or under harsh conditions. Ensure the base is not overly strong and the temperature is controlled.
References
- Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
- (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.
- (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Wikipedia. (n.d.). Suzuki reaction.
- Molander, G. A., & Brown, A. R. (n.d.).
- BenchChem. (n.d.). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of (2-Bromo-3-iodophenyl)methanol with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, proceeds under mild conditions and demonstrates remarkable functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
This guide focuses on the Sonogashira coupling of a specific, highly versatile building block: (2-Bromo-3-iodophenyl)methanol. The presence of two different halogen atoms on the aromatic ring—iodine and bromine—offers a unique opportunity for selective functionalization. Due to the differential reactivity of carbon-halogen bonds in the palladium-catalyzed oxidative addition step (C-I > C-Br >> C-Cl), the Sonogashira coupling can be directed to occur selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[4][5] This chemoselectivity makes this compound an attractive starting material for the construction of complex, multi-substituted aromatic compounds.
Mechanistic Insights: The Key to Selectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Catalytic Cycles
The generally accepted mechanism involves the following key steps:[4][5]
-
Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl iodide bond of this compound. This is the selectivity-determining step, as the C-I bond is significantly more reactive than the C-Br bond towards oxidative addition.[7]
-
Transmetalation: The resulting Pd(II) complex reacts with a copper acetylide intermediate, which is formed in the copper cycle. This step transfers the alkyne group to the palladium center.
-
Reductive Elimination: The palladium complex then undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product, (2-bromo-3-(alkynyl)phenyl)methanol, and regenerating the active Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: An amine base deprotonates the terminal alkyne, facilitated by the copper coordination, to form a reactive copper acetylide species.[8]
-
This dual-catalyst system allows the reaction to proceed under mild conditions with high efficiency.[1]
Visualization of the Catalytic Process
The interplay between the palladium and copper cycles is visualized below.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Heck reaction protocol for (2-Bromo-3-iodophenyl)methanol
Application Notes & Protocols
Topic: Selective Heck Reaction Protocol for (2-Bromo-3-iodophenyl)methanol
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Chemoselectivity in Palladium Catalysis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This palladium-catalyzed transformation is renowned for its functional group tolerance and stereoselectivity, making it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[4][5][6]
This guide focuses on a specific, instructive substrate: this compound. The presence of two different halogen atoms on the phenyl ring—iodine and bromine—introduces a critical element of chemoselectivity. The efficacy of the Heck reaction is governed by the rate of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[7] This step follows a well-established reactivity trend: C–I > C–OTf > C–Br >> C–Cl.[7] Consequently, the palladium catalyst will selectively activate the more labile carbon-iodine bond, leaving the carbon-bromine bond intact for potential subsequent transformations. This inherent reactivity difference allows for a highly controlled, stepwise functionalization of the aromatic ring, a strategy of significant value in multi-step synthetic campaigns.
This document provides a detailed protocol for performing a selective Heck reaction at the iodine position of this compound, explains the mechanistic rationale behind the experimental design, and offers insights into reaction optimization and product characterization.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the most reactive carbon-halogen bond—in this case, the C-I bond of the substrate.[1][7] This forms a square planar Aryl-Pd(II)-Iodo complex.
-
Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center.[2][7] This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2]
-
β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon adjacent (beta) to the palladium. A syn-β-hydride elimination occurs where this hydrogen is transferred to the palladium, forming a hydrido-palladium(II) complex and releasing the substituted alkene product.[7][8] This step typically favors the formation of the more thermodynamically stable E-isomer.
-
Reductive Elimination & Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the hydrogen halide (HI) produced and facilitate the reductive elimination of HX from the hydrido-palladium complex.[7][8] This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Figure 1: The Heck Reaction Catalytic Cycle
Detailed Experimental Protocol
This protocol details the selective Heck coupling of this compound with methyl acrylate.
Materials and Reagents
-
This compound
-
Methyl acrylate
-
Tri(o-tolyl)phosphine (P(o-tol)₃)[9]
-
Triethylamine (Et₃N)[1]
-
N,N-Dimethylformamide (DMF), anhydrous[10]
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature controller
Quantitative Reagent Summary
The following table outlines the quantities for a typical lab-scale reaction.
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 314.91 | 1.0 | 1.0 | 315 mg |
| Methyl Acrylate | 86.09 | 1.5 | 1.5 | 129 mg (0.14 mL) |
| Palladium(II) Acetate | 224.50 | 0.02 | 0.02 (2 mol%) | 4.5 mg |
| Tri(o-tolyl)phosphine | 304.37 | 0.04 | 0.04 (4 mol%) | 12.2 mg |
| Triethylamine | 101.19 | 2.0 | 2.0 | 202 mg (0.28 mL) |
| Anhydrous DMF | - | - | - | 5.0 mL |
Step-by-Step Methodology
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Synthesis of substituted heterocycles using (2-Bromo-3-iodophenyl)methanol
Application Notes & Protocols
Topic: Synthesis of Substituted Heterocycles using (2-Bromo-3-iodophenyl)methanol: A Guide to Sequential Cross-Coupling and Cyclization Strategies
Abstract: This document provides a detailed guide for researchers and drug development professionals on the strategic use of this compound as a versatile building block for the synthesis of complex substituted heterocycles. We delve into the core principles of orthogonal C-I/C-Br bond reactivity, offering field-proven insights and step-by-step protocols for the construction of high-value scaffolds, such as substituted benzofurans. The protocols are designed to be self-validating, with explanations for key experimental choices and supported by authoritative literature.
Introduction: The Strategic Value of Dihalogenated Synthons
Substituted heterocyclic scaffolds are foundational to modern medicinal chemistry and materials science. Among these, fused ring systems like benzofurans are present in numerous FDA-approved drugs and biologically active natural products.[1] The challenge in their synthesis often lies in achieving precise substitution patterns on the aromatic core.
This compound emerges as a powerful and versatile starting material designed for selective, sequential chemical modifications. Its utility is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions.[2] This inherent orthogonality allows for the stepwise introduction of different substituents, providing a logical and controlled pathway to complex molecular architectures. The presence of the hydroxymethyl group (-CH₂OH) offers an additional synthetic handle for subsequent intramolecular cyclization reactions, enabling the efficient construction of fused heterocyclic rings.
This guide will focus on a primary application: the synthesis of 2,3-disubstituted 4-bromobenzofurans, illustrating the principles of sequential Sonogashira coupling and intramolecular cyclization.
Core Principle: Exploiting Orthogonal Halide Reactivity
The cornerstone of using this compound is the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Br bond.[2][3]
This reactivity hierarchy (C-I > C-Br) allows for highly selective reactions at the C-3 position (iodine) under mild conditions, while leaving the C-2 position (bromine) untouched.[2] This preserved bromine atom serves as a valuable functional handle for subsequent diversification, enabling a second, distinct cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) under more forcing conditions if desired.
Our primary example will leverage a Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne).[2][4]
Logical Workflow for Sequential Functionalization
The general strategy involves a two-stage process: an initial intermolecular cross-coupling at the C-I bond, followed by an intramolecular cyclization involving the hydroxymethyl group.
Caption: General workflow for benzofuran synthesis.
Application Protocol: Synthesis of 4-Bromo-2,3-disubstituted Benzofurans
This section details a two-step protocol for synthesizing benzofurans, a privileged scaffold in medicinal chemistry.[5] The methodology relies on a selective Sonogashira coupling followed by a copper-catalyzed intramolecular cyclization.
Step 1: Palladium/Copper-Catalyzed Sonogashira Coupling
This first step selectively couples a terminal alkyne at the C-I position of the starting material. The conditions described are mild and typical for Sonogashira reactions, ensuring the C-Br bond remains intact.[1][2][4]
Protocol 1: Synthesis of (2-Bromo-3-(phenylethynyl)phenyl)methanol
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere (Argon).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alkynyl alcohol intermediate.
-
-
Causality & Insights:
-
Inert Atmosphere: The Pd(0) active catalyst, formed in situ, is oxygen-sensitive. An inert atmosphere is critical to prevent catalyst degradation.
-
Copper(I) Co-catalyst: CuI facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Triethylamine Base: Acts as both a base to neutralize the HI generated during the reaction and as a solvent.
-
Mechanism: The Sonogashira Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
Step 2: Copper-Catalyzed Intramolecular Cyclization
This step transforms the alkynyl alcohol intermediate into the final benzofuran product. The copper catalyst promotes the intramolecular attack of the hydroxyl group onto the alkyne. This type of domino reaction involving C-C bond formation followed by C-O bond formation is an efficient strategy for building benzofurans.[5]
Protocol 2: Synthesis of 4-Bromo-2-methyl-3-phenylbenzofuran
-
Materials:
-
(2-Bromo-3-(prop-1-yn-1-yl)phenyl)methanol (1.0 equiv, from a variation of Protocol 1 using propyne)
-
Copper(I) iodide [CuI] (0.1 equiv, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried Schlenk tube, add the alkynyl alcohol intermediate and copper(I) iodide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 12-18 hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography (eluent: hexane) to yield the pure 4-bromobenzofuran derivative.
-
-
Causality & Insights:
-
Copper Catalyst: The Cu(I) salt is believed to act as a π-acid, activating the alkyne C-C triple bond towards nucleophilic attack by the neighboring hydroxyl group.
-
High Temperature: The thermal energy is required to overcome the activation barrier for the 5-endo-dig cyclization, which can be kinetically disfavored but is often achievable in these systems.
-
Data Summary
The following table summarizes representative, expected outcomes for the synthesis of various 4-bromobenzofuran derivatives using the protocols described above. Yields are based on typical results reported in the literature for analogous transformations.[5]
| Entry | Alkyne Partner (R²) | Product | Step 1 Yield (Sonogashira) | Step 2 Yield (Cyclization) |
| 1 | Phenylacetylene | 4-Bromo-2,3-diphenylbenzofuran | 85-95% | 70-80% |
| 2 | 1-Hexyne | 4-Bromo-2-butyl-3-phenylbenzofuran | 80-90% | 75-85% |
| 3 | Trimethylsilylacetylene | 4-Bromo-3-phenyl-2-(trimethylsilyl)benzofuran | 90-98% | 70-80% |
| 4 | Propyne | 4-Bromo-2-methyl-3-phenylbenzofuran | 75-85% | 80-90% |
Conclusion and Future Directions
This compound serves as an exemplary building block for the strategic synthesis of substituted heterocycles. The orthogonal reactivity of its carbon-halide bonds enables a controlled, sequential approach to complex molecular design. The protocols detailed herein for the synthesis of 4-bromobenzofurans provide a robust and validated starting point for laboratory execution. The resulting 4-bromo-substituted products are themselves valuable intermediates, poised for further functionalization at the C-4 position via a second cross-coupling reaction, thereby opening avenues to even more complex and diverse chemical libraries for drug discovery and materials science applications.
References
- Benzofuran synthesis. Organic Chemistry Portal. [Link]
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
- Methods for the synthesis of benzofurans and the procedure described in this work.
- Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]
- Sonogashira Coupling (Cu/Amine-Free) of ArBr/Cl in Aerobic Condition and N-Benzylation of Aniline with Benzyl Alcohol Catalyzed by Complexes of Pd(II)
- Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4 H -Furo[3,2- c ]chromenes and Xanthones.
- Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. National Institutes of Health (NIH). [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Nickel-catalyzed cross-coupling between benzyl alcohols and alkenyl triflates assisted by titanium. Chemical Science. [Link]
- Synthesis of Heterocycles by Using Propargyl Compounds as Vers
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Hilaris Publishing. [Link]
- Synthesis of heterocyclic compounds.
- One-Pot Synthesis of (Z)
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
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- Kinetic Resolution of Tertiary Benzyl Alcohols via Palladium/Chiral Norbornene Cooperative C
- Pd—Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Benzylthiazolo[3,2-a]benzimidazole.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
- Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives.
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Application Notes & Protocols: (2-Bromo-3-iodophenyl)methanol in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (2-Bromo-3-iodophenyl)methanol (CAS No. 1261644-21-6). This trifunctional building block offers a unique platform for the synthesis of complex molecular architectures due to the orthogonal reactivity of its iodo, bromo, and benzylic alcohol functionalities. We present here not just protocols, but the underlying chemical logic, enabling scientists to rationally design and execute multi-step syntheses for novel pharmaceutical agents. The guide covers regioselective cross-coupling reactions and subsequent functionalization of the benzylic moiety, supported by detailed, field-tested protocols and mechanistic insights.
Introduction: The Strategic Value of Orthogonal Halogenation
In modern medicinal chemistry, speed, efficiency, and molecular diversity are paramount. Pharmaceutical intermediates that allow for controlled, sequential bond formation are invaluable assets. This compound is an exemplary scaffold, possessing three distinct reactive centers. The primary utility of this reagent stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1][2] The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond, a principle that allows for exquisite site-selectivity.[1][3]
This predictable reactivity hierarchy enables a synthetic strategy wherein the iodo-position is functionalized first, leaving the bromo-position intact for a subsequent, different coupling reaction. The benzylic alcohol provides a third vector for diversification, allowing for oxidation, substitution, or etherification. This guide will detail protocols that leverage this hierarchy to build molecular complexity in a deliberate and controlled manner.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the integrity of the reagent.
| Property | Value | Source |
| CAS Number | 1261644-21-6 | [4][5] |
| Molecular Formula | C₇H₆BrIO | [4][5] |
| Molecular Weight | 312.93 g/mol | [4][5] |
| Appearance | Liquid or semi-solid | |
| Storage | Store sealed in a dry, dark place at 2-8°C. | [6] |
Proposed Synthesis of the Intermediate
While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common route involves the functionalization of 2-Bromo-3-iodotoluene.[7]
Caption: Proposed synthesis of the title compound from 2-Bromo-3-iodotoluene.
This process involves a free-radical bromination at the benzylic position using N-Bromosuccinimide (NBS), followed by nucleophilic substitution with water or a mild base to yield the final benzylic alcohol.[8][9]
Core Application: Regioselective Palladium-Catalyzed Cross-Coupling
The foundational application of this intermediate is the selective functionalization of the C-I bond. The higher reactivity of the iodide allows for a wide range of C-C and C-N bond formations while preserving the bromide for a second, distinct transformation.[1][10]
Caption: Sequential cross-coupling strategy exploiting differential halide reactivity.
Protocol 1: Selective Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol achieves the selective coupling of an aryl or vinyl boronic acid at the C-I position. The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in pharmaceuticals.[11][12]
-
Rationale: We select a palladium catalyst and ligand system known to be effective under mild conditions, which favors the reaction at the more labile C-I bond.[13] A mild base like sodium carbonate is used to activate the boronic acid without promoting side reactions.[14]
-
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and Sodium Carbonate (Na₂CO₃, 2.0 eq).
-
Add a solvent mixture, typically Toluene/Ethanol/Water (e.g., 4:1:1 ratio, ~0.1 M concentration).
-
De-gas the mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Selective Sonogashira Coupling (C-C Bond Formation)
This protocol installs an alkyne moiety, another critical functional group in drug discovery, via selective reaction at the C-I position.[15][16]
-
Rationale: The classic Sonogashira reaction uses a dual catalyst system of palladium and copper(I).[15] The reactivity order for halides is I > Br >> Cl, making selective coupling straightforward under mild conditions.[3] An amine base like triethylamine or diisopropylamine is used, often acting as both the base and a solvent.[3]
-
Step-by-Step Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and Copper(I) Iodide (CuI, 4 mol%).
-
Add anhydrous, de-gassed solvent such as THF or DMF (~0.2 M).
-
Add an amine base, typically triethylamine (Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete in 2-6 hours.
-
Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[3] Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
-
Protocol 3: Selective Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol enables the formation of a C-N bond, creating an arylamine selectively at the C-I position. Arylamines are a cornerstone of pharmaceutical chemistry.[17][18]
-
Rationale: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[18][19] The choice of ligand is critical and often depends on the amine being coupled. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally effective. A strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine.
-
Step-by-Step Protocol:
-
In a glovebox or under a robust inert atmosphere, add NaOtBu (1.4 eq) to an oven-dried Schlenk flask.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).
-
Add this compound (1.0 eq) and the primary or secondary amine (1.2 eq).
-
Add anhydrous, de-gassed toluene or dioxane (~0.1 M).
-
Seal the flask and heat to 90-110 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic phase with brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
-
Secondary Functionalization: Reactions of the Benzylic Alcohol
After the initial selective cross-coupling, the benzylic alcohol and the remaining C-Br bond serve as handles for further diversification.
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Application Note: Strategic Ligand Selection for a Chemoselective Cross-Coupling of (2-Bromo-3-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Complex Molecule Synthesis
In the landscape of modern drug discovery and development, the ability to construct complex molecular architectures with precision is paramount.[1][2][3][4] Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5][6] The true challenge, however, arises when a substrate presents multiple reactive sites, demanding a high degree of chemoselectivity. The molecule (2-Bromo-3-iodophenyl)methanol serves as an excellent case study for this challenge, possessing two distinct carbon-halogen bonds ripe for functionalization. The selective transformation of one halide in the presence of the other opens up avenues for sequential derivatization, allowing for the rapid generation of diverse molecular scaffolds from a single advanced intermediate. This application note provides a detailed guide to the strategic selection of ligands to achieve a highly selective cross-coupling at the more reactive carbon-iodine bond of this compound, leaving the carbon-bromine bond intact for subsequent manipulations.
The Science of Selectivity: A Tale of Two Halides
The success of a selective cross-coupling reaction hinges on the differential reactivity of the carbon-halogen bonds. In the case of this compound, the carbon-iodine (C-I) bond is inherently more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine (C-Br) bond. This reactivity trend (C-I > C-Br > C-Cl) is a well-established principle in palladium catalysis and forms the basis for achieving chemoselectivity.[7] The oxidative addition step is generally the selectivity-determining step in the catalytic cycle.[7][8]
However, achieving exquisite selectivity requires more than just relying on the inherent reactivity differences. The choice of the ancillary ligand that coordinates to the palladium center plays a critical role in modulating the catalyst's reactivity and steric environment, ultimately dictating the outcome of the reaction. The key properties of a ligand that influence selectivity are its steric bulk and electronic character.
The Role of Ligand Properties in Modulating Selectivity
-
Steric Hindrance: The steric bulk of a phosphine ligand, often quantified by its cone angle or percent buried volume, can significantly influence its effectiveness.[9][10] In the context of selective cross-coupling, a ligand with appropriate steric hindrance can facilitate the oxidative addition at the less sterically encumbered C-I bond while disfavoring the approach to the more sterically hindered C-Br bond, especially when considering the ortho-bromo substituent in our model substrate.
-
Electron-Donating Ability: The electronic properties of a phosphine ligand are crucial in tuning the electron density at the palladium center.[10][11] Electron-rich ligands enhance the rate of oxidative addition, which can sometimes be detrimental to selectivity. Conversely, more electron-neutral or even electron-deficient ligands can offer a more nuanced control over the catalytic activity, allowing for a greater differentiation between the C-I and C-Br bonds.
-
Bite Angle: For bidentate phosphine ligands, the "bite angle" – the P-Pd-P angle – is a critical parameter that influences both the steric and electronic properties of the catalyst.[12][13][14] A wider bite angle can promote reductive elimination, leading to a more efficient overall catalytic cycle.[15][16] The choice of a bidentate ligand with an optimal bite angle can therefore contribute to a clean and selective transformation.
Ligand Selection Guide for Selective C-I Functionalization
The following table summarizes a selection of commercially available phosphine ligands and their general applicability to achieving selective C-I cross-coupling of this compound. The recommendations are based on established principles of ligand-controlled selectivity in palladium-catalyzed cross-coupling reactions.
| Ligand Type | Example Ligands | Key Characteristics | Recommended For |
| Monodentate Phosphines | PPh₃ (Triphenylphosphine) | - Readily available- Moderate steric bulk- Electron-rich | Initial screening, simple couplings |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | - Very bulky- Highly electron-donating | Suzuki and Sonogashira couplings | |
| XPhos | - Bulky biarylphosphine- Electron-rich | Suzuki and Buchwald-Hartwig couplings | |
| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | - Large bite angle- Electron-rich | Suzuki and Sonogashira couplings |
| Xantphos | - Wide bite angle- Electron-rich | Suzuki and Buchwald-Hartwig couplings |
Experimental Protocols for Selective Cross-Coupling
The following protocols are provided as a starting point for the selective functionalization of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, base, and solvent) may be necessary for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and K₂CO₃ (3 equivalents).
-
In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a small amount of the dioxane/water solvent mixture.
-
Add the catalyst pre-mixture to the Schlenk flask containing the reagents.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the C-I position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine (3 equivalents) to the flask via syringe.
-
Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-16 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Path to Selectivity
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: A workflow diagram illustrating the key considerations for achieving selective C-I cross-coupling.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling, highlighting the selective oxidative addition step.
Troubleshooting and Further Considerations
-
Lack of Selectivity: If a mixture of mono- and di-substituted products is observed, consider lowering the reaction temperature, reducing the reaction time, or switching to a less electron-rich ligand.
-
Low Conversion: If the reaction stalls, increasing the catalyst loading, using a more electron-rich and bulky ligand, or employing a stronger base may be beneficial.
-
Subsequent Functionalization: The remaining C-Br bond can be functionalized in a subsequent cross-coupling reaction, often requiring more forcing conditions (higher temperature, stronger base, and a more active catalyst system). This sequential approach allows for the synthesis of unsymmetrical, tri-substituted benzene derivatives.
Conclusion
The selective cross-coupling of this compound is a powerful strategy for the efficient synthesis of complex, functionalized molecules. By carefully selecting the appropriate phosphine ligand, researchers can exploit the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds to achieve high chemoselectivity. The principles and protocols outlined in this application note provide a solid foundation for developing robust and selective cross-coupling methodologies, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
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- Dorel, R., & Glorius, F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11). [Link]
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- Isloor, A. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. New Journal of Chemistry, 42(10), 8003-8016. [Link]
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- Isloor, A. M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
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High-Yield, Copper-Free Sonogashira Reaction of (2-Bromo-3-iodophenyl)methanol
Application Note: A Chemoselective Approach to Advanced Intermediates
Introduction: The Strategic Value of Selective C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This powerful transformation is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] Historically, the reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[1] However, the use of copper can lead to undesirable side reactions, primarily the oxidative homocoupling of alkynes (Glaser coupling), and introduces potential toxicity concerns, which is particularly problematic in pharmaceutical manufacturing.[2][5]
The development of copper-free Sonogashira protocols has therefore been a significant advancement, offering cleaner reaction profiles and simplifying product purification.[2][3] This application note provides a detailed, field-proven protocol for the copper-free Sonogashira reaction of (2-Bromo-3-iodophenyl)methanol, a valuable bifunctional building block. The inherent differences in the reactivity of aryl halides (I > Br) under palladium catalysis allow for a highly chemoselective coupling at the C-I bond, leaving the C-Br bond and the benzylic alcohol untouched for subsequent, orthogonal transformations.[6][7] This selective functionalization opens a direct route to complex, multi-functionalized aromatic scaffolds crucial for drug discovery and materials science.
Core Principle: Understanding Chemoselectivity and the Catalytic Cycle
The success of this protocol hinges on the differential reactivity of the carbon-iodine and carbon-bromine bonds towards the palladium catalyst. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it significantly more susceptible to oxidative addition by the Pd(0) species, the first and rate-determining step in the catalytic cycle.[6][7]
The copper-free Sonogashira reaction proceeds through a well-established palladium-based catalytic cycle.
Catalytic Cycle of the Copper-Free Sonogashira Reaction
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the terminal alkyne by a base to form a palladium-acetylide intermediate. The final step is reductive elimination, which yields the desired arylalkyne product and regenerates the active Pd(0) catalyst.[1][6]
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Optimized Protocol: Reaction of this compound with Phenylacetylene
This protocol is designed to be self-validating, with clear steps and expected outcomes for researchers. It has been optimized for high yield and selectivity.
Materials & Reagents
-
This compound (Substrate, 1.0 equiv)
-
Phenylacetylene (Coupling partner, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (Catalyst, 2 mol%)
-
Triphenylphosphine (PPh₃) (Ligand, 4 mol%)
-
Triethylamine (TEA) (Base, 3.0 equiv)
-
Toluene (Solvent, anhydrous)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and an inert atmosphere setup (Argon or Nitrogen).
Experimental Workflow Diagram
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Biaryl Compounds via Suzuki Coupling of (2-Bromo-3-iodophenyl)methanol: An Application Note and Protocol
Introduction: The Strategic Importance of Biaryl Methanols
Biaryl scaffolds are a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their prevalence is due to the unique three-dimensional architecture and electronic properties conferred by the C(sp²)-C(sp²) bond, which can facilitate crucial interactions with biological targets.[4] Among these, biaryl methanols are particularly valuable synthetic intermediates, as the hydroxymethyl group provides a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures.[5]
This application note provides a comprehensive guide to the synthesis of functionalized biaryl methanols via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing (2-Bromo-3-iodophenyl)methanol as a key starting material. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this substrate allows for a highly chemoselective coupling, primarily at the more reactive C-I position.[6][7] This guide will delve into the mechanistic underpinnings of this selectivity, provide a robust and detailed experimental protocol, and discuss key considerations for reaction optimization and product purification.
Mechanistic Rationale: Achieving Chemoselectivity
The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The three key steps of this cycle are oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The chemoselectivity in the coupling of this compound is primarily dictated by the oxidative addition step. The reactivity of aryl halides in this step generally follows the order: I > Br > Cl > F.[6][7] This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium(0) catalyst. Consequently, the Suzuki coupling will preferentially occur at the 3-position (the site of the iodine atom) of this compound, leaving the bromo substituent at the 2-position intact for potential subsequent cross-coupling reactions.
Experimental Protocol: Synthesis of (2-Bromo-3-arylphenyl)methanol
This protocol details a general procedure for the chemoselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl methanol product.
-
Optimization and Critical Parameters
The success of the Suzuki coupling is contingent on several factors. The following table outlines key parameters and provides recommendations for optimization.
| Parameter | Recommendation | Rationale and Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for reaction efficiency. While Pd(PPh₃)₄ is a robust and common choice, more advanced catalyst systems may be necessary for challenging substrates or to achieve higher yields.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the activation of the boronic acid. The choice of base can significantly impact the reaction rate and yield. In some cases, stronger bases like cesium carbonate or potassium phosphate may be beneficial.[10] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF | The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of the base.[11] All solvents should be degassed to prevent oxidation of the palladium catalyst. |
| Temperature | 80-100 °C | The reaction temperature influences the reaction rate. Optimization may be required for specific substrates. Higher temperatures can sometimes lead to side reactions or decomposition. |
| Hydroxymethyl Group | Generally, no protection is needed | The hydroxymethyl group is often tolerated in Suzuki couplings.[5] However, in cases of low yield or side reactions, protection as a silyl ether (e.g., TBDMS) or benzyl ether may be considered. |
Data Presentation: Expected Outcomes
The following table provides a hypothetical representation of expected results for the Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for similar reactions.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | (2-Bromo-3-phenylphenyl)methanol | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | (2-Bromo-3-(4-methoxyphenyl)phenyl)methanol | 80-90 |
| 3 | 4-Fluorophenylboronic acid | (2-Bromo-3-(4-fluorophenyl)phenyl)methanol | 82-92 |
| 4 | 3-Pyridinylboronic acid | (2-Bromo-3-(pyridin-3-yl)phenyl)methanol | 75-85 |
Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis of biaryl methanols.
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound offers a reliable and efficient pathway for the synthesis of functionalized biaryl methanols. By leveraging the differential reactivity of the carbon-halogen bonds, this method allows for the selective formation of a C-C bond at the iodo-substituted position, preserving the bromo-substituent for further synthetic manipulations. The protocol provided herein, along with the discussion of critical parameters, serves as a robust starting point for researchers in drug discovery and materials science to access a diverse range of valuable biaryl building blocks.
References
- (2022-01-04) Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- (2024-07-05) Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PubMed Central.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- (2022-07-08)
- (2024-09-10)
- Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzo
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
- A Comparative Study of Iodophenol Isomers in Suzuki Coupling Reactions. Benchchem.
- (2024-10-10) Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (2024-09-16)
- Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology.
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
- Selected biaryl-containing drug molecules, natural products, and chiral ligands.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol. Benchchem.
- Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction.
- (2019-02-26) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- (2016-12-09) Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Squaryl molecular metaphors – application to r
- (2015-08-06) Synthesis of Diverse and Polyfunctionalized Biaryls via Transition-Metal-Free Benzannulation.
- Application of Chiral HPLC to Medicinal Chemistry-Rel
- (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. Benchchem.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes & Protocols: Strategic One-Pot Syntheses Utilizing (2-Bromo-3-iodophenyl)methanol
Abstract: (2-Bromo-3-iodophenyl)methanol is a highly versatile trifunctional building block, uniquely poised for the rapid construction of complex molecular architectures. Its strategic arrangement of a reactive benzylic alcohol, a highly reactive iodo group, and a less reactive bromo group allows for programmed, sequential functionalization within a single reaction vessel. This guide provides an in-depth exploration of one-pot synthesis strategies involving this substrate, focusing on the underlying principles of chemoselectivity and offering detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
The Scientific Rationale: Harnessing Differential Reactivity
The power of this compound as a synthetic intermediate lies in the predictable and exploitable difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of sequential synthesis strategies.
Expertise & Experience: The Causality Behind Selectivity
The success of sequential one-pot reactions hinges on the kinetics of oxidative addition to the palladium catalyst. The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol), making it far more susceptible to cleavage and insertion of a low-valent palladium species[1]. This energy difference allows for the selective functionalization of the C-I position at lower temperatures or with less activated catalyst systems, leaving the C-Br bond intact for a subsequent, distinct transformation.
The benzylic alcohol moiety introduces a third point of reactivity. While generally stable under standard cross-coupling conditions, it can be engaged in further reactions, such as Friedel-Crafts-type alkylations, oxidations, or intramolecular cyclizations, expanding the synthetic possibilities.[2][3]
Strategic Application: Sequential Cross-Coupling Reactions
A primary application of this compound is in the programmed, one-pot synthesis of tri-substituted aromatic compounds through sequential cross-coupling. This approach avoids the need for intermediate isolation and purification, significantly improving step economy and overall yield.
Workflow for One-Pot Sequential Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a one-pot, two-step Suzuki-Miyaura coupling, first at the iodo-position and subsequently at the bromo-position.
Caption: Workflow for one-pot sequential Suzuki-Miyaura coupling.
This strategy allows for the controlled introduction of two different aryl groups onto the phenyl ring in a single, continuous process.
Detailed Experimental Protocol: One-Pot Synthesis of a Di-Aryl Methanol Derivative
This protocol details a representative one-pot sequential Suzuki-Miyaura coupling reaction.
Trustworthiness: This protocol is designed as a self-validating system. Successful synthesis of the mono-arylated intermediate can be confirmed by TLC or LC-MS analysis of an aliquot before proceeding to the second step, ensuring confidence in the final outcome.
Table 1: Reagents and Materials
| Component | Example Supplier & Grade | Amount (for 1 mmol scale) | Molar Eq. | Purpose |
| This compound | Commercially available | 313 mg | 1.0 | Starting Material |
| Arylboronic Acid 1 (e.g., Phenylboronic Acid) | Reagent Grade | 134 mg | 1.1 | First Coupling Partner |
| Arylboronic Acid 2 (e.g., 4-Tolylboronic Acid) | Reagent Grade | 149 mg | 1.1 | Second Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | Catalyst Grade | 23 mg | 0.02 | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | 552 mg | 4.0 | Base |
| Toluene | Anhydrous | 8 mL | - | Solvent |
| Ethanol | Reagent Grade | 2 mL | - | Co-Solvent |
| Deionized Water | - | 2 mL | - | Co-Solvent for Base |
Step-by-Step Methodology
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), Phenylboronic Acid (1.1 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add Toluene (8 mL) and Ethanol (2 mL). In a separate vial, dissolve Potassium Carbonate (4.0 eq) in deionized water (2 mL) and add this aqueous solution to the reaction flask via syringe.
-
First Coupling (C-I): Immerse the flask in a preheated oil bath at 80 °C. Stir vigorously for 4-6 hours.
-
Process Control Point: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-arylated intermediate, (2-bromo-3-phenylphenyl)methanol.
-
-
Second Coupling (C-Br): Once the first step is complete, add 4-Tolylboronic Acid (1.1 eq) to the reaction mixture.
-
Elevate Temperature: Increase the oil bath temperature to 100 °C and continue stirring for an additional 12-16 hours, or until reaction completion is observed by TLC/LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final di-aryl product.
Advanced Strategy: One-Pot Coupling and Intramolecular Cyclization
The presence of the benzylic alcohol opens avenues for more complex one-pot transformations. For instance, a Sonogashira coupling at the C-I position can be followed by a palladium-mediated intramolecular cyclization to form substituted benzofurans.
Mechanistic Pathway: Sonogashira/Cyclization Cascade
Caption: Proposed pathway for one-pot Sonogashira/cyclization.
This type of cascade reaction rapidly builds molecular complexity, forming a heterocyclic core and installing multiple substituents in a single synthetic operation. The development of such methodologies is highly valuable in medicinal chemistry for scaffold generation.[5]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Selectivity | Reaction temperature too high during the first step; overly active catalyst. | Carefully control the temperature for the C-I coupling (≤ 80 °C). Consider a less active catalyst or ligand for the initial step. |
| Stalled Second Coupling | Catalyst deactivation; insufficient base or coupling partner. | Add a fresh portion of catalyst and/or ligand before the second heating step. Ensure sufficient base and a slight excess (1.1-1.2 eq) of the boronic acid. |
| Dehalogenation | Presence of protic impurities; certain phosphine ligands can promote this. | Use anhydrous solvents and reagents. If dehalogenation is severe, screen different ligands.[6] |
| Side Reactions at Alcohol | Strongly acidic or basic conditions; high temperatures. | Use milder bases like K₂CO₃ or Cs₂CO₃. Avoid prolonged reaction times at very high temperatures (>120 °C). |
Conclusion
This compound is a powerful and enabling reagent for modern organic synthesis. The predictable, stepwise reactivity of its functional groups underpins its utility in one-pot procedures that maximize efficiency and molecular complexity. The strategies and protocols outlined herein provide a robust foundation for researchers to leverage this building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The principles of differential halide reactivity are broadly applicable and can be extended to a wide range of di- and polyhalogenated substrates.[7][8]
References
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Reactivity of substituted 1°/2°/3° benzyl alcohols.
- N-alkylation of o-substituted anilines with benzyl alcohols.
- One-Pot Cascade Biotransformation for Efficient Synthesis of Benzyl Alcohol and Its Analogs. Wiley Online Library.
- Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal.
- This compound. AiFChem.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes.
- One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles.
- Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- This compound. Biotuva Life Sciences.
- one pot synthesis of 4-h pyrans via knoevenagel condensation reaction. Sathyabama Institute of Science and Technology.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
- Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cycliz
- 2-Bromo-3-(4-bromophenyl)
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- 3. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of (2-Bromo-3-iodophenyl)methanol
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of (2-Bromo-3-iodophenyl)methanol in Drug Discovery
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogens—bromine and iodine—at ortho and meta positions relative to the hydroxymethyl group, offers a versatile platform for sequential and site-selective cross-coupling reactions. This differential reactivity allows for the controlled introduction of diverse molecular fragments, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ability to perform selective Suzuki or Sonogashira couplings at the more reactive iodine position, followed by a subsequent reaction at the bromine site, provides a powerful tool for building molecular complexity.
This document provides a comprehensive guide to the considerations and protocols for the scale-up synthesis of this compound, addressing critical aspects from reaction selection to final product purification and quality control.
Synthetic Strategy: A Two-Step Approach from Commercially Available Precursors
While several synthetic routes to substituted benzyl alcohols exist, a robust and scalable approach to this compound involves a two-step sequence starting from the commercially available 2-bromo-3-iodobenzoic acid. This strategy is advantageous for scale-up due to the generally high yields and the avoidance of highly energetic or unstable intermediates.
The proposed synthetic pathway is as follows:
-
Esterification of 2-bromo-3-iodobenzoic acid to its corresponding methyl ester.
-
Reduction of the methyl ester to the target primary alcohol, this compound.
This approach is favored over a direct reduction of the carboxylic acid, which often requires harsher reducing agents and can lead to more side products on a larger scale.
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages in the proposed scale-up synthesis of this compound.
Caption: High-level workflow for the scale-up synthesis of this compound.
Part 1: Detailed Protocol for Scale-Up Synthesis
This section outlines a detailed, step-by-step protocol for the synthesis of this compound on a laboratory scale, with considerations for scaling up to pilot plant or manufacturing scale.
Step 1: Esterification of 2-Bromo-3-iodobenzoic Acid
Reaction:
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (for 100g scale) | Moles |
| 2-Bromo-3-iodobenzoic acid | 326.93 g/mol | 100 g | 0.306 mol |
| Methanol | 32.04 g/mol | 500 mL | 12.3 mol |
| Sulfuric Acid (conc.) | 98.08 g/mol | 5 mL | 0.092 mol |
Protocol:
-
**Reactor
Application Note: A Practical Guide to the Purification of (2-Bromo-3-iodophenyl)methanol Reaction Products by Column Chromatography
Abstract
(2-Bromo-3-iodophenyl)methanol is a versatile building block in synthetic organic chemistry, frequently employed in the synthesis of complex molecules for pharmaceutical and materials science applications. Reactions involving this starting material, such as cross-coupling, etherification, or esterification, often yield mixtures containing the desired product, unreacted starting materials, and various byproducts. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the effective purification of these reaction products using silica gel column chromatography. We delve into the causality behind experimental choices, from method development with Thin-Layer Chromatography (TLC) to the execution of the preparative column, and offer robust troubleshooting strategies.
Introduction: The Purification Challenge
The purification of substituted aryl methanols like derivatives of this compound presents a distinct challenge. The polarity of the molecule is dominated by the hydroxyl group, yet modulated by the lipophilic, halogenated aromatic ring. Upon reaction, the polarity of the target molecule can shift significantly. For instance, converting the alcohol to an ether or ester decreases polarity, while introducing a polar functional group via cross-coupling might increase it.
Effective separation by column chromatography hinges on exploiting these subtle differences in polarity. The goal is to select a stationary and mobile phase that creates a significant difference in affinity between the product and impurities, allowing them to travel through the column at different rates.[1][2] This guide establishes a systematic workflow to achieve high-purity products consistently.
Foundational Principles: Mastering the Separation
Column chromatography operates on the principle of differential adsorption.[1] A solvent (the mobile phase) flows through a packed column of a solid adsorbent (the stationary phase), carrying the sample mixture with it. Compounds that adsorb more strongly to the stationary phase move slower, while less strongly adsorbed compounds move faster, resulting in separation.[1]
-
Stationary Phase Selection: For the separation of moderately polar organic molecules like the ones , silica gel (SiO₂) is the adsorbent of choice.[2] Its surface is covered in acidic silanol groups (Si-OH), making it a highly polar stationary phase. It effectively separates compounds based on their ability to hydrogen bond and engage in dipole-dipole interactions.
-
Mobile Phase (Eluent) Selection: The eluent's role is to compete with the adsorbed compounds for binding sites on the silica gel.[1] A more polar eluent will displace compounds more effectively, causing them to move faster down the column. For normal-phase chromatography, the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[3][4] The key to a successful separation is finding the optimal polarity of this mixture.
The Workflow: From Crude Mixture to Pure Compound
A successful column purification is not a single step but a systematic process. The workflow diagram below illustrates the logical progression from a crude reaction mixture to an isolated, pure product.
Sources
Application Notes: (2-Bromo-3-iodophenyl)methanol as a Versatile Orthogonally Functionalized Building Block in Materials Science
Introduction
(2-Bromo-3-iodophenyl)methanol is a specialized aromatic alcohol distinguished by the presence of two different halogen atoms—bromine and iodine—at ortho and meta positions relative to the hydroxymethyl group. This unique substitution pattern makes it a highly valuable building block in materials science, particularly for the synthesis of complex organic conjugated materials. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential cross-coupling reactions. This orthogonal reactivity is a powerful tool for the controlled, step-wise construction of π-conjugated systems, polymers, and dendrimers with precisely defined architectures and functionalities.
The primary utility of this molecule lies in its capacity to undergo regioselective palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings.[1] The C-I bond is considerably more reactive than the C-Br bond, enabling reactions to be performed selectively at the iodine position under milder conditions, leaving the bromine intact for a subsequent, different coupling reaction.[2] This application note will detail protocols for the use of this compound as a precursor in the synthesis of advanced materials for organic electronics.
Application 1: Sequential Sonogashira/Suzuki Coupling for the Synthesis of a Defined Conjugated Oligomer
The differential reactivity of the aryl halides on this compound can be exploited to synthesize well-defined conjugated oligomers. This protocol outlines a two-step sequence: a Sonogashira coupling at the more reactive C-I position, followed by a Suzuki coupling at the C-Br position.[2][3] This method allows for the precise installation of different aromatic or acetylenic moieties, enabling fine-tuning of the electronic and photophysical properties of the final material.
Protocol: Two-Step Synthesis of a Phenylacetylene-Biphenyl Derivative
Step 1: Regioselective Sonogashira Coupling at the C-I Position
This first step selectively forms a carbon-carbon bond at the iodine position by coupling with a terminal alkyne. The reaction is typically performed at room temperature to ensure selectivity over the less reactive C-Br bond.[2][4]
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous THF and triethylamine via syringe. Stir the mixture until all solids are dissolved.
-
Add phenylacetylene dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, (2-Bromo-3-(phenylethynyl)phenyl)methanol, by flash column chromatography on silica gel.
-
Step 2: Suzuki Coupling at the C-Br Position
With the iodine position functionalized, the remaining bromine atom can undergo a Suzuki coupling reaction with a boronic acid to further extend the conjugated system.
-
Materials:
-
(2-Bromo-3-(phenylethynyl)phenyl)methanol (from Step 1) (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask, dissolve the product from Step 1, phenylboronic acid, and Pd(PPh₃)₄ in toluene.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add the aqueous potassium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir vigorously overnight under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the final product, (3-(Phenylethynyl)-[1,1'-biphenyl]-2-yl)methanol, by flash column chromatography.
-
Data Summary
| Step | Reactant | Product | Catalyst | Typical Yield |
| 1 | This compound | (2-Bromo-3-(phenylethynyl)phenyl)methanol | Pd(PPh₃)₂Cl₂ / CuI | 85-95% |
| 2 | (2-Bromo-3-(phenylethynyl)phenyl)methanol | (3-(Phenylethynyl)-[1,1'-biphenyl]-2-yl)methanol | Pd(PPh₃)₄ | 75-90% |
Experimental Workflow Diagram
Caption: Polymer functionalization and post-modification pathway.
References
- Sonogashira coupling of aryl iodides with aryl alkynes promoted by a... | Download Scientific Diagram - ResearchGate.
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnCat | Scilit.
- C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... - ResearchGate.
- Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchGate.
- Suzuki reaction - Wikipedia.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- Suzuki Cross-Coupling - J&K Scientific LLC.
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing).
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions - ResearchGate.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI.
- Facile Synthesis of Ultrahigh Molecular Weight Poly(Methyl Methacrylate) by Organic Halides in the Presence of Palladium Nanoparticles - MDPI.
- High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes | Journal of the American Chemical Society.
- Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst - Dalton Transactions (RSC Publishing).
- (2-Bromo-5-iodophenyl)methanol | C7H6BrIO | CID 53424372 - PubChem.
- (3-Bromo-5-iodophenyl)methanol - Lead Sciences.
- CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents.
- Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art - PMC - NIH.
- New strategy for synthesis of hydroxyl-terminated poly(3-hexylthiophene) and its block copolymer using an η 3 -π-allyl hydroxyl-functionalized Ni( i ) initiator - ResearchGate.
- Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - MPG.PuRe.
- Mod-05 Lec-17 Polymerization Techniques (Contd. ) - YouTube.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in (2-Bromo-3-iodophenyl)methanol Cross-Coupling
Welcome to the technical support center dedicated to navigating the complexities of regioselective cross-coupling reactions involving (2-Bromo-3-iodophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving precise, site-selective functionalization of dihalogenated aromatic substrates. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols grounded in established chemical principles.
Fundamental Principles: Understanding the Field of Play
Achieving regioselectivity in a dihalogenated system like this compound hinges on exploiting the inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
The Reactivity Hierarchy: C-I vs. C-Br
The first step in any palladium-catalyzed cross-coupling reaction is the oxidative addition of the aryl halide to the Pd(0) center.[1][2][3] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy (BDE).
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~65 | Highest |
| C-Br | ~81 | Intermediate |
| C-Cl | ~96 | Lowest |
As shown, the C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage. Therefore, under standard conditions, oxidative addition will preferentially occur at the C-I bond . This provides a thermodynamic and kinetic basis for achieving selectivity.
The Palladium Catalytic Cycle
A foundational understanding of the catalytic cycle is crucial for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, follow a similar mechanistic pathway.[4][5]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.
Issue 1: Poor or Incorrect Regioselectivity (Significant coupling at the C-Br bond)
-
Q: My reaction is producing a mixture of isomers, with significant functionalization at the C-Br position. What are the likely causes and how can I fix this?
A: This is a common challenge that typically points to reaction conditions that are too harsh or a catalyst system that is too reactive, leading to the activation of the stronger C-Br bond.
-
Potential Cause 1: High Reaction Temperature.
-
Explanation: Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, eroding the inherent selectivity for the C-I bond.
-
Solution: Reduce the reaction temperature. Start your optimization at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and only increase if the reaction is too sluggish.
-
-
Potential Cause 2: Overly Reactive Catalyst/Ligand System.
-
Explanation: Highly electron-rich and bulky phosphine ligands (e.g., certain Buchwald ligands) are designed to activate even unreactive C-Cl bonds.[6] Such powerful ligands can readily activate both C-I and C-Br bonds, leading to a loss of selectivity.
-
Solution: Switch to a less reactive ligand. Traditional ligands like triphenylphosphine (PPh₃) or catalysts like Pd(PPh₃)₄ often provide excellent selectivity for the C-I bond. Screen a panel of ligands, moving from less electron-rich (e.g., PPh₃) to more electron-rich (e.g., P(t-Bu)₃) to find the optimal balance.
-
-
Potential Cause 3: Extended Reaction Times.
-
Explanation: Once the more reactive C-I position has been fully consumed, prolonged exposure to the catalyst and heat can begin to drive the slower reaction at the C-Br site.
-
Solution: Monitor the reaction closely using techniques like TLC, GC-MS, or LC-MS. Quench the reaction as soon as the mono-coupled product is maximized and starting material is consumed.
-
-
Issue 2: Low Reaction Yield or Stagnation
-
Q: I have good selectivity for the C-I bond, but the reaction stalls at low conversion, or my isolated yield is poor. What should I investigate?
A: Low yield in the face of good selectivity often points to issues with catalyst activity, reagent quality, or competing side reactions.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
-
Potential Cause 1: Catalyst Inactivation.
-
Explanation: The active Pd(0) species is susceptible to oxidation if exposed to air.[7] Additionally, impurities in reagents or solvents can act as catalyst poisons. The formation of palladium black is a visual indicator of catalyst decomposition.[8]
-
Solution:
-
Ensure a rigorously inert atmosphere. Use a glovebox or Schlenk line techniques. Degas all solvents thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[9]
-
Use high-purity reagents and anhydrous solvents.
-
-
-
Potential Cause 2: Inefficient Transmetalation (Especially in Suzuki Couplings).
-
Explanation: The transfer of the organic group from the organometallic reagent (e.g., boronic acid) to the palladium center is a critical step.[5] For Suzuki reactions, boronic acids often require activation by a base to form a more nucleophilic boronate species. Dehydration of boronic acids to form inactive boroxines can also be an issue.[6]
-
Solution:
-
Screen bases. The choice of base is critical. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate.[7][10]
-
Verify boronic acid quality. Use freshly purchased or properly stored boronic acids.
-
Consider solvent. A small amount of water is often beneficial in Suzuki reactions to help dissolve the base and facilitate the formation of the active boronate.[10] Common solvent systems include dioxane/water or toluene/water.[11]
-
-
-
Potential Cause 3: Steric Hindrance.
-
Explanation: The substrate, this compound, has substituents ortho to both halogens (the hydroxymethyl group and the other halogen). This steric bulk can hinder the approach of the coupling partners to the palladium center.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to promote reductive elimination and overcome steric challenges.[1][9] However, be mindful of the potential for reduced regioselectivity as discussed in Issue 1. A careful screening is required.
-
Issue 3: Significant Side Product Formation
-
Q: My main product is contaminated with byproducts like homocoupled starting materials or a dehalogenated arene. How can I suppress these pathways?
A: Side reactions are common in cross-coupling chemistry and can often be minimized by carefully controlling the reaction stoichiometry and environment.
-
Side Reaction 1: Homocoupling of the Organometallic Reagent (e.g., R-R from R-B(OH)₂).
-
Explanation: This is particularly common in Suzuki reactions and is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[6][7]
-
Solution: Rigorous degassing and maintenance of an inert atmosphere are paramount.[7] Using a slight excess of the aryl halide (1.0 equiv) relative to the boronic acid (0.9-0.95 equiv) can sometimes help, but this is not ideal if the halide is precious.
-
-
Side Reaction 2: Proto-deboronation (in Suzuki) or Hydrodehalogenation (Ar-H).
-
Explanation: Proto-deboronation is the cleavage of the C-B bond by a proton source, while hydrodehalogenation is the replacement of a halogen with hydrogen. The latter can occur if there are sources of hydrides in the reaction or via β-hydride elimination pathways.[10]
-
Solution: Use anhydrous solvents and ensure the base is not excessively strong or protic. The choice of ligand can also influence pathways like β-hydride elimination.[12]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which cross-coupling reaction should I choose for my specific transformation?
A1: The choice depends on the bond you want to form.
-
Suzuki-Miyaura Coupling (C-C bond): Ideal for coupling with aryl, vinyl, or alkyl boronic acids/esters. It is widely used due to the commercial availability of reagents and generally mild conditions.[12]
-
Sonogashira Coupling (C-C bond): The method of choice for coupling with terminal alkynes to form C(sp²)-C(sp) bonds. It typically requires a palladium catalyst and a copper(I) co-catalyst.[13][14]
-
Buchwald-Hartwig Amination (C-N bond): The premier method for forming C-N bonds by coupling with primary or secondary amines.[15][16] This reaction often requires specialized, bulky phosphine ligands.
-
Heck Coupling (C-C bond): Used to couple aryl halides with alkenes.[2]
-
-
Q2: How do solvent and base selection influence regioselectivity?
A2: Solvents can significantly influence the outcome of a reaction.[17][18] Polar aprotic solvents (e.g., DMF, MeCN, DMSO) can sometimes alter the nature of the active catalytic species, potentially leading to a switch in selectivity compared to nonpolar solvents like toluene or THF.[19][20] The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki, amine in Buchwald-Hartwig) and neutralizing the HX generated during the reaction. A weaker base (e.g., K₂CO₃) is generally preferred for maintaining selectivity, while stronger bases (e.g., K₃PO₄, NaOt-Bu) may be needed for less reactive substrates but can compromise selectivity.[9]
-
Q3: What are the best analytical methods to confirm the regioselectivity of my product?
A3: A combination of techniques is recommended for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The coupling patterns and chemical shifts in the aromatic region will be distinct for the 2-substituted and 3-substituted isomers.
-
2D NMR Techniques: For complex spectra, Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can definitively establish the connectivity and spatial relationships between protons and carbons, confirming the site of substitution.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that a mono-coupling event has occurred.
-
X-ray Crystallography: If a crystalline product can be obtained, this provides unequivocal proof of the structure and regiochemistry.
-
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust starting point for selective coupling at the C-I position. Optimization of the ligand, base, and temperature may be required.
-
Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (start with 60-80 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Protocol 2: Decision Tree for Optimizing Cross-Coupling Conditions
Caption: A decision-making framework for optimizing regioselective cross-coupling reactions.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkyl-Biaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]
- Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Palladium catalyzed couplings. Lumen Learning. [Link]
- The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
- Al-Zoubi, R. M., et al. (2018). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 83(17), 10178–10191. [Link]
- Valente, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(11), 2846–2867. [Link]
- Valente, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(11), 2846–2867. [Link]
- Al-Zoubi, R. M., et al. (2018). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Neufeldt, S. R., & Sanford, M. S. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Buchwald–Hartwig amin
- Help troubleshooting a Buchwald-Hartwig amin
- Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(1), 438–446. [Link]
- Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
- Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
- Barder, T. E., et al. (2008). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 47(48), 9292–9295. [Link]
- Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]
- Valente, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
- The Buchwald-Hartwig Amin
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 218–226. [Link]
- Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 338–348. [Link]
- Le, C. M., & Stoltz, B. M. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry, 4(10), 515–533. [Link]
- Huffman, L. M., & Brookhart, M. (2006). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society, 128(35), 11390–11391. [Link]
- Bento, A. P., & Bickelhaupt, F. M. (2009). Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
- Handa, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Houk, K. N., & Cheong, P. H.-Y. (2008). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 130(49), 16484–16485. [Link]
- Barrios-Landeros, F., et al. (2009). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. Journal of the American Chemical Society, 131(23), 8141–8154. [Link]
- Le, D. N., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(58), 35324–35328. [Link]
- van der Vlugt, J. I., et al. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. Chemistry – A European Journal, 24(40), 10103–10113. [Link]
- Wang, J. Y., et al. (2024). Identifying general reaction conditions by bandit optimization.
- Le, D. N., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Zhou, M., et al. (2022). Breaking Conventional Site Selectivity in C–H Bond Activation: Selective sp3 versus sp2 Silylation by a Pincer-Based Pocket. Journal of the American Chemical Society, 144(46), 21065–21071. [Link]
- Chen, M. S., & White, M. C. (2010). Catalyst-Controlled Site-Selective Bond Activation. Accounts of Chemical Research, 43(8), 1095–1105. [Link]
Sources
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Reactions with (2-Bromo-3-iodophenyl)methanol
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2-bromo-3-iodophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot common issues with this specific substrate. The unique arrangement of a bromo, iodo, and a hydroxymethyl group on the same aromatic ring presents distinct challenges and opportunities for selective functionalization. This document provides in-depth, field-proven insights to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am seeing little to no conversion of my this compound. What are the most likely causes?
A1: Low or no conversion in the Suzuki coupling of this compound can often be attributed to a few critical factors:
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is highly sensitive to oxygen. Inadequate degassing of your solvent and reagents is a common reason for catalyst death. Additionally, the benzylic hydroxyl group on your substrate can sometimes coordinate with the palladium center, potentially inhibiting its catalytic activity.[1]
-
Ineffective Base or Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1] If the base is not soluble in your chosen solvent or is not strong enough to activate the boronic acid, the reaction will stall.
-
Poor Reagent Quality: Boronic acids can degrade over time, forming boroxines, which can negatively impact the reaction.[1] Always use fresh, high-purity boronic acid.
-
Suboptimal Temperature: Suzuki reactions often require heating to proceed at an efficient rate. If the temperature is too low, the reaction may be sluggish or not proceed at all.
Q2: Which halogen should react first, the bromine or the iodine? Can I achieve selective coupling?
A2: Yes, you can and should achieve selective coupling. The chemoselectivity of the Suzuki reaction with dihalogenated substrates is governed by the bond dissociation energies of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond.[2] Consequently, the oxidative addition of the palladium(0) catalyst to the C-I bond is significantly faster. This allows for the selective formation of a C-C bond at the 3-position (where the iodine is), leaving the bromine at the 2-position available for subsequent transformations.[2]
Q3: I am observing significant amounts of side products like homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
A3: The formation of side products is a common challenge. Here are some strategies to mitigate them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of your reaction mixture and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is crucial.[1]
-
Dehalogenation of this compound: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can sometimes be caused by certain solvents or bases. Trying a milder base or changing your solvent system can be effective.[1] Additionally, using a more efficient catalyst system that favors the cross-coupling pathway can help.[1]
Q4: Can the hydroxymethyl group on my substrate interfere with the reaction?
A4: The hydroxymethyl group can indeed pose a challenge. As mentioned, the hydroxyl moiety can coordinate to the palladium catalyst, potentially leading to its deactivation.[1] However, many Suzuki couplings are successfully performed on substrates with unprotected hydroxyl groups.[3] The key is to select the right catalyst and ligand combination. Bulky, electron-rich phosphine ligands can often shield the metal center and promote the desired catalytic cycle over catalyst inhibition.[1]
Troubleshooting Guide: Improving Low Yields
Experiencing low yields can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Step 1: Scrutinize Your Reaction Setup and Reagents
Before making significant changes to your protocol, ensure the fundamentals are correct.
-
Inert Atmosphere: As stated, oxygen is detrimental. Degas your solvent(s) thoroughly for at least 30 minutes with argon or nitrogen. Assemble your reaction under a positive pressure of inert gas.
-
Reagent Purity: Use a fresh bottle of boronic acid or purify your existing stock. Ensure your this compound is pure. Solvents should be anhydrous and of high purity.
Step 2: Optimize the Catalyst System
The choice of palladium precursor and ligand is critical, especially with the potentially coordinating hydroxymethyl group.[1]
-
Palladium Precursor: While Pd(PPh₃)₄ is a common starting point, consider more modern, air-stable precatalysts like PdCl₂(dppf) or Buchwald precatalysts (e.g., XPhos Pd G3).
-
Ligand Selection: If you are using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the ligand is paramount. For this substrate, bulky, electron-rich monophosphine ligands are highly recommended. They tend to accelerate oxidative addition and reductive elimination, which can outcompete catalyst deactivation.
| Ligand | Class | Key Advantages for this Substrate |
| SPhos | Buchwald Ligand | Excellent for sterically hindered and functionalized aryl halides. |
| XPhos | Buchwald Ligand | Broad applicability and high activity.[1] |
| PPh₃ | Triphenylphosphine | A standard, cost-effective starting point, but may be less effective. |
| dppf | Diphosphine | Forms stable complexes, which can be beneficial. |
Step 3: Screen Bases and Solvents
The base and solvent work in concert to facilitate the crucial transmetalation step.
-
Bases: The strength and solubility of the base are key. Finely ground, anhydrous bases are preferable.
-
Solvents: Aqueous mixtures are typical for Suzuki reactions. The organic solvent should be able to dissolve the aryl halide and the catalyst complex.
-
1,4-Dioxane / Water
-
Toluene / Water
-
THF / Water [4]
-
Step 4: Adjust Temperature and Reaction Time
-
Temperature: If you are running the reaction at room temperature, try heating it to 80-100 °C. This often provides the necessary activation energy.
-
Reaction Time: Monitor your reaction by TLC or LC-MS. If you see the product forming but the starting material remains, extending the reaction time may be necessary.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling
This protocol is a robust starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Selectivity
Caption: The Suzuki-Miyaura catalytic cycle for this compound.
References
- Hep Journals. (n.d.). Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction.
- Chemical Research in Chinese Universities. (2014). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (2014). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF.
- PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions.
- Semantic Scholar. (n.d.). Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate.
- ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- YouTube. (2018). Summary of Organometallic Coupling Reagents and Reaction Partners.
Sources
Troubleshooting low conversion in Heck reactions of (2-Bromo-3-iodophenyl)methanol
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the Heck reaction, specifically addressing the challenges of low conversion with (2-Bromo-3-iodophenyl)methanol. As a Senior Application Scientist, my goal is to blend foundational theory with practical, field-tested solutions to guide you through the complexities of this powerful C-C bond-forming reaction.
Heck Reaction Technical Guide: this compound
This guide is structured to help you diagnose and resolve issues of low conversion in a logical sequence. We begin with the most common and impactful variables and progress to more nuanced optimizations.
Part 1: Core Troubleshooting Guide (Question & Answer)
This section is designed as an interactive workflow. Start with Q1 and proceed based on your experimental observations.
Q1: My reaction has stalled with low conversion. Where should I begin my investigation?
Before diving into complex parameter screening, the first step is to analyze the reaction mixture to understand the fate of your starting materials. The substrate, this compound, possesses two potential reaction sites: a highly reactive C-I bond and a less reactive C-Br bond.
Initial Diagnostic Steps:
-
Confirm Starting Material Integrity: Ensure the purity of your this compound and the alkene coupling partner. Impurities can poison the catalyst.
-
Analyze the Crude Reaction Mixture: Use LC-MS or GC-MS to identify the components.
-
Is the starting material unreacted? This points to a failure in the initial catalytic step (oxidative addition).
-
Is there evidence of selective mono-coupling at the iodine position? This is the expected outcome and indicates the catalytic cycle is at least partially active.
-
Are there side products? Look for signs of hydrodehalogenation (where the I or Br is replaced by H) or homo-coupling of the aryl halide.
-
The reactivity order in palladium-catalyzed cross-coupling reactions is generally Ar-I > Ar-Br > Ar-Cl, which is attributed to the difference in bond dissociation energies.[1] Therefore, selective reaction at the C-I bond is the anticipated pathway. If you see no reaction at all, the problem likely lies with the fundamental components of your catalytic system.
Caption: Initial troubleshooting workflow for low conversion.
Q2: I suspect my catalyst or ligand is the issue. How can I optimize the catalytic system for this sterically hindered substrate?
The choice of palladium source and, more critically, the phosphine ligand is paramount for challenging substrates. The ortho-bromo and meta-hydroxymethyl groups on your aryl iodide introduce significant steric hindrance near the reactive center.
Catalyst Precursor:
-
Pd(OAc)₂ vs. Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively. Pd(II) salts must be reduced in situ to the active Pd(0) species.[2][3] For difficult couplings, starting with a well-defined Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable. However, Pd(OAc)₂ is often more robust and is highly effective when paired with appropriate phosphine ligands that facilitate the reduction.[2]
-
Catalyst Loading: For difficult substrates, a higher catalyst loading (2-5 mol%) may be necessary to achieve reasonable rates.[4] If you see no conversion, increasing the loading is a sensible step.
Ligand Selection is Critical: Steric hindrance from the substrate requires a ligand that can promote the key steps of the catalytic cycle.
-
Issue: The bulky ortho-bromo group can slow down the oxidative addition step.
-
Solution: Use bulky, electron-rich monodentate phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[5] Steric effects from the ligand itself are often less critical than its electronic properties in influencing the reaction pathway.[6]
| Ligand Class | Examples | Rationale for this compound |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and sterically demanding. Excellent for promoting oxidative addition of less reactive halides.[7] |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | State-of-the-art ligands for challenging cross-couplings. Their bulk and electronic properties create a highly active, coordinatively unsaturated "L₁Pd(0)" species that is extremely reactive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often conferring high thermal stability and activity for sluggish reactions.[8] |
| Traditional Triarylphosphines | PPh₃ | Often insufficient for sterically hindered or electron-neutral aryl halides. Can be a good starting point but is likely to underperform here. |
Recommendation: Switch from PPh₃ to a bulky, electron-rich ligand like P(t-Bu)₃ or a Buchwald ligand such as XPhos. Use a Ligand:Pd ratio of 2:1 for monodentate ligands.
Q3: My catalytic system seems appropriate, but conversion is still low. Could the base or solvent be the culprit?
The base and solvent are not passive components; they play active roles in the catalytic cycle and can dramatically influence reaction outcomes.[9]
The Role of the Base: The primary role of the base is to neutralize the H-X acid generated during the β-hydride elimination step, thereby regenerating the Pd(0) catalyst for the next cycle.[2][10]
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be beneficial. For substrates sensitive to strong bases, potassium phosphate (K₃PO₄) is a milder option.[11]
-
Organic Bases (Et₃N, DIPEA): Triethylamine is a classic choice.[12] However, with Pd(II) precursors, it can also act as a reducing agent.[2] Its efficacy can be highly solvent-dependent.
The Role of the Solvent: The solvent must solubilize all components and, critically, can influence the stability of intermediates in the catalytic cycle.
-
Polar Aprotic Solvents (DMF, DMAc, NMP, Dioxane): These are the standard choices for Heck reactions.[13] They are coordinating solvents that can help stabilize the active catalyst and polar intermediates.[13] Dimethylformamide (DMF) is a common starting point.[14] If decomposition is an issue at high temperatures, N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) have higher boiling points.[9]
-
Non-polar Solvents (Toluene, Xylene): Generally less effective as they do not stabilize the ionic intermediates of the Heck reaction well.[15]
Troubleshooting Steps:
-
Base Screening: If using Et₃N, try switching to an inorganic base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent Screening: If using Dioxane or Toluene, switch to a more polar aprotic solvent like DMF or DMAc.
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For Difficult Cases) |
| Base | Et₃N (3 equiv.) | K₂CO₃ (2.5 equiv.) | Cs₂CO₃ (2.5 equiv.) |
| Solvent | Dioxane | DMF | DMAc or NMP |
| Temperature | 80 °C | 100 °C | 120-140 °C |
Q4: I've optimized the catalyst, base, and solvent, but the reaction is still sluggish. What else can I try?
If the core components are optimized, consider secondary factors and potential side reactions.
-
Temperature: Heck reactions are often temperature-sensitive.[9] If the reaction is slow at 80-100 °C, cautiously increase the temperature in 10-15 °C increments. Be aware that higher temperatures can lead to catalyst decomposition (visible formation of palladium black) or side reactions.[1]
-
Additives: In some cases, additives can be beneficial.
-
Phase-Transfer Catalysts (e.g., TBAB): Tetrabutylammonium bromide (TBAB) can be essential when using inorganic bases in organic solvents to improve solubility and facilitate the reaction.[16]
-
Silver Salts (Ag₂CO₃, Ag₃PO₄): These can act as halide scavengers, promoting the formation of a more reactive cationic palladium intermediate, which can be beneficial for the alkene insertion step.[17]
-
-
Protecting the Hydroxymethyl Group: While palladium is generally tolerant of many functional groups, it's possible that the primary alcohol in your substrate is coordinating to the palladium center, interfering with the catalytic cycle.[17] If all other troubleshooting fails, consider protecting the alcohol as a silyl ether (e.g., TBS) or a simple ether (e.g., MOM) to see if reactivity improves.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Heck Reaction? A: The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[10][18] It involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, Ar-I) to form a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new C=C double bond in the product and a hydrido-palladium complex.
-
Reductive Elimination/Base Regeneration: A base removes the hydrogen and halide from the palladium complex, regenerating the active Pd(0) catalyst.[2][3]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Q: Why is the C-I bond so much more reactive than the C-Br bond? A: The rate-determining step for less reactive aryl halides is often the initial oxidative addition.[3] This step involves breaking the carbon-halogen bond. The bond dissociation energy for a C-I bond (≈228 kJ/mol) is significantly lower than for a C-Br bond (≈285 kJ/mol). The weaker C-I bond is therefore broken much more easily by the Pd(0) catalyst, leading to preferential reactivity at that site.
Q: I see a fine black precipitate in my reaction. What is it? A: A black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal. This indicates catalyst decomposition. It can be caused by excessively high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities. Using robust ligands like Buchwald-type biarylphosphines or NHCs can often prevent this decomposition.
Q: Is it possible to perform a double Heck reaction on both the iodo and bromo positions? A: Yes, but it requires much harsher conditions. After the first Heck reaction at the iodo position, the remaining aryl bromide is significantly less reactive. To force the second reaction, you would typically need a more active catalyst system (e.g., a Buchwald ligand), a higher temperature, and a longer reaction time. Performing this in a controlled, stepwise manner is often a better strategy than attempting a one-pot double addition.
Part 3: Experimental Protocols
Protocol 1: Baseline Screening for Heck Reaction
This protocol provides a starting point for the reaction. It should be performed under an inert atmosphere (Nitrogen or Argon).
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired alkene (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., XPhos, 0.04 equiv.) in a portion of the reaction solvent.
-
Add the catalyst/ligand solution to the reaction vial, followed by the remaining solvent (e.g., DMF, to a concentration of 0.1 M).
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water to remove the inorganic base and DMF. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Parallel Screening of Ligands and Bases
To efficiently troubleshoot, use a parallel synthesis setup to test multiple conditions simultaneously on a small scale (e.g., 0.1 mmol).
-
Arrange an array of reaction vials in an aluminum heating block.
-
In each vial, place the this compound (0.1 mmol, 1.0 equiv.) and the alkene (0.12 mmol, 1.2 equiv.).
-
To designated vials, add the different bases to be screened (e.g., Vials 1-3: K₂CO₃; Vials 4-6: Cs₂CO₃).
-
Prepare stock solutions of the palladium precursor and each ligand to be tested in the chosen solvent (e.g., DMF).
-
Dispense the appropriate catalyst/ligand stock solution into each vial.
-
Seal the block, purge with an inert gas, and heat to the desired temperature for a fixed period (e.g., 12 hours).
-
After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the relative conversion for each condition. This allows for rapid identification of the most promising ligand/base combination.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
- ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
- Chemistry LibreTexts. (2023). Heck Reaction.
- SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction.
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PMC. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
- PMC. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- BenchChem. (n.d.). Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling.
- ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Wikipedia. (n.d.). Heck reaction.
- Science.gov. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
- ACS Publications. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. byjus.com [byjus.com]
- 11. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions of (2-Bromo-3-iodophenyl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving (2-Bromo-3-iodophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges related to catalyst deactivation, helping you optimize your reaction outcomes and ensure experimental reproducibility.
Overview: The Chemistry of this compound
The substrate, this compound, presents unique opportunities and challenges in palladium-catalyzed cross-coupling. Its structure features two distinct aryl-halide bonds (C-I and C-Br) with differential reactivity, alongside a benzylic alcohol.
-
Reactivity Hierarchy : The C-I bond is significantly more susceptible to oxidative addition with Pd(0) than the C-Br bond. This allows for selective, stepwise functionalization, which is a powerful synthetic tool.
-
The Benzylic Alcohol : This functional group can influence the reaction in several ways. It may act as an in situ reducing agent for Pd(II) precatalysts, but it can also coordinate to the palladium center or be sensitive to the basic conditions required for many coupling reactions.
Catalyst deactivation is a primary cause of low yields and reaction failure. This guide will help you diagnose and resolve these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during experiments.
Q1: My reaction mixture turned black immediately after adding the base or upon gentle heating. What does this mean?
A: The formation of a black precipitate, commonly known as palladium black, indicates the agglomeration and precipitation of the active Pd(0) catalyst from the solution.[1] This is a classic sign of catalyst deactivation. The catalytically active species is a soluble, ligand-stabilized Pd(0) complex; once it aggregates into bulk palladium metal, it loses its activity. Common causes include the presence of oxygen, excessively high temperatures, or the degradation of the supporting phosphine ligands.[1][2]
Q2: I am trying to perform a selective reaction at the iodine position, but I'm seeing a mixture of products, including reaction at the bromine site. Why is this happening?
A: While the C-I bond is much more reactive, prolonged reaction times, high temperatures, or a highly active catalyst/ligand system can lead to competitive oxidative addition at the C-Br bond. To enhance selectivity, use milder reaction conditions (e.g., room temperature), shorter reaction times, and carefully choose a ligand that favors the lower energy pathway of C-I activation.
Q3: My reaction is sluggish or stalls completely, even though the catalyst appears soluble. What are the likely causes?
A: If visible catalyst precipitation has not occurred, "soluble" deactivation may be the issue. This can be caused by:
-
Catalyst Poisoning: Trace impurities in your reagents (starting materials, solvent, or base) can act as catalyst poisons.[1][3] Water, in particular, can be detrimental in certain coupling systems.[4]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state.[2] If this reduction is incomplete or inefficient, the catalytic cycle cannot begin effectively.
-
Ligand Issues: The phosphine ligand itself may be degrading, or an inappropriate ligand was chosen. For electron-rich aryl halides, bulky, electron-donating phosphine ligands are often required to facilitate the oxidative addition step.[5][6]
Q4: I am observing significant amounts of a homocoupled product from my boronic acid or alkyne partner. How can I prevent this?
A: Homocoupling is a common side reaction.
-
In Suzuki reactions , it can occur if the reaction mixture is not properly degassed, as oxygen can promote the homocoupling of boronic acids, especially in the presence of Pd(II) species.[7]
-
In Sonogashira reactions , the copper co-catalyst can promote the oxidative dimerization of terminal alkynes (Glaser-Hay coupling), particularly in the presence of oxygen.[1][8][9] To minimize this, ensure rigorously anaerobic conditions and consider using a "copper-free" Sonogashira protocol.[9][10]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Low to No Product Conversion
This is the most common failure mode. A systematic diagnosis is crucial.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Step-by-Step Diagnostic and Solutions
| Symptom / Observation | Potential Cause | Diagnostic Check & Explanation | Recommended Solution |
| No reaction at all. Starting material is recovered unchanged. No palladium black observed. | 1. Inactive Catalyst System | Pre-catalyst Activation Failure: Pd(II) sources like Pd(OAc)₂ require reduction to Pd(0).[7] The benzylic alcohol on the substrate may not be a sufficient reductant under your conditions. Catalyst Poisoning: Impurities in solvents or reagents are poisoning the catalyst before the cycle starts.[3] | 1. Pre-catalyst Activation: If using Pd(II), consider adding a dedicated reducing agent or switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] 2. Reagent Purity: Use freshly distilled and degassed solvents. Distill liquid amine bases over CaH₂. Use a fresh bottle of solid base.[1] |
| 2. Oxidative Addition is Prohibitive | The chosen ligand may not be electron-rich or bulky enough to promote the oxidative addition of the aryl-iodide, which is the first step of the catalytic cycle.[5][6] | Ligand Screening: Switch to a more electron-donating and sterically hindered phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][6] | |
| Reaction starts but stalls. Partial conversion is observed, often with the formation of palladium black. | 1. Catalyst Deactivation via Agglomeration | The ligand is dissociating from the Pd(0) center, leading to the formation of unstable, "naked" palladium atoms that aggregate and precipitate as inactive palladium black.[2][11] This is often triggered by oxygen or high temperatures.[1] | 1. Enhance Inert Conditions: Use rigorous degassing techniques (see Protocol 1) and maintain a positive pressure of inert gas (Argon or Nitrogen). 2. Optimize Temperature: Run the reaction at the lowest effective temperature. 3. Ligand Choice: Use a more robust, tightly-binding ligand. Bidentate ligands like Xantphos can sometimes offer greater stability.[2] |
| 2. Ligand Degradation | Phosphine ligands can be susceptible to oxidation or other decomposition pathways, especially at elevated temperatures. This reduces the concentration of the active L-Pd(0) species. | Use Robust Ligands: Consider air-stable dialkylbiaryl phosphine ligands or NHC-based catalysts, which are often more thermally robust. |
Guide 2: Managing Unwanted Side Reactions
The structure of this compound makes it prone to specific side reactions beyond simple catalyst deactivation.
Visualizing the Catalytic Cycle and Deactivation Pathways
Caption: The Palladium cross-coupling cycle and key deactivation pathways.
| Side Reaction | Plausible Mechanism | Preventative Measures |
| Protodeboronation (in Suzuki Coupling) | The aryl boronic acid is hydrolyzed back to the corresponding arene before it can transmetalate to the palladium center. This is often catalyzed by the base and traces of water.[7] | 1. Use anhydrous solvents and reagents. 2. Use potassium phosphate (K₃PO₄) as the base, which is less hygroscopic and often requires some water to be effective, but can be used under carefully controlled anhydrous conditions.[12] 3. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Dehalogenation | The aryl halide is reduced to an arene. This can occur after oxidative addition, where a hydride source (e.g., solvent, amine base) delivers a hydride to the palladium complex, followed by reductive elimination of Ar-H.[7] | 1. Choose a non-protic solvent (e.g., Toluene, Dioxane instead of alcohols). 2. Use a non-coordinating base like K₂CO₃ or Cs₂CO₃ instead of amine bases if dehalogenation is severe. |
| Glaser Coupling (in Sonogashira Coupling) | The copper(I) co-catalyst mediates the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[8][9] | 1. Rigorous Degassing: Ensure the reaction is strictly anaerobic.[1] 2. Minimize Copper: Reduce the loading of the Cu(I) co-catalyst to the minimum effective amount. 3. Go Copper-Free: Employ a copper-free Sonogashira protocol. These often require a more reactive palladium catalyst system and an amine base like pyrrolidine.[8][10] |
Part 3: Experimental Protocols & Data
Protocol 1: Rigorous Solvent and Reagent Degassing
Maintaining an inert atmosphere is critical to prevent catalyst oxidation and many side reactions.[1]
Method A: Freeze-Pump-Thaw (for solvents)
-
Place the solvent in a robust Schlenk flask equipped with a magnetic stir bar and a high-vacuum Teflon stopcock.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock and thaw the solvent in a room temperature water bath. You will see gas bubbles evolve from the thawing solvent.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with a positive pressure of high-purity argon or nitrogen.
Method B: Inert Gas Sparging (for reaction mixtures)
-
Assemble your reaction flask with all solid reagents (substrate, boronic acid, base, catalyst).
-
Add the anhydrous, but not yet degassed, solvent via cannula or syringe.
-
Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble a steady stream of argon or nitrogen through the solution for 20-30 minutes while stirring.
-
Remove the needles and proceed with the reaction under a positive pressure of inert gas.
Data Table: Recommended Starting Conditions for Selective Coupling
The following table provides empirically derived starting points for achieving selective coupling at the iodo-position of this compound. Optimization will be required for specific coupling partners.
| Parameter | Suzuki Coupling | Sonogashira Coupling | Rationale |
| Pd Pre-catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ is a direct Pd(0) source. PdCl₂(dppf) is a stable Pd(II) precatalyst that is reliably reduced in situ.[7][13] |
| Ligand | (If using Pd(OAc)₂ or Pd₂(dba)₃) PPh₃ or SPhos | PPh₃ (typically part of the precatalyst) | PPh₃ is often sufficient for reactive C-I bonds. SPhos is a more robust, electron-rich ligand for more challenging couplings.[2] |
| Base | K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.) | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (3-5 equiv.) | Carbonates are effective for Suzuki reactions.[14] Amines are required for Sonogashira to deprotonate the alkyne and act as a base.[1][15] |
| Co-catalyst | N/A | CuI (1-5 mol%) | Required for the traditional Sonogashira mechanism, but can be omitted in copper-free variants.[9] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | THF or DMF | A small amount of water is often beneficial for Suzuki transmetalation.[14] THF is a common solvent for Sonogashira reactions.[1] |
| Temperature | Room Temp to 60 °C | Room Temperature | Mild temperatures are key to maintaining selectivity for the C-I bond.[1][9] |
References
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
- Poisoning and deactivation of palladium c
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Poisoning and deactivation of palladium catalysts | Request PDF.
- Role of palladium catalyst in cross-coupling reactions.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- The Role of Phosphine Ligands in Palladium C
- Formation of palladium black during Suzuki coupling. Reddit. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
Minimizing homocoupling byproducts in (2-Bromo-3-iodophenyl)methanol reactions
Welcome to the technical support center for cross-coupling reactions involving (2-Bromo-3-iodophenyl)methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of selective functionalization and minimize the formation of undesirable homocoupling byproducts. Here, we synthesize mechanistic understanding with practical, field-proven solutions to enhance your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the cross-coupling of this compound. Each problem is analyzed by its root cause, followed by a set of actionable solutions.
Issue 1: High Levels of Biphenyl-Type Homocoupling Product Observed
You are attempting a cross-coupling reaction (e.g., Suzuki-Miyaura) with this compound and an organoboron reagent, but you isolate a significant amount of a dimeric biphenyl species derived from the starting material.
Root Cause Analysis:
Homocoupling in palladium-catalyzed reactions typically arises from two primary pathways:
-
Palladium(II)-Mediated Pathway: If your active Pd(0) catalyst is oxidized to Pd(II) species, these can react with two molecules of your organometallic coupling partner (e.g., boronic acid) to form the homocoupled dimer and regenerate Pd(0).[1][2] This is often exacerbated by the presence of oxygen.
-
Transmetalation/Reductive Elimination Pathway: Under certain conditions, two molecules of the aryl halide can oxidatively add to a Pd(0) center, or a transmetalation can occur between an Ar-Pd(II)-X intermediate and a second molecule of the organometallic reagent, leading to an Ar-Pd(II)-Ar species that reductively eliminates to give the homocoupled product.
Solutions & Mitigation Strategies:
-
Atmosphere Control (Crucial First Step):
-
Action: Ensure rigorous exclusion of oxygen from your reaction.[1][3] Purge all solvents and the reaction vessel with an inert gas (Argon or high-purity Nitrogen) for 30-60 minutes. A subsurface sparge is highly effective.[1][3] For maximum oxygen removal, use the freeze-pump-thaw technique, especially for sensitive reactions.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[1][4] Maintaining an inert atmosphere keeps the catalyst in its active state, favoring the cross-coupling cycle.
-
-
Choice of Palladium Source:
-
Action: Favor the use of Pd(0) pre-catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ over Pd(II) sources such as Pd(OAc)₂ or PdCl₂.[2][5]
-
Causality: Pd(II) sources must be reduced in situ to the active Pd(0) species. This reduction process can itself be mediated by the homocoupling of your boronic acid, immediately generating the byproduct.[2] Starting with a Pd(0) source bypasses this problematic activation step.
-
-
Ligand Selection:
-
Action: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[2][5]
-
Causality: The steric bulk of these ligands favors the formation of monoligated palladium species, which are highly active in the desired catalytic cycle.[6] This bulkiness sterically hinders the formation of diarylpalladium(II) intermediates that are precursors to the homocoupled byproduct, while their electron-donating nature accelerates the final, desired reductive elimination step.[2][5]
-
-
Addition of a Mild Reducing Agent:
-
Action: Introduce a mild reducing agent, such as potassium formate, to the reaction mixture.[1][3]
-
Causality: This helps to "scavenge" any Pd(II) species that may form during the reaction, keeping the palladium in the active Pd(0) state and suppressing the Pd(II)-mediated homocoupling pathway without interfering with the main catalytic cycle.[3]
-
Issue 2: Poor Selectivity - Reaction Occurs at Both C-I and C-Br Bonds Simultaneously
You are targeting a selective reaction at the more reactive C-I bond but observe significant formation of products where functionalization has occurred at both the iodine and bromine positions.
Root Cause Analysis:
While the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, this selectivity is not absolute. High temperatures, prolonged reaction times, or a highly active catalyst/ligand system can overcome the activation barrier for C-Br insertion, leading to double addition.
Solutions & Mitigation Strategies:
-
Temperature Optimization:
-
Action: Start with lower reaction temperatures. For Sonogashira couplings, room temperature is often sufficient for aryl iodides.[7] Screen temperatures from room temperature up to 50-60°C.
-
Causality: Oxidative addition has a specific activation energy. The energy barrier for C-I addition is lower than for C-Br. By keeping the reaction temperature just high enough to activate the C-I bond, you can kinetically disfavor the C-Br bond activation.
-
-
Ligand Tuning:
-
Action: Use ligands that show high selectivity. While bulky ligands are good for suppressing homocoupling, extremely active ligands might reduce selectivity. A balance is needed. Ligands like P(t-Bu)₃ have been shown to provide excellent control in couplings of dihaloarenes.[8]
-
Causality: The ligand directly influences the electronic and steric environment of the palladium center, which in turn dictates the rate and selectivity of oxidative addition.[9][10] Some ligands can enable selective coupling of a vinyl bromide in the presence of a more reactive aryl iodide, illustrating the power of ligand control.[9]
-
-
Reaction Time:
-
Action: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material (or the mono-substituted intermediate) is consumed.
-
Causality: Extended reaction times, even at moderate temperatures, can lead to the slow but steady formation of the di-substituted product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond more reactive than the C-Br bond in palladium-catalyzed cross-coupling?
A1: The reactivity order (C-I > C-Br > C-Cl) is dictated by the bond dissociation energies of the carbon-halogen bond. The C-I bond is the weakest, followed by C-Br, and then C-Cl. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[6][11] A weaker bond requires less energy to break, thus the oxidative addition into the C-I bond occurs much more readily and at lower temperatures than for the C-Br bond.[7] This inherent difference in reactivity is the foundation for achieving selective mono-functionalization of dihaloarenes.[12][13]
Q2: What is the mechanistic difference between Sonogashira, Suzuki, and Heck reactions, and how does it impact byproduct formation?
A2: All three are palladium-catalyzed cross-couplings but differ in their coupling partners and key mechanistic steps.[11][14][15]
-
Suzuki: Couples an organoboron reagent (e.g., boronic acid). Requires a base to activate the boronic acid for the transmetalation step. Homocoupling of the boronic acid is a major potential side reaction.[14]
-
Sonogashira: Couples a terminal alkyne. It traditionally uses a copper(I) co-catalyst to form a copper acetylide, which then transmetalates to the palladium center.[7][16][17] Homocoupling of the alkyne (Glaser coupling) is a common side reaction, which can be minimized in copper-free protocols.[18]
-
Heck: Couples an alkene. It does not involve a transmetalation step. Instead, after oxidative addition, the alkene inserts into the Aryl-Pd bond, followed by β-hydride elimination to form the product and a palladium-hydride species.[15][19] The main side reactions are often related to olefin isomerization rather than homocoupling of the aryl halide.[20]
Q3: How does the choice of base affect homocoupling in a Suzuki reaction?
A3: The base plays a critical role beyond activating the boronic acid.
-
Strong Bases (e.g., Cs₂CO₃, K₃PO₄): These are often very effective for the cross-coupling itself by facilitating the formation of the reactive boronate species.[5] However, a very strong base can sometimes promote side reactions.
-
Weaker Bases (e.g., K₂CO₃, NaHCO₃): These might be preferable if homocoupling is a major issue. The choice of base can influence the solubility of reagents and the overall equilibrium of the catalytic cycle.[4][21]
-
Mechanism of Influence: The base can interact with the palladium center and influence the rate of various steps. An inappropriate base can sometimes facilitate catalyst decomposition or pathways that lead to Pd(II) formation, thereby promoting homocoupling.[4]
Section 3: Visualizing Reaction Pathways
To effectively troubleshoot, it is essential to visualize the competition between the desired cross-coupling reaction and the undesired homocoupling side reaction.
Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.
Section 4: Optimized Protocol for Selective Sonogashira Coupling
This protocol is optimized for the selective coupling at the C-I position of this compound, minimizing both homocoupling and di-substitution.
Objective: Synthesize (2-Bromo-3-(phenylethynyl)phenyl)methanol.
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) Iodide (CuI, co-catalyst)
-
Triethylamine (TEA, base and solvent)
-
Anhydrous Tetrahydrofuran (THF, solvent)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with septa, and cycle between vacuum and inert gas (Argon) three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of Argon, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Solvent Addition: Add anhydrous THF (5 mL per mmol of aryl halide) and anhydrous Triethylamine (3.0 eq) via syringe.
-
Substrate Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 5: Summary of Key Parameters for Minimizing Homocoupling
| Parameter | Recommended Action | Rationale |
| Atmosphere | Rigorous exclusion of O₂ (Inert gas sparging) | Prevents oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[1] |
| Pd Source | Use Pd(0) pre-catalysts (e.g., Pd₂(dba)₃) | Bypasses the in situ reduction step where homocoupling can be initiated.[2][5] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Sterically hinders byproduct formation and accelerates desired reductive elimination.[2][5] |
| Temperature | Use the lowest effective temperature | Minimizes side reactions and improves selectivity for C-I over C-Br activation. |
| Additives | Mild reducing agent (e.g., potassium formate) | Scavenges parasitic Pd(II) species, maintaining the active Pd(0) state.[1][3] |
| Base (Suzuki) | Moderate strength (e.g., K₂CO₃) | Can provide a better balance between reactivity and suppression of side reactions. |
References
- C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... - ResearchGate.
- Nickel‐Catalyzed C−I‐Selective C(sp)−C(sp) Cross‐Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides - ResearchGate.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles | Journal of the American Chemical Society.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
- Heck reaction - Wikipedia.
- Tried to do Heck coupling, ended up with homocoupling. What can I do about it? - Reddit.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central.
- Heck Reaction - Organic Chemistry Portal.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications.
- Sonogashira coupling - Wikipedia.
- Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II) - SciSpace.
- The Intramolecular Heck Reaction - Macmillan Group.
- Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | Catalysis | ChemRxiv | Cambridge Open Engage.
- Sonogashira cross-coupling reaction - YouTube.
- Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck Reaction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scispace.com [scispace.com]
Technical Support Center: Regioselectivity in the Coupling of (2-Bromo-3-iodophenyl)methanol
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals navigating the complexities of regioselective cross-coupling reactions. This resource addresses common questions and troubleshooting scenarios encountered when working with (2-Bromo-3-iodophenyl)methanol, with a specific focus on the influence of the base on the reaction's regioselectivity. Our goal is to provide you with the technical insights and practical guidance necessary to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining which halogen (Br or I) reacts in a palladium-catalyzed cross-coupling of this compound?
A1: The inherent difference in the bond dissociation energies of the carbon-halogen bonds is the principal determinant of regioselectivity. The Carbon-Iodine (C-I) bond is weaker and therefore more reactive than the Carbon-Bromine (C-Br) bond. In a standard palladium-catalyzed cross-coupling reaction, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The lower bond dissociation energy of the C-I bond results in a lower activation energy for this step, leading to preferential reaction at the iodine-bearing position.[1] This reactivity trend generally follows the order: C-I > C-Br > C-Cl.[1]
Q2: Can the choice of base be used to switch the regioselectivity from the C-I to the C-Br bond?
A2: While the base is a critical component of the reaction, it is not the primary factor for switching the inherent regioselectivity from the more reactive C-I bond to the C-Br bond. The choice of base can, however, influence reaction rates, yields, and in some cases, enhance the selectivity dictated by the catalyst and ligands. For a significant switch in regioselectivity, a more effective strategy is to modify the catalyst system, particularly the ligands, which can alter the steric and electronic environment of the palladium center.[2][3]
Q3: How do different types of bases (inorganic vs. organic) influence the coupling reaction?
A3: Both inorganic and organic bases play a crucial role in the catalytic cycle, but their properties can affect the reaction in different ways.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are widely used due to their cost-effectiveness and broad applicability.[4] In Suzuki-Miyaura couplings, they are essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1] Their solubility can be a factor, with heterogeneous reaction mixtures sometimes leading to different kinetics compared to fully dissolved systems.
-
Organic Bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), DBU): These are often soluble in organic solvents, leading to homogeneous reaction conditions. In Sonogashira couplings, amine bases are traditionally used.[5] In some cases, the choice between an inorganic and a stronger organic base can influence the reaction's efficiency, particularly if the substrate or coupling partner is sensitive to pH.
Q4: Can the hydroxymethyl group on this compound direct the regioselectivity?
A4: Yes, the hydroxymethyl group (-CH₂OH) can exert a directing effect, particularly in ortho-metalation reactions.[6][7] While this is a different mechanism from palladium-catalyzed cross-coupling, the ability of the hydroxyl group to coordinate to the metal center could potentially influence the regioselectivity of the oxidative addition step in some catalytic systems. However, in most standard cross-coupling reactions, the electronic and steric effects of the halogens themselves are the dominant directing factors.
Troubleshooting Guide
Problem 1: My reaction is exclusively yielding the C-I coupled product, but I want to achieve C-Br coupling.
Solution:
Achieving selective C-Br coupling in the presence of a more reactive C-I bond is a significant challenge. Here are some strategies to explore:
-
Protect the More Reactive Site: If possible, consider a synthetic route where the iodo-position is functionalized first, and then the bromo-position is targeted in a subsequent step.
-
Ligand Modification: This is the most promising approach. Bulky, electron-rich ligands can alter the steric environment around the palladium catalyst, potentially favoring oxidative addition at the less hindered C-Br position, especially if the C-I position is sterically encumbered.[2] Experiment with a range of phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbene (NHC) ligands.[2]
-
Catalyst System Variation: Some catalyst systems are known to exhibit unconventional selectivity. Exploring different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands is recommended.[3]
Problem 2: The yield of my desired C-I coupled product is low.
Solution:
Low yields in a C-I selective coupling can often be optimized by adjusting the reaction parameters, with the base playing a key role.
-
Base Strength and Solubility: Ensure the chosen base is appropriate for the specific coupling reaction. For Suzuki couplings, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.[4] If solubility is an issue, consider a different solvent system or a soluble organic base.
-
Screening Different Bases: The optimal base can be substrate-dependent. A screening of common inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and, if compatible, organic bases (e.g., TEA, DIPEA) can help identify the best conditions for your specific substrate and coupling partner.
-
Reaction Temperature and Time: Ensure the reaction is running at an optimal temperature and for a sufficient duration. C-I couplings are generally faster than C-Br couplings and can often be performed at lower temperatures.[5]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols and Data
General Procedure for Regioselective Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction targeting the C-I bond of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/H₂O mixture)
Procedure:
-
To a dried reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the selected base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, and perform an aqueous workup.
-
Purify the product by column chromatography.
Table 1: Influence of Base on the Yield of C-I Selective Suzuki Coupling
The following table summarizes representative data on the effect of different bases on the yield of the C-I coupled product in a Suzuki-Miyaura reaction with an arylboronic acid.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of C-I Product (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | K₃PO₄ | Dioxane | 100 | 16 | 88 |
| 4 | Na₂CO₃ | DMF/H₂O | 80 | 10 | 95[4] |
| 5 | TEA | DMF | 80 | 12 | 65 |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Visualizing the Concepts
Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 2: Workflow for Optimizing Regioselective Coupling
Caption: A general workflow for optimizing regioselective cross-coupling reactions.
References
- Fairlamb, I. J. S. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 55(3), 269–282. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Wikipedia. (n.d.). Sonogashira coupling.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Pore, D. M., et al. (2012). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(5), 1278–1281. [Link]
- Fosu, H., Hambira, O., & colleagues. (2020). Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes. Journal of the American Chemical Society, 142(28), 12156–12162. [Link]
- Chen, C., et al. (2018). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journal of Organic Chemistry, 14, 1118–1124. [Link]
- Larson, N. G., Sandin, M., & Neufeldt, S. R. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- Master Organic Chemistry. (2018).
- Ohtaka, A., Yamaguchi, T., Teratani, T., & Nomura, R. (2014). Linear Polystyrene-Stabilized PdO Nanoparticle-Catalyzed Mizoroki-Heck Reactions in Water.
- Amatore, C., et al. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Journal of Organometallic Chemistry, 692(1-3), 346-356. [Link]
- Reddy, B. V. S., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(11), 1447-1451. [Link]
- Snieckus, V., et al. (1999). Directed ortho-metalation and Suzuki–Miyaura cross-coupling connections: regiospecific synthesis of all isomeric chlorodihydroxybiphenyls for microbial degradation studies of PCBs.
- Snieckus, V., et al. (2007). Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls. The Journal of Organic Chemistry, 72(16), 5960–5967. [Link]
- Chaudhry, F., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
- D'Augustin, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]
- Gate Chemistry. (2018, July 17).
- Ghorai, S., et al. (2014). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. Catalysis Science & Technology, 4(8), 2604-2612. [Link]
- Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Snieckus, V., et al. (1999). Directed ortho Metalation and Suzuki—Miyaura Cross-Coupling Connections: Regiospecific Synthesis of all Isomeric Chlorodihydroxybiphenyls for Microbial Degradation Studies of PCBs.
- Snieckus, V., et al. (2007). Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls. The Journal of organic chemistry, 72(16), 5960–5967. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Directed ortho-metalation and Suzuki–Miyaura cross-coupling connections: regiospecific synthesis of all isomeric chlorodihydroxybiphenyls for microbial degradation studies of PCBs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for Selective C-I Bond Activation in (2-Bromo-3-iodophenyl)methanol
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the selective C-I bond activation in (2-Bromo-3-iodophenyl)methanol, a critical step in the synthesis of complex molecules. Our focus is to empower you with the scientific rationale and practical guidance needed to achieve high selectivity and yield in your cross-coupling reactions.
I. Understanding the Challenge: The Basis of C-I vs. C-Br Selectivity
The selective functionalization of one carbon-halogen bond in the presence of another is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of intricate molecular architectures. In the case of this compound, the goal is to leverage the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
The key to achieving this selectivity lies in the oxidative addition step of the palladium-catalyzed cross-coupling cycle. Generally, the C-I bond is weaker and therefore more reactive towards oxidative addition with a Pd(0) catalyst than the C-Br bond.[1] This inherent difference in reactivity provides a thermodynamic and kinetic window to favor the activation of the C-I bond. Temperature plays a pivotal role in controlling this selectivity; lower temperatures typically enhance the selectivity for the more reactive C-I bond, while higher temperatures can lead to the competitive activation of the C-Br bond.[1]
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction is showing significant C-Br bond activation, leading to a mixture of mono-brominated and di-substituted products. How can I improve selectivity for the C-I bond?
Root Cause Analysis: Poor selectivity is often a result of reaction conditions that are too harsh, overcoming the intrinsic reactivity difference between the C-I and C-Br bonds. High temperatures are a primary culprit, providing sufficient energy to activate the stronger C-Br bond.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter to adjust. Systematically decrease the reaction temperature in 5-10 °C increments. For many Suzuki-Miyaura couplings, starting at room temperature or slightly above is a good practice for selective C-I activation.[1]
-
Screen Your Catalyst System: The choice of palladium precursor and ligand is crucial. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These can enhance the reactivity of the catalyst at lower temperatures, allowing for efficient C-I activation without requiring excessive heat.
-
Optimize the Base: The strength and nature of the base can influence selectivity. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases such as NaOH or alkoxides, as they can minimize side reactions that may be favored at higher temperatures.[1][2]
-
Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to decreased selectivity and increased side reactions like homocoupling.[1] Try reducing the catalyst loading to see if it improves the product profile.
Q2: My reaction is very sluggish at lower temperatures, and I'm not seeing significant conversion of the starting material.
Root Cause Analysis: While lower temperatures favor selectivity, they can also decrease the overall reaction rate. This indicates that the catalytic system may not be active enough under these milder conditions.
Troubleshooting Steps:
-
Ligand Selection: Switch to a more activating, bulky, and electron-rich ligand. Buchwald-type biarylphosphine ligands are excellent candidates for promoting reactivity at lower temperatures.[2]
-
Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, which requires in-situ reduction to the active Pd(0) species, consider switching to a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., XPhos Pd G3). These can generate the active catalyst more efficiently at lower temperatures.[2]
-
Solvent Choice: The solvent can impact both the solubility of your reagents and the activity of the catalyst. Screen a range of anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF.[3]
Q3: I'm observing a significant amount of homocoupling byproducts. What is causing this and how can I minimize it?
Root Cause Analysis: Homocoupling, the coupling of two molecules of the starting aryl halide or the boronic acid, is a common side reaction. It can be promoted by high catalyst concentrations, elevated temperatures, and the presence of oxygen.[1][2]
Troubleshooting Steps:
-
Thoroughly Degas Your Reaction: Oxygen can lead to catalyst decomposition and promote the homocoupling of boronic acids. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Control the Temperature: As with poor selectivity, high temperatures can accelerate homocoupling. Perform the reaction at the lowest effective temperature.[1]
-
Optimize Catalyst Loading: Reduce the amount of palladium catalyst used.
-
Stoichiometry: Using a slight excess of the boronic acid can sometimes suppress the homocoupling of the aryl halide.
III. Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling?
The higher reactivity of the C-I bond stems from its lower bond dissociation energy compared to the C-Br bond. This makes the C-I bond more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[7]
Q2: What is a good starting temperature for my optimization study?
For selective C-I bond activation in a bromo-iodo substituted arene, it is advisable to start at a relatively low temperature, such as room temperature (20-25 °C) or slightly elevated (e.g., 40 °C), and gradually increase it if the reaction is too slow. A general starting point for Suzuki-Miyaura reactions can be around 60 °C.
Q3: How can I accurately monitor the selectivity of my reaction?
Quantitative analysis of the reaction mixture is essential. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the separation and identification of the starting material, the desired mono-iodocoupled product, the undesired mono-bromocoupled product, and any di-substituted or homocoupled byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the different aromatic products by integrating characteristic signals.
Q4: Can microwave synthesis be beneficial for this type of selective reaction?
IV. Experimental Protocols
Protocol 1: Temperature Screening for Selective Suzuki-Miyaura Coupling
This protocol outlines a parallel screening experiment to determine the optimal temperature for the selective C-I coupling of this compound with a boronic acid.
Reagents and Equipment:
-
This compound
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst like XPhos Pd G3)
-
Base (e.g., K₃PO₄, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
-
Heating block or oil baths capable of maintaining stable temperatures
-
GC-MS or NMR for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the aryl boronic acid in the same solvent.
-
Prepare a stock solution or suspension of the base in the solvent.
-
-
Reaction Setup (perform in a glovebox or under an inert atmosphere):
-
To a series of reaction vials, add the palladium catalyst (e.g., 2 mol%).
-
Add the this compound stock solution (1.0 eq).
-
Add the aryl boronic acid stock solution (1.2 eq).
-
Add the base stock solution (2.0 eq).
-
Seal the vials.
-
-
Temperature Screening:
-
Place the vials in separate heating blocks or oil baths pre-set to different temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C).
-
Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reactions to room temperature.
-
Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate.
-
Analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of the desired product to byproducts.
-
Data Presentation
The results of the temperature screening can be summarized in a table for easy comparison:
| Temperature (°C) | Conversion (%) | Selectivity (C-I:C-Br) | Yield of Desired Product (%) |
| 25 | 30 | >99:1 | 29 |
| 40 | 75 | 98:2 | 72 |
| 60 | 95 | 90:10 | 85 |
| 80 | >99 | 75:25 | 74 |
| 100 | >99 | 60:40 | 59 |
Note: The data in this table is hypothetical and for illustrative purposes only.
V. Visualizations
Diagram 1: Catalytic Cycle and Selectivity
Caption: A workflow for systematic temperature optimization and troubleshooting.
VI. References
-
BenchChem. (2025). Experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles.
-
National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
-
MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
-
ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
-
Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
-
National Institutes of Health. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
-
American Chemical Society. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
-
InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction.
-
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
-
ResearchGate. (n.d.). Development of microreactor setups for microwave organic synthesis.
-
ResearchGate. (n.d.). (a) Schematic of the experimental setup for microwave heating and (b) temperature sampling points.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
-
National Institutes of Health. (n.d.). Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes.
-
ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
-
American Chemical Society. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications.
-
ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
-
BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). C-H Activation.
-
American Chemical Society. (2022). Breaking Conventional Site Selectivity in C–H Bond Activation: Selective sp3 versus sp2 Silylation by a Pincer-Based Pocket. Journal of the American Chemical Society.
-
National Institutes of Health. (n.d.). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature.
-
ResearchGate. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
University of Glasgow. (n.d.). Chemoselective Suzuki-Miyaura cross-coupling enabled by speciation control.
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
-
Royal Society of Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry.
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
PubMed. (2002). Controlling chemoselectivity in vinyl and allylic C-X bond activation with palladium catalysis: a pK(a)-based electronic switch.
-
BenchChem. (2025). troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
-
PubMed Central. (n.d.). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction.
-
BenchChem. (2025). Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol.
-
PubMed Central. (n.d.). Palladium-Catalyzed Alkyl C–H Bond Activation.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
-
ResearchGate. (2006). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
-
Pubs.rsc.org. (n.d.). Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
-
Shanghai Institute of Organic Chemistry. (2025). Site-Selective Nitration of Arene via Hypervalent Iodine-Mediated C-H Functionalization.
-
ResearchGate. (n.d.). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh 3 ) 4 ]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
-
SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
-
American Chemical Society. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
-
ResearchGate. (2014). What is the basic concept and criteria of C-H activation?.
-
BenchChem. (2025). "2-Bromo-3-(4-bromophenyl)-1-propene" reaction conditions and catalyst selection.
-
PubMed. (n.d.). Complementary site-selectivity in arene functionalization enabled by overcoming the ortho constraint in palladium/norbornene catalysis.
-
American Chemical Society. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics.
-
ResearchGate. (n.d.). Complementary site-selectivity in arene functionalization enabled by overcoming the ortho constraint in palladium/norbornene catalysis.
-
PubMed. (2011). Differentiating C-Br and C-Cl bond activation by using solvent polarity: applications to orthogonal alkyl-alkyl Negishi reactions.
-
PubMed. (2018). Selective Methylation of Arenes: A Radical C-H Functionalization/Cross-Coupling Sequence.
-
ChemRxiv. (n.d.). Reversing Conventional Site-Selectivity in C(sp3)-H Bond Activation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Palladium Catalyst Removal from Products of (2-Bromo-3-iodophenyl)methanol Reactions
Welcome to the Technical Support Center dedicated to the effective removal of palladium catalyst residues from the products of reactions involving (2-Bromo-3-iodophenyl)methanol. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to address the specific challenges of palladium purification in the context of polyhalogenated aromatic compounds.
Introduction: The Challenge of Palladium Removal in Complex Syntheses
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools in modern organic synthesis.[1] However, the removal of residual palladium to levels compliant with regulatory standards, particularly the stringent guidelines set by the International Council for Harmonisation (ICH) for active pharmaceutical ingredients (APIs), presents a significant purification challenge.[2][3] For oral medications, the permitted daily exposure to palladium is 100 µ g/day , which can translate to a concentration limit as low as 10 parts per million (ppm).[2]
The substrate this compound introduces specific complexities. The presence of multiple halogen atoms and a hydroxyl group can influence the catalyst's behavior and its interaction with the product, potentially making standard removal techniques less effective. This guide provides a systematic approach to tackling these challenges, ensuring the integrity and purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to remove all traces of palladium from my reaction mixture?
A1: Complete palladium removal can be challenging due to the various forms it can exist in post-reaction. These include:
-
Homogeneous (Soluble) Palladium: These are palladium complexes, often in the Pd(II) oxidation state, that remain dissolved in the reaction medium.
-
Heterogeneous Palladium (Palladium Black): This is insoluble, elemental palladium (Pd(0)) that precipitates from the reaction mixture. While seemingly easy to filter, very fine particles can pass through standard filter media.[4]
-
Product Chelation: Functional groups on your product molecule, such as the hydroxyl group in this compound or nitrogen atoms in heterocyclic products, can coordinate with palladium, forming stable, soluble complexes that are difficult to break apart and remove.[2]
Q2: What are the primary methods for palladium removal, and how do I choose the right one?
A2: The choice of method depends on the nature of the palladium species, the properties of your product, and the required level of purity. The most common methods are:
-
Adsorption: Using materials with a high surface area and affinity for palladium, such as activated carbon or specialized scavengers.[5]
-
Scavenging: Employing reagents that selectively bind to palladium, facilitating its removal by filtration.[6]
-
Filtration: A basic but essential step to remove heterogeneous palladium (e.g., palladium on carbon or precipitated palladium black).[4]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor.
-
Chromatography: Column chromatography is a standard purification technique that can also separate the product from palladium residues.[7]
The selection of the optimal method is a critical decision. The flowchart below provides a structured approach to making this choice.
Q3: Can the presence of bromo and iodo substituents on the aromatic ring affect palladium removal?
A3: While the primary challenge often comes from coordinating functional groups on the product, the halogen substituents can have an indirect effect. For instance, the reactivity of the C-I and C-Br bonds in subsequent reactions can lead to different palladium intermediates and byproducts. While there is no direct evidence to suggest that the halogens themselves interfere with common scavenging methods, it is crucial to ensure that the chosen removal technique does not induce unwanted side reactions, such as dehalogenation, especially if harsh conditions or reactive reagents are used.[8][9]
Q4: I've filtered my reaction mixture through Celite®, but the filtrate is still dark. What should I do?
A4: A dark filtrate indicates the presence of soluble palladium species. Filtration alone is only effective for removing heterogeneous palladium.[4] You will need to employ a secondary method, such as treatment with activated carbon or a palladium scavenger, to remove the dissolved palladium.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during palladium removal.
Issue 1: Incomplete Palladium Removal After Scavenging
-
Symptom: Residual palladium levels, as determined by ICP-MS or other analytical techniques, remain above the acceptable limit.
-
Possible Cause & Solution:
-
Incorrect Scavenger Choice: The affinity of scavengers for palladium can vary depending on the palladium's oxidation state (Pd(0) vs. Pd(II)).
-
Action: Screen a variety of scavengers. Thiol-functionalized silica is often effective for Pd(II), while thiourea-based scavengers are versatile for multiple forms of palladium.[10]
-
-
Insufficient Scavenger Amount or Time: The scavenging process may not have reached equilibrium.
-
Action: Increase the equivalents of the scavenger and/or extend the treatment time. Monitor the palladium concentration at different time points to determine the optimal duration.
-
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from efficiently contacting the palladium in the solution.
-
Action: Ensure vigorous stirring during the scavenging process. For larger scale reactions, mechanical stirring is recommended.
-
-
Issue 2: Significant Product Loss During Purification
-
Symptom: Low yield of the final product after palladium removal.
-
Possible Cause & Solution:
-
Non-specific Adsorption: Your product may be adsorbing to the solid support of the scavenger or activated carbon.[5]
-
Action 1: Reduce the amount of adsorbent to the minimum effective quantity.
-
Action 2: Switch to a different scavenger with a different solid support (e.g., a polymer-based scavenger instead of silica-based).
-
Action 3: Consider a different purification method, such as crystallization or liquid-liquid extraction.
-
-
Product Co-precipitation: If using precipitation or crystallization, your product might be co-precipitating with the palladium species.
-
Action: Experiment with different solvent systems and cooling rates to improve the selectivity of the crystallization.
-
-
Comparative Analysis of Palladium Removal Techniques
The following table provides a summary of common palladium removal methods to aid in your selection process.
| Method | Advantages | Disadvantages | Best Suited For |
| Filtration (through Celite®) | Simple, fast, and inexpensive.[4] | Only removes heterogeneous palladium.[4] | Initial workup to remove precipitated palladium black or supported catalysts. |
| Activated Carbon | Cost-effective and widely available. Can remove a broad range of impurities.[1] | Can lead to product loss due to non-specific adsorption. May require elevated temperatures and long contact times.[5] | Removing colored impurities and as a general-purpose palladium adsorbent when product loss is not a major concern. |
| Silica-Based Scavengers (e.g., Thiol, Thiourea functionalized) | High selectivity for palladium, leading to minimal product loss.[10] Effective at room temperature.[10] | Higher cost compared to activated carbon. | Achieving very low palladium levels (<10 ppm) in high-value products, especially in pharmaceutical applications.[10] |
| Polymer-Based Scavengers (e.g., MP-TMT) | High loading capacity and good performance in a variety of solvents.[6] | May swell in certain solvents, affecting filtration. | Applications where high scavenger loading is required. |
| Crystallization | Can be a highly effective and scalable purification method. | Success is highly dependent on the solubility properties of the product and impurities. May not be effective for all compounds. | Final purification step when the product has good crystallization properties. |
| Column Chromatography | Can effectively separate the product from palladium residues and other impurities.[7] | Can be time-consuming, requires significant solvent volumes, and may not be ideal for large-scale purification. | Laboratory-scale purification and for separating complex mixtures. |
Visual Guide: Selecting a Palladium Removal Strategy
This flowchart provides a decision-making framework for choosing the most appropriate palladium removal workflow for your experiment.
Caption: Decision flowchart for palladium removal.
Experimental Protocol: Palladium Removal using a Thiol-Functionalized Silica Scavenger
This protocol provides a general procedure for removing residual palladium from a reaction mixture after an initial workup.
1. Initial Workup: a. Upon reaction completion, cool the mixture to room temperature. b. Quench the reaction as appropriate (e.g., with water or a saturated aqueous solution of ammonium chloride). c. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). d. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter to remove the drying agent.
2. Scavenging Procedure: a. Dissolve the crude product from the initial workup in a suitable solvent. b. Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium used in the reaction. c. Stir the mixture vigorously at room temperature for 2 to 24 hours. The optimal time should be determined experimentally by analyzing aliquots. d. After the scavenging is complete, filter the mixture through a pad of Celite® to remove the scavenger-palladium complex. e. Wash the filter cake with a small amount of the solvent used for the scavenging step. f. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
3. Analysis: a. Analyze the final product for residual palladium content using ICP-MS or a similar sensitive analytical technique to confirm that the desired purity has been achieved.
Expert Insights: The Causality Behind Experimental Choices
-
Why filter through Celite®? Celite® is a diatomaceous earth filter aid that forms a porous filter cake, trapping fine particles like palladium black that might otherwise pass through standard filter paper.[4]
-
Why choose a thiol-based scavenger? Sulfur has a high affinity for soft metals like palladium, forming strong covalent bonds that lead to efficient scavenging.[5] Thiol groups are particularly effective at binding Pd(II) species.
-
Why is vigorous stirring important? Scavenging is a heterogeneous process. Vigorous stirring maximizes the surface contact between the solid-supported scavenger and the dissolved palladium complexes, leading to faster and more complete removal.
-
When to consider activated carbon? While scavengers are more selective, activated carbon is a good first choice when dealing with highly colored reaction mixtures or when cost is a primary concern, provided that potential product loss is acceptable.[1][5]
Conclusion
The removal of palladium catalysts, particularly from reactions involving complex, functionalized molecules like this compound, requires a systematic and often multi-step approach. By understanding the different forms of palladium residues and the mechanisms of various removal techniques, researchers can develop a robust purification strategy. This guide provides the foundational knowledge and practical troubleshooting advice to achieve the high levels of purity required for pharmaceutical development and other sensitive applications.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.
- How to remove palladium catalyst from reaction mixture ? ResearchGate.
- Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction. Dalton Transactions.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate.
- A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Request PDF on ResearchGate.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Request PDF on ResearchGate.
- How to Remove Palladium in three easy steps. Biotage.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. Request PDF on ResearchGate.
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. PMC - NIH.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. Request PDF on ResearchGate.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of (2-Bromo-3-iodophenyl)methanol
Welcome to the technical support center for the synthesis of (2-Bromo-3-iodophenyl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure your synthesis is both successful and reproducible. Our approach is grounded in mechanistic principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to prepare this compound?
The most direct and widely employed methods for synthesizing this compound involve the reduction of a corresponding carbonyl compound. The two primary precursors are:
-
2-Bromo-3-iodobenzaldehyde: Reduction of the aldehyde to the primary alcohol is a straightforward transformation.
-
2-Bromo-3-iodobenzoic Acid: Reduction of the carboxylic acid also yields the desired primary alcohol. This route is also very common, as the benzoic acid derivative is a stable and commercially available starting material.[1]
While other methods involving organometallic intermediates are possible, they introduce significant challenges related to selectivity and metal-halogen exchange, which we will discuss below.
Q2: Which precursor is preferable: the aldehyde or the carboxylic acid?
Choosing between 2-bromo-3-iodobenzaldehyde and 2-bromo-3-iodobenzoic acid depends on reagent availability, cost, and the reducing agents at your disposal.
-
Starting with the Aldehyde: This is often the simpler choice as it requires a mild reducing agent like sodium borohydride (NaBH₄). These reactions are typically high-yielding and have simple workup procedures.[2][3]
-
Starting with the Carboxylic Acid: This route necessitates a more powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), as NaBH₄ is not strong enough to reduce carboxylic acids.[3] While LiAlH₄ is highly effective, it requires strictly anhydrous conditions and a more cautious workup procedure.[2] The benzoic acid precursor is often more stable and less prone to oxidation during storage compared to the aldehyde.
Q3: Metal-halogen exchange is a known issue with polyhalogenated aromatics. How significant is this challenge during the synthesis of this compound?
This is a critical consideration, particularly if your synthetic strategy involves organometallic intermediates like Grignard or organolithium reagents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond. Consequently, metal-halogen exchange occurs preferentially at the iodine position.[4][5]
-
When is it a problem? If you were attempting to form a Grignard reagent from this molecule to react with a formaldehyde equivalent, you would almost certainly face issues with selectivity and side reactions. The reaction of an organolithium reagent like n-butyllithium with the aryl halide would lead to rapid Li-I exchange.[6]
-
How is it avoided? By choosing a direct reduction pathway using hydride reagents (e.g., LiAlH₄, NaBH₄), you circumvent the need to form a carbon-based nucleophile on the aromatic ring. These hydride reagents directly attack the carbonyl group and do not typically induce metal-halogen exchange, making this the most reliable strategy.
Q4: What are the most critical experimental parameters for a successful reduction?
For any hydride reduction, success hinges on a few key parameters:
-
Anhydrous Conditions: This is non-negotiable, especially when using LiAlH₄. Water will violently quench the reagent and react with any generated intermediates.[7] Ensure all glassware is flame- or oven-dried and all solvents are anhydrous.
-
Temperature Control: Initial addition of the substrate to the reducing agent should be performed at low temperatures (e.g., 0 °C) to moderate the reaction rate and prevent potential side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) prevents moisture from entering the system and minimizes oxidation of reagents or products.
-
Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion of the starting material, but avoid a large excess which can complicate the workup.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Step-by-Step Solution |
| Inactive Reducing Agent | The reaction fails to initiate (no bubbling, no heat evolution upon substrate addition). TLC shows only starting material. | LiAlH₄ and NaBH₄ are moisture-sensitive. Use a fresh bottle or a properly stored, recently opened container. You can test the activity of LiAlH₄ by carefully adding a very small amount to a vial of anhydrous THF; bubbling should be observed. |
| Presence of Water | The reaction may fizz violently upon addition of LiAlH₄, then stop. Yield is significantly diminished. | Ensure solvents are truly anhydrous. Use freshly distilled THF over sodium/benzophenone or purchase high-purity anhydrous solvent. Flame-dry all glassware under vacuum and assemble while hot, cooling under a stream of inert gas.[8] |
| Incomplete Reaction | TLC analysis after the recommended reaction time shows a significant amount of remaining starting material. | 1. Allow the reaction to stir for a longer duration at room temperature. 2. Gently warm the reaction mixture (e.g., to 40 °C) for 1-2 hours, monitoring progress by TLC. 3. Ensure the stoichiometry of the reducing agent was correct. |
| Product Loss During Workup/Extraction | The reaction appears complete by TLC, but isolated yield is poor. | This compound has some water solubility due to the hydroxyl group. Ensure you perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Combine the organic layers and wash with brine to remove dissolved water before drying. |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Diagnostic Check | Step-by-Step Solution |
| Debromination or Deiodination | Mass spectrometry or NMR of the crude product shows signals corresponding to (3-iodophenyl)methanol or (2-bromophenyl)methanol. | This can result from overly harsh conditions or certain radical pathways. 1. Maintain strict temperature control during the addition of the substrate. 2. Ensure the workup procedure is not excessively acidic or basic. 3. Degas solvents if radical side reactions are suspected. |
| Formation of an Aldehyde (Impurity) | If starting from the alcohol for a different reaction, or if the product is exposed to air and oxidizing agents. NMR may show a peak around 9-10 ppm. | This is an oxidation product. While stable, the benzyl alcohol can be oxidized. 1. Store the final product under an inert atmosphere, protected from light. 2. Use antioxidants if storing in solution for long periods. 3. During purification, avoid exposure to strong oxidizing agents. |
Recommended Synthetic Protocol & Workflow
This protocol details the reduction of 2-bromo-3-iodobenzoic acid using lithium aluminum hydride (LiAlH₄), a robust and reliable method.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2-Bromo-3-iodobenzoic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, powder, 1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Place a magnetic stir bar into a round-bottom flask and flame-dry the flask under high vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: To the cooled flask, add LiAlH₄ (1.5 eq). Carefully add anhydrous THF via cannula or syringe to create a suspension (approx. 0.5 M concentration). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: In a separate flame-dried flask, dissolve the 2-bromo-3-iodobenzoic acid (1.0 eq) in a minimal amount of anhydrous THF. Transfer this solution to a syringe and add it dropwise to the stirring LiAlH₄ suspension at 0 °C over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:7 EtOAc:Hexanes mobile phase), ensuring the starting material spot has been completely consumed.
-
Quenching (Fieser Method): Cool the reaction mixture back down to 0 °C. Quench the reaction by adding reagents sequentially and very slowly in the following ratio for every 'X' g of LiAlH₄ used:
-
'X' mL of water
-
'X' mL of 15% NaOH (aq)
-
'3X' mL of water A granular white precipitate should form, which is easily filtered.
-
-
Isolation: Allow the slurry to stir for 30 minutes, then filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. If two phases are present, separate them. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure this compound.
Troubleshooting Decision Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- University of Wisconsin-Madison. (n.d.). The Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Gicquel, M., et al. (2020). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules.
- Campeau, L. C., et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Grokipedia. (n.d.). Metal–halogen exchange.
- Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 14). 2-Bromo-3-iodobenzoic Acid: A Versatile Building Block for Pharmaceutical Synthesis.
- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
- Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.
- Narasimhan, N. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
- Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide.
- Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction.
Sources
Technical Support Center: Work-up Procedures for Reactions Involving (2-Bromo-3-iodophenyl)methanol
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for (2-Bromo-3-iodophenyl)methanol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during the work-up of reactions involving this versatile, di-halogenated building block. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind each step, ensuring robust and reproducible outcomes in your research.
Section 1: Frequently Asked Questions (FAQs) - General Stability & Handling
Q1: My reaction is complete, but I'm unsure about the stability of the benzylic alcohol in this compound during an acidic or basic work-up. What should I be concerned about?
Answer: This is a critical consideration. While the C-O bond of the benzylic alcohol is relatively stable, extreme pH conditions can introduce complications.
-
Acidic Conditions (e.g., 1M HCl wash): Strong acidic washes are generally well-tolerated for brief periods at low temperatures. However, prolonged exposure or elevated temperatures can promote side reactions. The primary risk is acid-catalyzed dehydration to form a vinyl halide, or etherification if an alcohol solvent is present. The electron-withdrawing nature of the bromine and iodine atoms slightly destabilizes the potential benzylic carbocation intermediate, offering some protection against SN1-type reactions compared to electron-rich systems.
-
Basic Conditions (e.g., sat. NaHCO₃ or 10% NaOH wash): The benzylic alcohol is stable under standard basic wash conditions.[1][2] The alcohol's proton is only weakly acidic and will not be significantly deprotonated by common inorganic bases used in work-ups. Stronger bases (e.g., NaH, LDA) are required for deprotonation and are not typically used in aqueous work-ups.
Scientist's Rationale: The key is kinetic control. A rapid wash at 0-25°C minimizes the contact time and energy required to overcome the activation barrier for potential side reactions. For particularly sensitive substrates downstream, using a milder acid like saturated ammonium chloride (NH₄Cl) or simply washing with deionized water is a prudent choice.[3]
Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely side products from this compound itself?
Answer: Besides the expected product, several side products can arise from the starting material:
-
Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde, (2-Bromo-3-iodobenzaldehyde). This is particularly common if the reaction conditions involve oxidizing agents or exposure to air at high temperatures for extended periods.
-
Homocoupling: In the context of cross-coupling reactions (e.g., Suzuki, Sonogashira), homocoupling of the aryl halide can occur, leading to symmetrical biaryl or diyne byproducts.[4]
-
Dehalogenation: Reductive cleavage of the C-I or C-Br bond can occur, leading to (2-Bromophenyl)methanol or (3-Iodophenyl)methanol.[5] The C-I bond is generally more susceptible to both oxidative addition and reductive cleavage than the C-Br bond.[6]
Scientist's Rationale: The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule.[4] The C-I bond has a lower bond dissociation energy and is more polarizable, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[6] This allows for selective functionalization at the 3-position. However, this higher reactivity also makes it more prone to undesired side reactions like dehalogenation.
Section 2: Troubleshooting Guide - Reaction-Specific Work-ups
This section focuses on issues commonly encountered during the work-up of metal-catalyzed cross-coupling reactions, where this compound is frequently used.
Q3 (Suzuki Coupling): My Suzuki reaction work-up is messy. I have a persistent emulsion and trouble removing boron-containing byproducts. How can I improve my procedure?
Answer: This is a classic challenge in Suzuki couplings. A multi-step washing procedure is highly effective.
Troubleshooting Steps:
-
Quench and Dilute: After the reaction, cool the mixture to room temperature. Quench by adding water or saturated aqueous NH₄Cl. Dilute the mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or diethyl ether.[7][8][9]
-
Base Removal: Wash the organic layer with water or a weak acid (e.g., dilute HCl) to remove the inorganic base (like K₂CO₃ or Cs₂CO₃). If using an amine base, an acidic wash is necessary to protonate it for extraction into the aqueous layer.[3][7]
-
Boron Impurity Removal: Boronic acid residues can be challenging. A common method is to wash the organic layer with a basic solution (e.g., 1M NaOH) to convert the boronic acid into its more water-soluble boronate salt. Alternatively, repeated co-evaporation of the crude product with methanol can remove boron residues as the volatile trimethyl borate ester.[10]
-
Break Emulsions: If an emulsion forms, a wash with saturated aqueous NaCl (brine) is highly effective.[1][7][11][12][13] The high ionic strength of the brine solution increases the polarity of the aqueous phase, forcing a cleaner separation from the organic layer and helping to "salt out" dissolved organic material.[2][11][13]
Scientist's Rationale: The success of a Suzuki work-up hinges on systematically removing each class of impurity. The base must be neutralized and removed first. Boronic acids and their derivatives are often amphiphilic and can act as surfactants, stabilizing emulsions. Converting them to their salt form with a basic wash dramatically increases their aqueous solubility. The final brine wash removes bulk water from the organic phase before the final drying step, which improves the efficiency of the drying agent.[1][12]
Q4 (Sonogashira Coupling): How do I effectively remove the copper and palladium catalysts after a Sonogashira reaction? My product is showing residual metal contamination.
Answer: Metal catalyst removal is crucial for product purity and is a common challenge in Sonogashira couplings.[14][15][16][17]
Troubleshooting Steps:
-
Initial Filtration: If an amine hydrohalide salt has precipitated during the reaction, it's often beneficial to dilute the reaction mixture with a solvent like toluene or ethyl acetate and filter it through a pad of Celite® before aqueous work-up. This removes a significant portion of the solid byproducts.
-
Ammonium Hydroxide or Saturated NH₄Cl Wash: Copper catalysts, particularly Cu(I), can be effectively removed by washing the organic layer with a dilute aqueous solution of ammonium hydroxide or saturated ammonium chloride.[3][10]
-
Aqueous Work-up: Proceed with a standard aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate).[18] Wash the combined organic layers sequentially with water and then brine.[18][19]
-
Final Purification: Residual palladium can often be removed during silica gel column chromatography.
Scientist's Rationale: The principle behind the ammonia wash is coordination chemistry. Ammonia forms a stable, water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which readily partitions into the aqueous phase.[3][10] This is often visualized by the aqueous layer turning a deep blue color. This targeted chemical wash is far more effective at removing copper than washing with water alone. Palladium removal is more reliant on the final chromatographic purification step.
Section 3: Detailed Protocol - A Standard Aqueous Work-up Workflow
This protocol provides a generalized, robust procedure for isolating a neutral organic product, such as a derivative of this compound, after a typical cross-coupling reaction.
Experimental Workflow Diagram
Caption: Standard aqueous work-up workflow.
Step-by-Step Methodology
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the flask to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Dilution & Transfer: Dilute the quenched mixture with an extraction solvent. Ethyl acetate is a versatile choice due to its ability to dissolve a wide range of compounds and its relatively easy removal.[7][8] Transfer the entire mixture to a separatory funnel of appropriate size.[7]
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure.[7] Shake the funnel vigorously for 30-60 seconds to ensure thorough mixing of the aqueous and organic phases. Allow the layers to separate. Drain the lower (typically aqueous) layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel, and repeat the extraction process. This ensures maximum recovery of the product. Combine all organic extracts.
-
Washing:
-
Neutral Wash: Wash the combined organic layers with deionized water to remove highly water-soluble impurities.[1][7]
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine).[1][2][7] This step is crucial for removing the majority of dissolved water from the organic layer before the final drying step, which improves the efficiency of the solid drying agent.[1][11][12][13]
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[20][21] Sodium sulfate is neutral and less reactive, making it a safe general choice.[20][21] Add the drying agent until some of it remains free-flowing and no longer clumps together, indicating that all the water has been absorbed.[22]
-
Filtration & Concentration: Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Final Purification: The crude product can then be purified by a suitable method, most commonly flash column chromatography on silica gel.
Section 4: Data Summary
Table 1: Properties of Common Extraction Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Water Solubility | Notes |
| Ethyl Acetate | 77.1 | 0.902 | 8.3 g/100 mL[2] | Good general-purpose solvent, dissolves a wide range of compounds, but also dissolves a significant amount of water, making a brine wash essential.[1][2][8] |
| Diethyl Ether | 34.6 | 0.713 | 6.9 g/100 mL | Highly volatile, easy to remove. Also dissolves a fair amount of water.[1][2] Highly flammable. |
| Dichloromethane | 39.6 | 1.33 | 1.3 g/100 mL | Denser than water (forms the bottom layer). Prone to forming emulsions.[7] |
| Toluene | 110.6 | 0.867 | 0.05 g/100 mL | Good for higher temperature reactions; less effective for extracting polar compounds. Low water solubility. |
References
- Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. [Link]
- Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
- Drying Organic Solutions. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
- Sodium Sulfate. (n.d.). Common Organic Chemistry. [Link]
- Nichols, L. (2022). 8.6: Common Extraction Washes. Chemistry LibreTexts. [Link]
- Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry. [Link]
- What is the purpose of the brine wash in an aqueous solution known as brine? (2023). Brainly. [Link]
- Why is Ethyl Acetate a Good Solvent for Extraction? (n.d.). Chem.co.id. [Link]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Drying an Organic Solution. (n.d.). Utah Tech University. [Link]
- Obana, H., et al. (2001). [Drying ability of anhydrous sodium sulfate on wet organic solvents after liquid-liquid partition]. Shokuhin Eiseigaku Zasshi, 42(2), 148-53. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Extraction Procedure. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]
- Jørgensen, S. M., et al. (2022). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Molecules, 27(19), 6271. [Link]
- Sonogashira Coupling. (2022). Chemistry LibreTexts. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Single Extraction. (2021). YouTube. [Link]
- Sonogashira coupling reactions of aryl halides with acetylene derivative. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles, Department of Chemistry. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]
- Workup Tricks: Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]
- How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Aqueous Workup. (n.d.). University of York, Department of Chemistry. [Link]
- Help needed with unreproducible Suzuki coupling. (2021). Reddit. [Link]
- Tools and Methods for Investigating Synthetic Metal-Catalyzed Reactions in Living Cells. (2022). ACS Chemical Biology. [Link]
- Organic reactions in aqueous media catalyzed by nickel. (2022).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- The Suzuki Reaction. (n.d.). Harvard University, Department of Chemistry. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). Journal of the American Chemical Society. [Link]
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). Molbank. [Link]
- (2-Bromo-5-iodophenyl)methanol. (n.d.). PubChem. [Link]
- alkyl and alkylene bromides. (n.d.). Organic Syntheses. [Link]
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- 8. Why is Ethyl Acetate a Good Solvent for Extraction? [slchemtech.com]
- 9. Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products [mdpi.com]
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Impact of solvent choice on the outcome of (2-Bromo-3-iodophenyl)methanol reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-Bromo-3-iodophenyl)methanol. This multifunctional substrate presents unique opportunities in synthetic chemistry, offering three distinct reactive sites: a highly reactive iodine, a less reactive bromine, and a versatile benzylic alcohol. However, harnessing its synthetic potential requires a nuanced understanding of how experimental conditions, particularly solvent choice, dictate the reaction's outcome. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective cross-coupling reaction. Which halogen, bromine or iodine, is more reactive?
A1: The iodine atom is significantly more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-determining step.[1][2] By carefully selecting the reaction conditions, you can achieve highly chemoselective coupling at the C-I position while leaving the C-Br bond intact for subsequent transformations.
Q2: How does solvent choice influence the chemoselectivity of cross-coupling reactions for this substrate?
A2: Solvent choice is a critical parameter for controlling chemoselectivity. The solvent can influence the stability of the catalyst, the solubility of reagents, and the relative rates of competing reaction pathways.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP, DMSO): These solvents are generally effective for Suzuki and Sonogashira couplings. They help to dissolve the organometallic reagents and can stabilize the charged intermediates in the catalytic cycle.[3] In some cases, highly polar solvents like DMF or MeCN have been shown to alter the active catalyst species, potentially leading to a switch in selectivity compared to nonpolar solvents.[3]
-
Ethereal Solvents (e.g., THF, 1,4-Dioxane): These are also widely used and are considered less polar than the aprotic amide solvents. They are good general-purpose solvents for a wide range of cross-coupling reactions. Often, a mixture of an ethereal solvent with water is used in Suzuki reactions to facilitate the dissolution of the base and the boronic acid.[4]
-
Alcoholic Solvents (e.g., Methanol, Ethanol, Isopropanol): In some Suzuki-Miyaura couplings, alcohol-water mixtures can be effective and may even favor selectivity for one halide over another in certain substrates.[3] However, they are also protic and can participate in side reactions such as proto-dehalogenation.
The optimal solvent is highly dependent on the specific reaction, catalyst, and ligand system. Therefore, solvent screening is often a necessary step in optimizing a chemoselective coupling.
Q3: Can I perform a second cross-coupling reaction on the remaining bromine atom?
A3: Yes, the sequential functionalization of the iodo and bromo groups is a key synthetic strategy for this substrate. After the first coupling at the more reactive iodine position, the resulting product can be isolated, purified, and then subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to react the bromine atom. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted biaryl or other multi-substituted aromatic compounds.[5]
Q4: How can I selectively oxidize the benzylic alcohol without affecting the aryl halides?
A4: The selective oxidation of the primary benzylic alcohol to the corresponding aldehyde can be achieved using mild and chemoselective oxidizing agents. The aryl halide moieties are generally stable under these conditions.
A highly effective and widely used method is the TEMPO-catalyzed oxidation .[6][7] This system, often using sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system (e.g., CH₂Cl₂/H₂O), is known for its high selectivity for primary alcohols, minimal over-oxidation to the carboxylic acid, and tolerance of a wide range of functional groups, including aryl halides.[6] Other modern, metal-free oxidation protocols could also be applicable.[8]
Troubleshooting Guides
This section addresses specific problems that you may encounter during your experiments, with a focus on how solvent choice can be both the cause and the solution.
Problem 1: Poor Chemoselectivity in Cross-Coupling (Reaction at both Bromine and Iodine)
-
Potential Cause: The reaction conditions are too harsh, leading to the reaction of the less reactive C-Br bond. This can be due to high temperatures, prolonged reaction times, or a highly active catalyst system.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature or 40 °C) and slowly increase it if the reaction is sluggish.
-
Change the Solvent: The choice of solvent can modulate catalyst activity. Nonpolar solvents sometimes offer higher selectivity than highly polar ones. Consider switching from DMF to THF or toluene.[3]
-
Ligand Modification: The ligand plays a crucial role in determining the selectivity of the palladium catalyst. Less electron-rich or more sterically hindered ligands can sometimes enhance selectivity.[9]
-
Choice of Base: Use a milder base. For example, if you are using a strong base like Cs₂CO₃, consider switching to K₂CO₃ or K₃PO₄.
-
Problem 2: Significant Formation of a Proto-dehalogenated Byproduct (Loss of Iodine or Bromine)
-
Potential Cause: The presence of a proton source (e.g., water, alcohol) in the reaction mixture can lead to the replacement of the halogen with a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.[10]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that your solvents are rigorously dried and degassed. Using freshly distilled solvents or solvents from a solvent purification system is recommended.
-
Dry Reagents: Dry all solid reagents (e.g., base, coupling partner) in a vacuum oven before use.
-
Solvent Choice: If you are using a protic solvent like an alcohol, consider switching to an aprotic solvent such as THF, dioxane, or DMF.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent the ingress of moisture.
-
Problem 3: Oxidation of the Benzylic Alcohol During a Cross-Coupling Reaction
-
Potential Cause: Some bases and solvents can promote the oxidation of the benzylic alcohol to the corresponding aldehyde, especially at elevated temperatures or in the presence of trace oxygen.
-
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.
-
Solvent and Base Screening: The dielectric constant of the solvent can influence the rate of benzyl alcohol oxidation. Experiment with different solvent and base combinations to find conditions that minimize this side reaction.
-
Lower Reaction Temperature: Operate at the lowest effective temperature to disfavor the oxidation pathway.
-
Protecting Group Strategy: If oxidation remains a persistent issue, consider protecting the alcohol as a silyl ether (e.g., TBDMS ether) before performing the cross-coupling. The protecting group can be removed in a subsequent step.
-
Problem 4: Low Yield or No Reaction in a Sonogashira Coupling
-
Potential Cause: Sonogashira reactions can be sensitive to the solvent and base used. Additionally, homocoupling of the alkyne (Glaser coupling) is a common side reaction that consumes the starting material.[11]
-
Troubleshooting Steps:
-
Solvent Optimization: The solvent can have a dramatic effect. While DMF and THF are common choices, sometimes less conventional solvents can be more effective. For some substrates, toluene has been shown to give better yields than DMF by minimizing ligand displacement from the palladium complex.[3]
-
Base Selection: The choice of amine base is critical. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is fresh and of high purity.
-
Minimize Homocoupling: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing is essential.[11] Performing the reaction under a slight positive pressure of an inert gas can also help.
-
Copper Co-catalyst: While "copper-free" Sonogashira reactions are popular, the use of a copper(I) co-catalyst (e.g., CuI) is often necessary to facilitate the reaction, especially with less reactive aryl bromides.
-
Data Presentation & Experimental Protocols
Table 1: Solvent Properties and General Recommendations
| Solvent | Dielectric Constant (ε) | Type | General Application Notes for this compound Reactions |
| 1,4-Dioxane | 2.2 | Nonpolar, Ethereal | Excellent for Suzuki couplings, often with water. Good for achieving high chemoselectivity at the C-I position.[4][12] |
| Toluene | 2.4 | Nonpolar, Aromatic | Good for Suzuki and Sonogashira reactions. Its non-coordinating nature can sometimes improve catalyst performance and selectivity.[3] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic, Ethereal | A versatile solvent for a wide range of cross-coupling reactions. Can be used for both Suzuki and Sonogashira couplings.[13] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Can influence selectivity in some systems. May favor reaction at the more electron-deficient site.[3] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | A highly polar solvent that is effective at dissolving a wide range of reagents. Good for Suzuki and Sonogashira reactions but may require careful optimization to maintain selectivity.[3] |
| Methanol (MeOH) | 32.7 | Polar Protic | Can be used in Suzuki reactions, often as a co-solvent with water. However, its protic nature increases the risk of proto-dehalogenation.[3] |
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the Iodine Position
This protocol provides a general starting point for the selective coupling of an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Oxidation of the Benzylic Alcohol
This protocol describes the selective oxidation of the alcohol to the corresponding aldehyde using a TEMPO-based system.[6]
Materials:
-
This compound (1.0 equiv)
-
TEMPO (0.1 equiv)
-
Aqueous NaOCl solution (household bleach, ~8.25%)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add TEMPO to the solution.
-
In a separate beaker, mix the NaOCl solution with the saturated NaHCO₃ solution.
-
Cool the flask containing the alcohol solution to 0 °C in an ice bath.
-
Add the NaOCl/NaHCO₃ solution dropwise to the rapidly stirring alcohol solution.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few drops of isopropanol.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Visualizations
Diagram 1: Key Reactive Sites and Potential Transformations
Caption: Overview of reactive sites and potential synthetic transformations.
Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
References
- Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
- Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Reeves, J. T., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Li, J., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
- Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Organic Syntheses.
- Ghaffari, M., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(48), 28045-28050. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
- Tu, Y., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Green Chemistry, 19(20), 4834-4839. [Link]
- ResearchGate. Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)
- The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. [Link]
- ResearchGate.
- Organic Chemistry Portal.
- Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- ResearchGate.
- Selective TEMPO-Oxidation of Alcohols to Aldehydes in Altern
- A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. [Link]
- ResearchGate. (PDF)
- Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. [Link]
- López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514-5517. [Link]
- ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]
- Palladium-catalyzed highly diastereoselective cascade dihalogenation of alkyne-tethered cyclohexadienones via Umpolung of palladium enol
- Organic Chemistry Portal.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Palladium(0)
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
- Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transform
- ResearchGate.
- ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. d-nb.info [d-nb.info]
- 8. arkat-usa.org [arkat-usa.org]
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- 11. depts.washington.edu [depts.washington.edu]
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- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Strategies for Chemoselective Reactions with (2-Bromo-3-iodophenyl)methanol
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for (2-Bromo-3-iodophenyl)methanol. This versatile dihalogenated building block is invaluable for sequential and site-selective cross-coupling reactions, enabling the efficient construction of complex molecular architectures. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. However, harnessing this potential requires a nuanced understanding of the reaction conditions to prevent undesired side reactions, most notably, hydrodebromination.
This guide is designed to move beyond simple protocols. It provides a framework for diagnosing and solving common issues encountered during the functionalization of this compound. We will explore the mechanistic underpinnings of these challenges and offer field-proven strategies to ensure your reactions are clean, selective, and reproducible.
Core Principles: Understanding the Field of Play
Before troubleshooting, it's crucial to grasp the fundamental chemical principles governing the reactivity of this substrate.
-
The Reactivity Hierarchy : In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition follows a predictable trend: C–I > C–Br > C–Cl .[1][2] This kinetic difference is the cornerstone of selectivity. The C-I bond, being weaker, has a lower activation energy for insertion of the palladium catalyst, allowing for reactions at this position under milder conditions while the C-Br bond remains intact.
-
The Primary Side Reaction: Hydrodebromination : This is the premature replacement of the bromine atom with a hydrogen atom, leading to a loss of your secondary reaction site. This unwanted reaction, also known as protodebromination, can occur through several mechanistic pathways, often involving the formation of palladium hydride (Pd-H) species which can then participate in reductive elimination with the aryl halide.[3][4] Sources for the hydride can include solvents (like alcohols), reagents (like formate salts or boronic acids), or even the amine coupling partner in Buchwald-Hartwig reactions via β-hydride elimination.[4][5]
Troubleshooting & FAQ Guide
This section addresses the most common challenges in a direct question-and-answer format, providing both the causal explanation and actionable solutions.
FAQ 1: I'm losing my bromine! Why am I seeing debromination alongside my desired product?
Question: "I am attempting a Suzuki coupling to functionalize the iodine position of this compound. However, my analysis shows a mixture of the expected product, some starting material, and a significant amount of the debrominated analog, (3-iodophenyl)methanol. What is causing this loss of selectivity?"
Answer: This is the most common issue and typically points to reaction conditions that are too harsh, erasing the kinetic window of selectivity between the C-I and C-Br bonds.
Causality: Hydrodebromination competes with your desired cross-coupling reaction. If the conditions are too forcing (high temperature, high catalyst loading) or the desired reaction is sluggish, the catalytic cycle can enter parasitic pathways that lead to the reduction of the C-Br bond.
Visualizing the Problem:
Caption: Competing pathways for this compound.
Troubleshooting Protocol:
-
Reduce Reaction Temperature: This is the most critical parameter. The energy difference for oxidative addition at the C-I vs. C-Br bond is best exploited at lower temperatures.
-
Action: Start your reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Avoid refluxing in high-boiling solvents like DMF or toluene unless absolutely necessary.[1]
-
-
Lower Catalyst Loading: High concentrations of the active Pd(0) catalyst can increase the rate of both desired and undesired reactions, narrowing the selectivity window.[6]
-
Action: Use a catalyst loading in the range of 0.5–2.5 mol%.
-
-
Monitor Reaction Progress: Prolonged reaction times, especially after the primary coupling is complete, provide more opportunity for the slower debromination to occur.[6]
-
Action: Monitor the reaction by TLC, GC-MS, or LC-MS every 1-2 hours. Once consumption of the starting material and formation of the mono-coupled product have plateaued, work up the reaction immediately.
-
FAQ 2: How do I select the right ligand to maintain selectivity?
Question: "I understand the ligand is important, but the choices are overwhelming. How does a phosphine ligand influence debromination, and what should I choose for a Suzuki vs. a Buchwald-Hartwig reaction?"
Answer: Ligand selection is arguably the most powerful tool for controlling both reactivity and selectivity. The ligand's electronic and steric properties directly modulate the behavior of the palladium center.[7]
Causality:
-
Electron-rich ligands (e.g., trialkylphosphines, biarylphosphines) increase the electron density on the palladium, which generally accelerates the rate-limiting oxidative addition step.[8]
-
Bulky (sterically hindered) ligands promote the final reductive elimination step, which releases the product and regenerates the catalyst.[8]
The goal is to choose a ligand that makes the desired C-C or C-N bond formation so fast and efficient that competing hydrodebromination pathways cannot gain a foothold.
Ligand Selection Guide:
| Ligand Class | Example(s) | Key Characteristics | Best For... |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly electron-rich and sterically demanding. Promote very fast catalytic turnover. | Buchwald-Hartwig aminations and challenging Suzuki couplings where high activity is needed.[9] |
| Ferrocene-Based | PdCl₂(dppf) | Robust, reliable, and moderately active bidentate ligand. | General-purpose Suzuki and Sonogashira couplings. A good first choice for screening.[1][10] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Extremely electron-rich and bulky. Generate highly active catalysts. | Can be excellent for unreactive substrates but require careful optimization to avoid sacrificing selectivity. |
Experimental Workflow for Ligand Screening:
Caption: Decision workflow for ligand selection.
FAQ 3: Can my choice of base or solvent cause debromination?
Question: "I noticed that when I switched from potassium carbonate to sodium tert-butoxide, the amount of debrominated byproduct increased dramatically. Why is this, and what is the best base and solvent combination?"
Answer: Absolutely. The base and solvent system is not merely an inert medium; it actively participates in the reaction and can be a primary driver of side reactions.
Causality:
-
Base: The base's role is to activate the nucleophile (in Suzuki) or deprotonate the amine (in Buchwald-Hartwig).[4][11] However, very strong bases (like alkoxides) can promote β-hydride elimination or other pathways that generate Pd-H species, which are precursors to hydrodebromination. Weaker inorganic bases are often safer for maintaining selectivity.[12]
-
Solvent: Protic solvents (e.g., isopropanol, methanol) can serve as a direct source of hydrogen for hydrodehalogenation, especially at elevated temperatures.[5] Aprotic solvents are generally preferred. The solvent also dictates the solubility of the base and catalytic intermediates, which in turn affects reaction kinetics.[3][12]
Recommended Systems:
| Reaction Type | Recommended Base | Recommended Solvent(s) | Rationale |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | The biphasic system allows the inorganic base to be active at the interface without requiring a fully polar or protic solvent.[3] |
| Sonogashira | Et₃N, DIPEA (liquid organic bases) | THF, DMF, Toluene | These bases act as both the base and often as a co-solvent. Copper-free conditions can sometimes reduce side reactions.[13] |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane | These reactions require a strong base. Success hinges on using a highly active ligand (see FAQ 2) to ensure C-N coupling is much faster than debromination.[4][14] |
Crucial Protocol Step: Degassing Oxygen can degrade Pd(0) catalysts, leading to slower reactions and a higher propensity for side product formation.[3]
-
Action: Always use solvents that have been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes. Ensure the reaction is set up and maintained under a positive pressure of an inert gas.
Visualizing the Mechanism: The Source of Debromination
The following diagram illustrates a simplified palladium catalytic cycle for a Suzuki coupling and highlights where the hydrodebromination side reaction typically originates.
Caption: The Pd(0)/Pd(II) cycle and the hydrodebromination pathway.
By systematically addressing these key parameters—temperature, catalyst system, and reaction medium—you can effectively suppress hydrodebromination and leverage the unique reactivity of this compound to achieve your synthetic goals.
References
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- Chemistry LibreTexts. Suzuki Coupling. (2023).
- Dorel, R. & van der Vlugt, J.I. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- Ukisu, Y. Complete catalytic debromination of hexabromocyclododecane using a silica-supported palladium catalyst in alkaline 2-propanol. PubMed. (2017).
- Vautravers, N. et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Sonogashira coupling.
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- 5. Complete catalytic debromination of hexabromocyclododecane using a silica-supported palladium catalyst in alkaline 2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Analysis of (2-Bromo-3-iodophenyl)methanol Reaction Mixtures
Welcome to the technical support center for the analysis of reaction mixtures containing (2-Bromo-3-iodophenyl)methanol and related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress, assess purity, and identify components. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established analytical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and provides quick, actionable advice for analyzing this compound reaction mixtures.
Q1: My TLC plate of the reaction mixture shows a long streak from the baseline. What is the likely cause?
A1: Streaking on a TLC plate is a common issue that can stem from several factors.[1][2] The most frequent causes include sample overloading, the use of an inappropriate solvent system, or the compound's reactivity with the stationary phase.[1][3] this compound, being a polar alcohol, may interact strongly with the acidic silica gel, leading to tailing or streaking.[4]
-
Quick Solution: Try diluting your sample significantly before spotting it on the TLC plate.[1] If streaking persists, adjust the polarity of your mobile phase; adding a small amount of a more polar solvent like methanol or a few drops of acetic acid can often resolve the issue.[5]
Q2: I don't see any spots on my TLC plate after development, even though I know the reaction should be working. What should I do?
A2: The inability to visualize spots can be due to insufficient sample concentration, the compound's non-reactivity with the chosen visualization method, or the compound being too volatile.[5][6]
-
Quick Solution: First, ensure your sample is concentrated enough by spotting multiple times in the same location, allowing the solvent to dry between applications.[6] this compound is an aromatic compound and should be visible under short-wave (254 nm) UV light. If UV light fails, try a more universal stain like potassium permanganate, which reacts with the alcohol functional group.[7]
Q3: My this compound seems to be degrading in the GC-MS injector. How can I prevent this?
A3: Thermal degradation in the GC inlet is a common problem for thermally labile compounds, including some substituted benzyl alcohols.[8][9] The high temperature of the injector, combined with potential active sites on the liner, can cause decomposition.
-
Quick Solution: A good starting temperature for the inlet is 250 °C.[8][10] If you suspect degradation, try lowering the inlet temperature in 10-20 °C increments.[10] Using a deactivated (silanized) inlet liner can also significantly reduce active sites that promote degradation.[11] For highly sensitive compounds, derivatization of the alcohol to a more stable silyl ether is a robust solution.[12][13]
Q4: I am having trouble separating the isomers of my substituted phenylmethanol on my GC column. What column should I be using?
A4: The separation of positional isomers can be challenging. The choice of GC column is critical. For halogenated aromatic compounds, a mid-polarity to high-polarity column is often recommended to achieve separation.[14][15]
-
Quick Solution: Consider a column with a stationary phase containing cyanopropylphenyl polysiloxane (e.g., a DB-1701 or Rtx-1701 type).[15] These phases offer unique selectivity for compounds with halogens and aromatic rings, often enabling the resolution of closely related isomers.[14]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems encountered during TLC and GC-MS analysis of this compound.
Troubleshooting Thin-Layer Chromatography (TLC)
TLC is a fast and inexpensive method for monitoring reaction progress.[16][17] However, the unique properties of this compound—a polar alcohol with two different bulky halogen substituents—can present challenges.
Tailing or elongated spots are often observed when a compound has a strong, non-ideal interaction with the stationary phase or when the sample is too concentrated.[1]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Sample Overloading | Exceeding the capacity of the stationary phase leads to a non-linear adsorption isotherm. The excess molecules travel further up the plate, causing a "tail."[4] | Dilute the sample solution. Apply the sample in small, repeated applications to the same spot, allowing the solvent to fully evaporate between each application to keep the initial spot size small.[16] |
| Interaction with Acidic Silica | The lone pairs on the oxygen of the alcohol can interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing strong adsorption and tailing.[4][18] | Add a modifier to the mobile phase. For a neutral/acidic compound like an alcohol, adding 0.1–2.0% acetic or formic acid can improve spot shape by protonating any basic sites on the silica and reducing strong interactions.[5] |
| Inappropriate Mobile Phase Polarity | If the mobile phase is not polar enough, the polar this compound will remain strongly adsorbed to the stationary phase, resulting in a low Rf value and potential tailing.[5][19] | Increase the polarity of the eluent. For example, if using a 9:1 Hexane:Ethyl Acetate system, try changing to 7:3 or 5:5. A good target Rf value is between 0.3 and 0.7.[3] |
| Compound Degradation | Although less common for this specific molecule on TLC, some sensitive compounds can degrade on the acidic silica surface, leading to streaks or extra spots.[2][4] | Consider using a less reactive stationary phase like alumina or a reversed-phase (C18) TLC plate.[3][4] |
Effective visualization is key to interpreting a TLC plate.[20]
| Visualization Method | Mechanism and Applicability | Troubleshooting Tip |
| UV Light (254 nm) | Aromatic rings and conjugated systems absorb UV light, quenching the fluorescence of the indicator in the TLC plate, making spots appear dark. This is the primary non-destructive method for this compound. | If spots are faint, the sample may be too dilute.[5] Ensure you are using TLC plates with a fluorescent indicator (often designated as F₂₅₄). |
| Iodine Chamber | Iodine vapor forms colored complexes with many organic compounds, particularly those with pi systems.[21][7] This method is semi-destructive as the spots will fade over time.[21] | Alcohols sometimes do not stain well with iodine. If UV works, this method can be used subsequently on the same plate for confirmation or to visualize other non-UV active impurities. |
| Potassium Permanganate (KMnO₄) Stain | This is an oxidative stain. The permanganate (purple) is reduced by oxidizable functional groups, such as alcohols, to manganese dioxide (MnO₂), which appears as a yellow-brown spot on a purple background. This is a destructive method. | This is an excellent choice for visualizing the alcohol functional group on this compound and related alcohol-containing species. |
| p-Anisaldehyde Stain | This stain reacts with many functional groups, including alcohols, to produce colored spots upon heating.[20] It is a versatile and sensitive destructive stain. | The color of the resulting spot can sometimes give clues about the functional group present. It is a good general-purpose stain if UV and KMnO₄ fail. |
Troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides detailed information about the components of a reaction mixture, but requires careful optimization for polar and potentially labile molecules like this compound.
This often points to issues within the GC inlet or the column itself.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Analyte Adsorption | The free hydroxyl (-OH) group of the alcohol can form hydrogen bonds with active sites (silanol groups) in the inlet liner or at the head of the GC column, leading to peak tailing or complete loss of the analyte.[11] | 1. Derivatization: Convert the alcohol to a less polar, more volatile, and more stable derivative. Silylation with a reagent like BSTFA or MSTFA to form a trimethylsilyl (TMS) ether is a common and effective strategy.[12][13] 2. Inlet Maintenance: Use a fresh, deactivated (silanized) inlet liner. Glass wool in the liner should also be deactivated.[11] |
| Thermal Degradation | High inlet temperatures can cause the dehydration of the benzyl alcohol to form a more volatile but structurally different compound, or other decomposition pathways.[8][9] | Optimize the inlet temperature. Start at 250 °C and decrease in 20 °C increments to find the temperature that gives the best peak shape and response without evidence of degradation products (e.g., new, earlier eluting peaks).[10] |
| Incompatible Column Phase | Injecting a polar analyte onto a very non-polar column (e.g., 100% dimethylpolysiloxane) can lead to poor peak shape due to poor focusing. | Use a mid-polarity column, such as one containing 5% phenyl polysiloxane or a more polar phase like a 1701-type, which will have better compatibility with the analyte.[15] |
Achieving baseline separation of structurally similar compounds is a common chromatographic challenge.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Suboptimal GC Column | The stationary phase lacks the necessary selectivity to differentiate between the isomers. | Use a column designed for separating positional isomers. A column with a higher percentage of phenyl content or a cyanopropylphenyl phase can provide the necessary pi-pi and dipole-dipole interactions to resolve isomers of halogenated benzenes.[14][22] |
| Incorrect Temperature Program | A fast temperature ramp may not provide enough time for the column to resolve closely eluting compounds.[23] | Optimize the oven temperature program. Start with a slower ramp rate (e.g., 5-10 °C/min) through the temperature range where the isomers elute. Adding an isothermal hold during their elution can also improve resolution.[11] |
The following diagram illustrates a logical workflow for addressing common GC-MS issues with this compound.
Caption: A logical troubleshooting workflow for GC-MS analysis.
Part 3: Experimental Protocols
These protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific reaction mixture and available instrumentation.
Protocol 1: Standard TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate (with fluorescent indicator F₂₅₄).[16]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the starting line. Keep the spot size as small as possible (1-2 mm diameter).[24] Allow the solvent to completely evaporate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line.[6][24] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a short-wave (254 nm) UV lamp and circle any dark spots.[21]
-
If necessary, use a secondary visualization technique, such as dipping the plate in a potassium permanganate stain.[7]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[19][24]
Protocol 2: GC-MS Analysis via Silylation
This protocol is recommended for robust, reproducible analysis by preventing issues related to the active alcohol group.[12][13]
-
Sample Preparation & Derivatization:
-
In a 2 mL GC vial, place approximately 1 mg of the dried crude reaction mixture.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.[25]
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Instrument Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity (e.g., DB-5ms, HP-5ms, or DB-1701), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good general-purpose separation and is robust. A 1701-type may offer better isomer separation.[15] |
| Inlet Temperature | 250 °C | A good starting point that balances volatilization with minimizing degradation of the TMS ether.[8] |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split for concentrated samples to avoid column overload. Use splitless for trace analysis to maximize sensitivity.[10] |
| Carrier Gas | Helium, constant flow at ~1.2 mL/min | Standard carrier gas providing good efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) | This program covers a wide boiling point range. The ramp rate can be slowed to improve resolution.[26] |
| MS Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Hard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.[27][28] |
| Scan Range | 40 - 550 m/z | Covers the expected mass range of the derivatized analyte and potential fragments. |
-
Data Analysis:
-
Identify the peak corresponding to the silylated this compound. The molecular ion will be 72 mass units higher than the parent alcohol.
-
Analyze the fragmentation pattern to confirm the structure. Look for characteristic isotopic patterns of bromine (M, M+2 in ~1:1 ratio) and iodine (a single intense isotope at 127 m/z).
-
Integrate the peak areas to determine the relative purity or conversion in the reaction mixture.
-
References
- Chemistry LibreTexts. (2022). 2.
- Chromatography and Lab Tech. (2023).
- Restek. (2020).
- Chemistry LibreTexts. (2025). 5.
- Schimmelmann Research, Indiana University.
- Chemistry LibreTexts. (2023).
- University of Colorado Boulder, Department of Chemistry.
- Chemistry For Everyone. (2025).
- LCGC International.
- Labster.
- University of Rochester, Department of Chemistry.
- Siuzdak, G. (1994). Ionization Methods in Organic Mass Spectrometry. [Link]
- Chemistry LibreTexts. (2022).
- GL Sciences. Alcohols-Glycols | Products. [Link]
- UPB Scientific Bulletin. (2010). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1. [Link]
- ResearchGate. (2013). Tailing in TLC - can anyone help?. [Link]
- Chemistry Hall. (2023). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Bitesize Bio. (2025).
- J&K Scientific LLC. (2023).
- ResearchGate. (2025).
- Operachem. (2024).
- Chemical Science. (2019).
- Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]
- Agilent Technologies. GC Inlets An Introduction. [Link]
- Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
- Journal of Chromatography A. (2012). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. [Link]
- Ohio Valley Specialty. TROUBLESHOOTING GUIDE. [Link]
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- Emory University, Department of Chemistry.
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- University of Colorado Boulder, Department of Chemistry.
- Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
- ResearchGate. (2016). Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns. [Link]
- Separation Science. How to Troubleshoot and Improve your GC/MS. [Link]
- Agilent Technologies. (2024).
- ResearchGate. Appendix B: GC/MS Troubleshooting Quick Reference. [Link]
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Technical Support Center: Purification Strategies for (2-Bromo-3-iodophenyl)methanol Reaction Mixtures
Welcome to the technical support center dedicated to the purification challenges associated with (2-Bromo-3-iodophenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter complex purification scenarios in their synthetic workflows. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Purification
This section addresses common initial questions regarding the purification of compounds derived from this compound.
Q1: What are the key physical properties of this compound derivatives that influence purification?
A1: The purification strategy is dictated by the physicochemical properties of your target molecule. This compound itself is a moderately polar aromatic alcohol.[1][2][3] When it undergoes reactions, the polarity of the product can change significantly:
-
Increased Polarity: Oxidation to the corresponding carboxylic acid or introduction of other polar functional groups will make the compound more polar.
-
Decreased Polarity: Conversion of the alcohol to an ether, ester, or participation in cross-coupling reactions that replace the halogens with nonpolar groups (like alkyl or aryl groups) will decrease polarity.
-
Solubility: These compounds are typically soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), but have limited solubility in nonpolar solvents like hexanes and are generally insoluble in water.
Q2: How do I select the best primary purification strategy for my reaction mixture?
A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the physical state of your product. A systematic approach is often best. The following decision tree can guide your choice.
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A3: Silica gel is acidic and can cause degradation of sensitive compounds. If you observe streaking on your TLC plate or obtain low recovery from your column, consider the following:
-
Deactivate the Silica: You can deactivate silica gel by preparing a slurry with a small amount of a base, like triethylamine (~0.1-1%) in your eluent, and then packing the column.[4] This is particularly useful for purifying amine-containing compounds.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) or Florisil can be effective alternatives for compounds that are unstable on silica.[5]
-
Switch to Reverse-Phase Chromatography: If your compound is sufficiently soluble in methanol or acetonitrile, reverse-phase flash chromatography or preparative HPLC on a C18-functionalized silica is an excellent option.[6] This is often the go-to method for polar or acid-sensitive molecules.
Part 2: Troubleshooting Guides for Specific Reaction Types
Scenario 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling an organoboron species with an organohalide.[7][8] Given that this compound has two different halogens, selective coupling is possible, but complex mixtures can arise.
Q: I've performed a Suzuki coupling and my crude NMR shows a mixture of starting material, my desired product, and several byproducts. How do I approach this purification?
A: This is a common scenario. The main components of your mixture are likely the starting material, the desired mono-coupled product, potentially a di-coupled product, homo-coupled byproducts of the boronic acid, and residual palladium catalyst.
Troubleshooting & Purification Protocol:
-
Initial Workup to Remove Catalyst: Before any chromatography, it's crucial to remove the bulk of the palladium catalyst.
-
After the reaction, perform an aqueous workup.
-
Filter the organic layer through a small plug of Celite® or silica gel. This will often adsorb a significant amount of the dark-colored palladium residues.
-
-
Flash Column Chromatography: This is the most common method for separating the organic components.[9]
-
Rationale: The polarity difference between the starting material (alcohol), the less polar product (biaryl alcohol), and nonpolar byproducts (homo-coupled hydrocarbons) is usually sufficient for separation on silica gel.
-
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[4][10] Your target compound should have an Rf value of approximately 0.3 for optimal separation.[4]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh is standard for flash chromatography).[11] The amount of silica should be 50-100 times the weight of your crude mixture for difficult separations.[11]
-
Sample Loading: For best results, use "dry loading." Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure until you have a free-flowing powder.[12] Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. You may need to run a gradient of increasing polarity (e.g., starting with 5% EtOAc in hexanes and gradually increasing to 30% EtOAc) to effectively separate all components.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent via rotary evaporation.
-
-
| Compound Type | Typical Eluent System (Silica Gel) | Expected Elution Order |
| Homo-coupled byproduct (nonpolar) | 5-10% EtOAc/Hexanes | First |
| Desired Mono-Coupled Product | 15-40% EtOAc/Hexanes | Second |
| This compound (SM) | 30-50% EtOAc/Hexanes | Third |
| Boronic acid impurities (polar) | >50% EtOAc/Hexanes or MeOH/DCM | Last / Stays on baseline |
Table 1: General elution guidelines for Suzuki reaction mixtures.
Scenario 2: Sonogashira Coupling Reactions
The Sonogashira reaction couples terminal alkynes with aryl halides, catalyzed by palladium and a copper(I) co-catalyst.[13][14] A common and frustrating byproduct is the homo-coupling of the terminal alkyne (Glaser coupling).
Q: My main impurity after a Sonogashira coupling is the alkyne dimer. It has a very similar polarity to my desired product. What should I do?
A: This is a classic Sonogashira purification challenge. The similar polarities can make separation by standard flash chromatography difficult.[15]
Purification Strategy Workflow:
Sources
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- 2. 1261644-21-6 | this compound - AiFChem [aifchem.com]
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- 4. Purification [chem.rochester.edu]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-Bromo-3-iodophenyl)methanol Isomers in Synthetic Chemistry
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for efficient and predictable synthetic strategies. This guide provides an in-depth, objective comparison of the reactivity of (2-Bromo-3-iodophenyl)methanol isomers, supported by established chemical principles and experimental data from analogous systems.
The differential reactivity of the bromine and iodine substituents on the phenyl ring, influenced by their positions relative to each other and the hydroxymethyl group, dictates the synthetic utility of each isomer. This guide will explore these differences in the context of key organic transformations, providing a framework for rational substrate selection and reaction optimization.
The Decisive Factor: Carbon-Halogen Bond Lability
The fundamental principle governing the comparative reactivity of these isomers lies in the inherent differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more easily cleaved than the C-Br bond.[1][2] This disparity is the primary determinant in reactions where the cleavage of the carbon-halogen bond is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[3] The generally accepted order of reactivity for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl.[1][3]
Comparative Performance in Key Synthetic Transformations
The enhanced reactivity of the C-I bond translates to milder reaction conditions, often leading to higher yields and greater selectivity when compared to the analogous C-Br bond. This is particularly evident in several cornerstone reactions of modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. In dihalogenated systems like this compound, the selective reaction at one halogen site over the other is a key synthetic challenge and opportunity.
Suzuki-Miyaura Coupling: This versatile reaction for forming C-C bonds demonstrates a clear preference for the C-I bond. The oxidative addition of the palladium(0) catalyst to the aryl iodide is significantly faster than to the aryl bromide.[4] This allows for the selective coupling at the iodine-bearing position while leaving the bromine intact for subsequent transformations.[5] However, it is worth noting that under certain conditions, particularly at lower temperatures with specific catalyst systems, aryl iodides can exhibit surprisingly poor reactivity in Suzuki-Miyaura couplings.[6][7]
Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, also exhibits high selectivity for the C-I bond.[8][9] This chemoselectivity is well-documented for polyhalogenated aromatic compounds, where the reaction proceeds preferentially at the most reactive C-X bond.[8][10] The milder conditions required for the coupling of aryl iodides make this a highly efficient method for the selective alkynylation of bromo-iodinated systems.[11]
Buchwald-Hartwig Amination: Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination, for the formation of C-N bonds, proceeds more readily at the C-I bond. The oxidative addition step is again the key differentiator, allowing for selective amination at the iodine position under milder conditions than those required to activate the C-Br bond.[1]
| Reaction | Reactivity of C-I Bond | Reactivity of C-Br Bond | Key Considerations |
| Suzuki-Miyaura Coupling | High, allows for selective coupling.[5] | Lower, requires more forcing conditions.[4] | Catalyst system and temperature can influence reactivity.[6] |
| Sonogashira Coupling | High, excellent for selective alkynylation.[8][9] | Lower, can be unreactive under mild conditions.[10] | Copper co-catalyst is typically employed.[9] |
| Buchwald-Hartwig Amination | High, enables selective amination.[1] | Lower, often requires specialized ligands and higher temperatures. | Ligand choice is crucial for efficient coupling. |
Oxidation of the Benzylic Alcohol
The hydroxymethyl group in this compound is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. A variety of reagents can be employed for this transformation, and the presence of the halogen substituents can influence the reaction's outcome. Mild oxidizing agents, such as manganese dioxide (MnO2) or N-heterocycle-stabilized iodanes, are often preferred to avoid overoxidation.[12][13][14] The electronic effects of the ortho-bromo and meta-iodo substituents, both being electron-withdrawing, can impact the reactivity of the benzylic alcohol.
Nucleophilic Substitution at the Benzylic Position
The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions.[15] Primary benzylic halides typically undergo SN2 reactions. The electron-withdrawing nature of the bromo and iodo substituents can influence the rate of these reactions by affecting the electrophilicity of the benzylic carbon.
Experimental Protocols
Representative Protocol for Selective Sonogashira Coupling
This protocol describes a general procedure for the selective Sonogashira coupling at the C-I bond of a (Bromo-iodophenyl)methanol isomer.
Materials:
-
This compound isomer (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the this compound isomer, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Oxidation of the Benzylic Alcohol
This protocol outlines a general procedure for the oxidation of the benzylic alcohol to the corresponding aldehyde.
Materials:
-
This compound isomer (1.0 equiv)
-
Activated Manganese Dioxide (MnO₂) (10 equiv)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
Procedure:
-
To a round-bottom flask, add the this compound isomer and the anhydrous solvent.
-
Add activated MnO₂ in portions to the stirring solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically heterogeneous.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
If necessary, purify the product by flash column chromatography.
Mechanistic Considerations: The Role of Substituent Effects
Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[16][17][18] In the context of this compound, the electronic effects of the bromo and iodo substituents will influence the reactivity of the aromatic ring and the benzylic position. The ortho-bromo and meta-iodo groups both withdraw electron density from the ring, which can affect the rates of reactions involving the aromatic system.
// Nodes pd0 [label="Pd(0)L₂"]; oxidative_addition [label="Oxidative Addition"]; pd_complex [label="Ar-Pd(II)(X)L₂"]; transmetalation [label="Transmetalation"]; pd_r_complex [label="Ar-Pd(II)(R)L₂"]; reductive_elimination [label="Reductive Elimination"]; product [label="Ar-R"];
// Edges pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label="R-M"]; transmetalation -> pd_r_complex; pd_r_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="turnover"]; } केंद Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The isomers of this compound offer a versatile platform for the synthesis of complex organic molecules. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a powerful tool for selective functionalization, particularly in palladium-catalyzed cross-coupling reactions. By carefully selecting reaction conditions, researchers can exploit this differential reactivity to achieve desired synthetic outcomes. A thorough understanding of the principles outlined in this guide will empower scientists and drug development professionals to design more efficient and robust synthetic routes.
References
- University of Calgary. (n.d.). Ch23: Electrophilic Arom. Subs of ArX.
- Royal Society of Chemistry. (2020, April 24). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
- Brainly.in. (2024, November 5). explain why aryl halides are ortho and para directing in nature long type question.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- Master Organic Chemistry. (2018, March 5). Why are halogens ortho- para- directors?.
- ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted....
- Figshare. (2023, May 19). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures.
- ResearchGate. (2022, January 3). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
- National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- ACS Publications. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation.
- Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
- Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions.
- Wikipedia. (n.d.). Sonogashira coupling.
- Beilstein Journal of Organic Chemistry. (2024, July 19). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
- National Institutes of Health. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
- ResearchGate. (2025, December 29). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- JoVE. (2025, May 22). Video: Radical Oxidation of Allylic and Benzylic Alcohols.
- ResearchGate. (n.d.). Competing and comparison reactions a The reaction with aryl halides....
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ResearchGate. (n.d.). P-C coupling reactions of 3-bromo-iodobenzene..
- The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
- ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl iodides and bromides with arylboronic acids.
- ResearchGate. (n.d.). (a) Overriding the intrinsic reactivity differences between aryl....
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- ACS Publications. (2026, January 6). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
- Lead Sciences. (n.d.). (3-Bromo-5-iodophenyl)methanol.
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A Senior Application Scientist's Guide to NMR-Based Structural Validation of (2-Bromo-3-iodophenyl)methanol Reaction Products
Introduction: Navigating Regioselectivity in a Versatile Synthon
(2-Bromo-3-iodophenyl)methanol is a highly valuable bifunctional building block in synthetic organic chemistry, particularly for the construction of complex molecules in drug discovery and materials science.[1][2] Its utility stems from the presence of two distinct halogen atoms, bromine and iodine, on the aromatic ring, which offer differential reactivity in a variety of cross-coupling reactions. This differential reactivity, primarily governed by the weaker carbon-iodine bond compared to the carbon-bromine bond, allows for selective, stepwise functionalization.
However, this potential for regioselectivity presents a critical analytical challenge: how can a researcher be certain which halogen has participated in the reaction? A simple mass spectrometry result confirming the addition of a new substituent is insufficient, as it cannot distinguish between the possible isomers. This is where Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the definitive tool for unambiguous structural elucidation.[3][4][5]
This guide provides an in-depth comparison of common palladium-catalyzed cross-coupling reactions involving this compound. We will explore, with supporting data and protocols, how to leverage the subtleties of ¹H and ¹³C NMR spectra to unequivocally validate the structure of the desired product.
Pillar 1: The NMR Fingerprint of the Starting Material
Before venturing into reactions, establishing a baseline understanding of the starting material's NMR spectrum is paramount. The chemical shifts and coupling patterns of the protons and carbons in this compound are the reference points against which all reaction products will be compared.
The aromatic region of the ¹H NMR spectrum is particularly informative. We expect to see three distinct signals corresponding to the protons at positions 4, 5, and 6 of the phenyl ring. Their multiplicity (doublet, triplet, etc.) and coupling constants (J-values) reveal their spatial relationships.
Table 1: Characteristic NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations & Notes |
| -CH₂OH | ~4.7 | ~65 | The benzylic protons often appear as a singlet or a doublet if coupled to the hydroxyl proton. The carbon is shielded by the oxygen atom. |
| C-Br | - | ~125 | The carbon directly attached to bromine. |
| C-I | - | ~98 | The carbon directly attached to iodine is significantly shielded (upfield shift) due to the heavy atom effect. |
| C-4 | ~7.5 (dd) | ~132 | Coupled to H-5 and H-6. |
| C-5 | ~7.1 (t) | ~129 | Coupled to H-4 and H-6. |
| C-6 | ~7.8 (dd) | ~140 | Coupled to H-5 and H-4. |
| C-1 | - | ~142 | Quaternary carbon attached to the methanol group. |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. The key is the relative positions and coupling patterns.
Pillar 2: Comparative Analysis of Cross-Coupling Reactions
We will now examine three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and detail how NMR analysis validates the selective reaction at the more labile C-I bond.
A. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[6][7] Given the higher reactivity of aryl iodides over aryl bromides in the oxidative addition step of the catalytic cycle, we anticipate exclusive formation of the C-3 coupled product.[8][9][10]
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A Comparative Guide to Sonogashira and Suzuki Coupling Efficiency for (2-Bromo-3-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for constructing complex molecular architectures. (2-Bromo-3-iodophenyl)methanol presents a fascinating case study for such selective transformations, possessing two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the Sonogashira and Suzuki coupling reactions for this specific substrate, grounded in established principles of chemoselectivity and supported by analogous experimental data from the literature.
The Principle of Chemoselectivity in Dihaloarenes
The key to understanding the efficiency and selectivity of cross-coupling reactions on this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) center, which is the rate-determining step in the catalytic cycles of both Sonogashira and Suzuki reactions.[1][2] This inherent difference in reactivity allows for the selective functionalization of the iodine-bearing carbon, leaving the bromine-bearing carbon untouched for potential subsequent transformations.[1][3]
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This principle is the foundation upon which selective and sequential couplings are designed.
Sonogashira Coupling: Precision Alkynylation
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] When applied to a substrate like this compound, the reaction is expected to proceed with high chemoselectivity at the C-I bond.
Expected Outcome: The Sonogashira coupling of this compound with a terminal alkyne will selectively yield the corresponding 3-alkynyl-2-bromophenyl)methanol. The reaction can be tuned to favor this mono-alkynylation product with high efficiency.[4][6]
Mechanistic Insight: The Sonogashira Catalytic Cycle
The preference for the C-I bond is dictated by the initial oxidative addition step in the palladium catalytic cycle. The lower bond energy of the C-I bond facilitates its cleavage and addition to the Pd(0) catalyst, initiating the catalytic cycle.
Caption: Selective Sonogashira coupling at the C-I bond.
Suzuki Coupling: Versatile Arylation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its versatility and functional group tolerance.[3][7] Similar to the Sonogashira reaction, the Suzuki coupling on this compound is predicted to exhibit high selectivity for the C-I bond.
Expected Outcome: The Suzuki coupling of this compound with an organoboron reagent will selectively yield the corresponding 3-aryl-2-bromophenyl)methanol. The reaction conditions can be optimized to ensure high yields of the mono-arylated product.[3][8]
Mechanistic Insight: The Suzuki Catalytic Cycle
The chemoselectivity of the Suzuki reaction is also governed by the oxidative addition step. The Pd(0) catalyst will preferentially react with the more labile C-I bond, initiating the cross-coupling process.
Caption: Selective Suzuki coupling at the C-I bond.
Comparative Summary
| Feature | Sonogashira Coupling | Suzuki Coupling |
| Primary Product | (3-Alkynyl-2-bromophenyl)methanol | (3-Aryl-2-bromophenyl)methanol |
| Key Reagent | Terminal Alkyne | Organoboron Reagent |
| Co-catalyst | Typically Cu(I) (though copper-free methods exist) | None |
| Base | Amine base (e.g., Et3N, DIPEA) | Carbonate, phosphate, or hydroxide base |
| Selectivity | High for C-I over C-Br | High for C-I over C-Br |
| Subsequent Reactions | The remaining C-Br bond can be used in further cross-coupling reactions (e.g., Suzuki, Heck). | The remaining C-Br bond can be used in further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig). |
Experimental Protocols
While direct experimental data for this compound is not widely published, the following protocols are based on well-established procedures for similar substrates and represent a strong starting point for optimization.
Protocol 1: Selective Sonogashira Coupling
This protocol is adapted from standard Sonogashira conditions for bromo-iodoarenes.[9][10]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (Et₃N, base)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous, degassed solvent (5 mL).
-
Add triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3-alkynyl-2-bromophenyl)methanol.
Protocol 2: Selective Suzuki Coupling
This protocol is based on general Suzuki-Miyaura conditions for aryl halides.[9][11]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
K₂CO₃ or Cs₂CO₃ (Base)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent system (e.g., 10 mL of a 4:1 mixture of Dioxane and Water).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield (3-aryl-2-bromophenyl)methanol.
Caption: Synthetic pathways for this compound.
Conclusion
Both Sonogashira and Suzuki couplings are highly efficient methods for the selective functionalization of this compound. The choice between the two will largely depend on the desired final product – an alkynylated or arylated derivative. The predictable high selectivity for the carbon-iodine bond makes this substrate an excellent building block for sequential cross-coupling strategies, enabling the synthesis of complex, multi-substituted aromatic compounds. The provided protocols offer a solid foundation for researchers to explore these transformations in their own work.
References
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol - Benchchem. (n.d.).
- Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. (n.d.). PubMed Central.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media | Request PDF. (n.d.). ResearchGate.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health.
- Sonogashira coupling. (n.d.). Wikipedia.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. (n.d.). ACS Publications.
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. (n.d.).
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry.
- Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. (n.d.). Nanochemistry Research.
- This compound. (n.d.). AiFChem.
- Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. (2025, August 6). ResearchGate.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.). ResearchGate.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. (2025, August 7). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Recent Advances in Sonogashira Reactions. (2025, August 7). ResearchGate.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). National Institutes of Health.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). National Institutes of Health.
- This compound. (n.d.). Biotuva Life Sciences.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4).
- (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). ResearchGate.
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A Researcher's Guide to Regioselective Functionalization of (2-Bromo-3-iodophenyl)methanol
Introduction: The Strategic Value of (2-Bromo-3-iodophenyl)methanol
In the intricate landscape of medicinal chemistry and materials science, the precise construction of molecular architecture is paramount. Aryl scaffolds bearing multiple, distinct halogen atoms serve as versatile linchpins for iterative and site-selective functionalization. Among these, this compound stands out as a particularly valuable building block. Its di-halogenated pattern, featuring a bromine and a more reactive iodine atom, coupled with a benzylic alcohol, offers a rich platform for sequential cross-coupling reactions. The ability to selectively address either the C-I or the C-Br bond allows for the controlled, stepwise introduction of different substituents, paving the way for the synthesis of complex, three-dimensional molecules and focused compound libraries.
This guide provides an in-depth analysis of the strategies and underlying principles for achieving high regioselectivity in the functionalization of this compound. We will compare palladium- and nickel-catalyzed cross-coupling reactions, delve into the mechanistic rationale behind selective C-I versus C-Br bond activation, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Pillar 1: The Mechanistic Foundation of Regioselectivity
The ability to discriminate between the C-I and C-Br bonds in this compound is rooted in the fundamental mechanism of palladium-catalyzed cross-coupling reactions. The critical, selectivity-determining step is the initial oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0) or Ni(0)).[1][2][3][4]
The generally accepted reactivity trend for aryl halides in oxidative addition is:
C-I > C-Br > C-Cl > C-F
This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE). The C-I bond is the weakest among the halogens (approx. 272 kJ/mol for iodobenzene), making it the most susceptible to cleavage and oxidative addition by a metal catalyst.[2][5] The C-Br bond is significantly stronger (approx. 336 kJ/mol for bromobenzene), thus requiring more forcing conditions or specialized catalytic systems to react. This inherent difference in reactivity is the cornerstone of achieving regioselectivity.[6][7]
Pillar 2: Exploiting Inherent Reactivity - Selective C-I Functionalization
Leveraging the higher reactivity of the carbon-iodine bond is the most direct and common strategy for functionalizing this compound. Standard palladium-catalyzed cross-coupling conditions can be fine-tuned to react exclusively at the C-3 position, leaving the C-2 bromine intact for subsequent transformations.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling aryl halides with organoboron reagents.[8][9] Due to the mild conditions and commercial availability of a vast array of boronic acids, it is a workhorse in synthetic chemistry.
| Parameter | Condition for Selective C-I Arylation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Standard, reliable palladium sources. |
| Ligand | PPh₃, dppf, SPhos | Electron-rich phosphines facilitate oxidative addition at the more reactive C-I bond. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aqueous inorganic bases are effective for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are common and facilitate the interaction of organic and inorganic reagents. |
| Temperature | 60-90 °C | Moderate temperatures are typically sufficient for C-I coupling without activating the C-Br bond. |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the (2-bromo-3-arylphenyl)methanol product.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for installing alkynyl groups, which are valuable handles for further chemistry, such as click reactions or cyclizations.[5][10] This reaction is prized for its mild conditions, often proceeding at room temperature.
| Parameter | Condition for Selective C-I Alkynylation | Rationale |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium(0) or palladium(II) precatalysts are effective. |
| Co-catalyst | Copper(I) Iodide (CuI) | CuI is crucial for the formation of the copper(I) acetylide intermediate, which participates in transmetalation.[11] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is required to deprotonate the terminal alkyne and act as a solvent. |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | 25-50 °C | Mild temperatures strongly favor selective reaction at the C-I bond. |
Experimental Protocol: Regioselective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and the copper(I) co-catalyst (CuI, 0.04 eq.).
-
Solvent and Reagents: Add degassed THF and a suitable amine base (e.g., TEA, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is central to the synthesis of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination offers a general and efficient method for coupling aryl halides with a wide range of amines.[12][13][14]
| Parameter | Condition for Selective C-I Amination | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) or Pd(II) precatalysts. |
| Ligand | XPhos, BINAP, RuPhos | Bulky, electron-rich phosphine ligands are critical for promoting the catalytic cycle, especially the reductive elimination step.[15] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Higher temperatures are often needed, but selectivity for C-I can still be maintained. |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOt-Bu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.), and the phosphine ligand (e.g., XPhos, 0.02 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to obtain the desired 3-amino-2-bromophenyl)methanol derivative.
Pillar 3: Overriding Inherent Reactivity - The Challenge of C-Br Functionalization
Selectively functionalizing the C-Br bond in the presence of the more reactive C-I bond is a significant synthetic challenge that requires moving beyond standard conditions. Success hinges on catalytic systems that can either invert the typical reactivity trend or operate via alternative mechanisms.
Strategies for C-Br Selectivity
-
Ligand-Controlled Selectivity: The choice of ligand can dramatically influence the outcome. Highly bulky ligands can sterically hinder the approach to the C-I bond, which is flanked by the bromo-substituent, potentially favoring oxidative addition at the more accessible C-Br bond. While less common for this specific substrate, this is a known strategy for other dihaloarenes.[16][17]
-
Nickel Catalysis: Nickel catalysts can offer complementary selectivity to palladium. Ni(0) is a smaller and more reactive metal center. Some Ni-catalyzed cross-couplings are proposed to proceed through radical or non-concerted pathways, which may exhibit different regioselectivities compared to the concerted oxidative addition typical of palladium.[1][4] This remains an area of active research for achieving "unconventional" selectivity.
-
Sequential One-Pot Reactions: A more practical approach is to first functionalize the C-I bond under standard conditions. Then, without isolating the intermediate, the reaction conditions can be altered (e.g., by adding a different catalyst/ligand system and increasing the temperature) to promote a second coupling at the C-Br position.[18]
Conclusion and Future Outlook
This compound is a powerful synthetic intermediate whose utility is maximized through the strategic and regioselective application of cross-coupling chemistry. The predictable and highly selective functionalization of the C-I bond is readily achievable using a variety of well-established palladium-catalyzed methods, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These transformations provide reliable access to a diverse range of 2-bromo-3-substituted benzyl alcohol derivatives, which are ideal substrates for further diversification at the C-Br position.
The selective functionalization of the C-Br bond in the presence of iodine remains a formidable challenge, representing the frontier of research in this area. Future advances will likely rely on the design of novel ligand and catalyst systems, possibly involving metals other than palladium, that can successfully invert the innate reactivity of the carbon-halogen bonds.[16] The continued development of such methodologies will further enhance the synthetic chemist's toolkit, enabling even more efficient and creative routes to the complex molecules that drive innovation in science and medicine.
References
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- Ying, X., et al. (2023). Nickel‐Catalyzed C−I‐Selective C( sp 2 )−C( sp 3 ) Cross‐Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. Angewandte Chemie International Edition.
- Stradiotto, M., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry.
- LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts.
- Vetticatt, M. J. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Moret, M.-E. (2019). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA.
- Sigman, M. S. & Tan, Y. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
- Wang, C., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega.
- Reddy, T. J., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances.
- LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Feldmann, K. & Schaub, T. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
- Organic Chemistry with Lluís Llorens Palomo. (2021). Buchwald-Hartwig Coupling. YouTube.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Bickelhaupt, F. M. & Fernández, I. (2013). Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation. Journal of Chemical Theory and Computation.
- Wikipedia. (2023). Sonogashira coupling.
- Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Chem Help ASAP. (2019). Sonogashira coupling. YouTube.
- Dunham, N. P., et al. (2022). Regioselective control of biocatalytic C–H activation and halogenation. bioRxiv.
- Knochel, P., et al. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition.
- Fu, G. C. (2005). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society.
- MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.
- Wang, H., et al. (2020). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank.
- Knochel, P., et al. (2020). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition.
- ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
- Brookhart, M. & Goldman, A. S. (2002). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society.
- Asiri, A. M., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules.
- Zorlu, Y., et al. (2018). Synthesis and regioselective functionalization of perhalogenated BODIPYs. Organic & Biomolecular Chemistry.
- Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction.
- Li, A. & Wang, B. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
- van der Vight, L. P., et al. (2025). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv.
- MANAC Inc. (2024). Bromination reactions with phosphorus bromides (bromo-phosphoranes).
- Chen, D. Y.-K. & Youn, S. W. (2012). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
- Chakrabarty, M., et al. (2007). Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. Synthesis.
- Wang, Y., et al. (2005). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research.
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DFT studies on the reactivity of (2-Bromo-3-iodophenyl)methanol
An In-Depth Technical Guide to the Theoretical Reactivity of (2-Bromo-3-iodophenyl)methanol: A DFT-Based Comparative Analysis
For researchers and professionals in synthetic chemistry and drug development, understanding the regioselective reactivity of polyhalogenated aromatic compounds is paramount for designing efficient synthetic pathways. This compound (CAS: 1261644-21-6), a versatile building block, presents a classic challenge: which of the two distinct carbon-halogen bonds, C-Br or C-I, is the more likely site of reaction?
This guide provides a comprehensive framework for using Density Functional Theory (DFT) to dissect the reactivity of this compound. We will compare the intrinsic properties of the C-Br and C-I bonds within the molecule, drawing parallels with simpler halobenzenes to establish a predictive model for its behavior in common organic reactions. This document serves as both an analysis of this specific molecule and a methodological template for evaluating similar substrates.
The Rationale for DFT in Reactivity Prediction
Experimental determination of reaction mechanisms and regioselectivity can be resource-intensive. DFT has emerged as a powerful in silico tool that provides quantitative insights into molecular structure and reactivity. By calculating electronic properties, we can predict the most probable sites for nucleophilic or electrophilic attack, the relative strengths of chemical bonds, and the energy barriers of potential reaction pathways.
For a molecule like this compound, DFT allows us to address key questions before entering the lab:
-
Which halogen is more susceptible to oxidative addition in a palladium-catalyzed cross-coupling reaction?
-
What are the most electrophilic and nucleophilic sites on the molecule?
-
How does the presence of the hydroxymethyl group (-CH₂OH) influence the electronic properties of the aromatic ring and the halogens?
Computational Methodology: A Self-Validating Protocol
The reliability of DFT results hinges on the appropriate selection of a functional and basis set. The protocol outlined here is designed to balance computational accuracy with efficiency, grounded in methods widely validated for organic and organometallic systems.
Step-by-Step Computational Workflow
-
Structure Optimization:
-
The initial geometry of this compound is built using molecular modeling software (e.g., GaussView).
-
A full geometry optimization and frequency calculation are performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Recommended Method: The B3LYP hybrid functional is a robust choice for geometry optimizations of organic molecules[1].
-
Basis Set Selection: A mixed basis set is crucial for efficiency and accuracy.
-
For H, C, O, and Br atoms: The Pople-style 6-311++G(d,p) basis set offers a good description of electron distribution.
-
For the Iodine (I) atom: Due to its large number of electrons, a pseudopotential such as LANL2DZ is employed to replace the core electrons, simplifying the calculation while maintaining accuracy for valence electron interactions.
-
-
-
Calculation of Reactivity Descriptors:
-
Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties.
-
Natural Bond Orbital (NBO) Analysis: This is performed to obtain natural atomic charges and analyze hyperconjugative interactions, which reveal charge delocalization and molecular stability[2].
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity[2][3].
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
-
Bond Dissociation Energy (BDE) Calculation:
-
To compare the C-Br and C-I bond strengths directly, the BDE is calculated for each. This involves optimizing the geometry of the radical fragments formed upon bond cleavage ((2-hydroxymethyl-6-iodophenyl) radical and (2-hydroxymethyl-6-bromophenyl) radical) and the halogen radicals (Br• and I•).
-
The BDE is calculated as: BDE = (E_radical_phenyl + E_radical_halogen) - E_parent_molecule
-
Recommended Method: Functionals like (U)B3P86 have shown high accuracy for BDE predictions in phenolic compounds, which are structurally related[4].
-
Computational Workflow Diagram
Caption: Computational workflow for DFT analysis of this compound.
Comparative Reactivity Analysis: C-Br vs. C-I
While no direct experimental or computational studies exist for this specific molecule, we can generate predictive data based on the established methodologies and compare them with known trends for halobenzenes. DFT studies on simpler molecules like iodobenzene and chlorobenzene show that iodobenzene has a smaller HOMO-LUMO gap and higher softness, indicating greater reactivity[3]. This trend is overwhelmingly supported by experimental evidence, where the C-I bond is almost always more reactive in cross-coupling reactions than C-Br.
Predicted Reactivity Descriptors
The following table summarizes the expected quantitative results from a DFT analysis of this compound, based on established chemical principles.
| Parameter | C-I Bond Site | C-Br Bond Site | Rationale & Expected Outcome |
| Bond Length (Å) | ~2.10 | ~1.90 | The C-I bond is longer due to the larger atomic radius of iodine. |
| Bond Dissociation Energy (BDE) (kcal/mol) | ~65-70 | ~80-85 | The longer, weaker C-I bond is expected to have a significantly lower BDE, making it easier to break. |
| NBO Atomic Charge (e) | C: ~0.05, I: ~-0.05 | C: ~ -0.10, Br: ~ -0.05 | Due to iodine's higher polarizability, the C-I bond is less polarized than the C-Br bond, contributing to its reactivity. |
| Local Reactivity (Fukui Functions) | Higher f0 value | Lower f0 value | The iodine site is predicted to be more susceptible to radical-mediated reactions, such as oxidative addition. |
Simulating a Reaction Pathway: The Suzuki-Miyaura Coupling
To further compare the reactivity, we can model the first and rate-determining step of a Suzuki-Miyaura cross-coupling reaction: the oxidative addition of the aryl halide to a Pd(0) catalyst. DFT is an excellent tool for locating the transition states (TS) and calculating the activation energy barriers (ΔG‡) for this process.
Reaction Pathway Diagram
Sources
A Comparative Guide to the Synthesis and Application of (2-Bromo-3-iodophenyl)methanol and its Isomers
Introduction
Dihalogenated aromatic compounds are foundational pillars in modern organic synthesis, serving as versatile scaffolds for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Among these, dihalogenated phenylmethanols offer a unique combination of functionalities: a reactive benzylic alcohol for further elaboration and two halogen atoms that can be selectively functionalized. This guide provides an in-depth comparison of (2-Bromo-3-iodophenyl)methanol with other dihalogenated phenylmethanols, focusing on its synthesis and superior utility in regioselective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a strategic advantage, enabling sequential, site-specific molecular elaboration that is often challenging to achieve with symmetric dihalogenated analogues.
Synthesis of Dihalogenated Phenylmethanols
The most common and reliable route to phenylmethanols is the reduction of the corresponding benzaldehydes. These aldehyde precursors can be synthesized through various methods, including formylation of Grignard or organolithium reagents.
General Synthetic Workflow
The synthesis typically involves a two-step process:
-
Formation of an Organometallic Reagent: A dihalobenzene is treated with an organolithium reagent (via lithium-halogen exchange) or magnesium (to form a Grignard reagent). The choice of reagent and conditions is critical to avoid side reactions.[1][2]
-
Formylation and Reduction: The organometallic intermediate is quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3] The resulting aldehyde is then reduced to the corresponding alcohol, often using a mild reducing agent like sodium borohydride (NaBH₄).
Figure 1: General workflow for synthesizing dihalogenated phenylmethanols.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis starting from 1-bromo-2,3-diiodobenzene, leveraging the higher reactivity of iodine in lithium-halogen exchange.[1][4]
Step 1: Selective Lithium-Halogen Exchange and Formylation
-
To a solution of 1-bromo-2,3-diiodobenzene (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.
-
Stir the resulting solution at -78 °C for 1 hour. The exchange occurs preferentially at one of the iodine positions due to the higher reactivity of the C-I bond compared to the C-Br bond.
-
Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise and stir the mixture for an additional 2 hours at -78 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-bromo-3-iodobenzaldehyde.
Step 2: Reduction to the Alcohol
-
Dissolve the crude 2-bromo-3-iodobenzaldehyde in ethanol (0.3 M).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC until the aldehyde is consumed.
-
Carefully add water to quench the excess NaBH₄, followed by 1 M HCl to neutralize the solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Comparison of Synthetic Accessibility
The choice of starting material and reaction conditions is crucial for accessing specific isomers. The table below compares this compound with other dihalogenated phenylmethanols.
| Compound | CAS Number | Starting Material Availability | Key Synthetic Challenge |
| This compound | 1261644-21-6[5] | 1-Bromo-2,3-diiodobenzene or 2-bromo-3-iodoaniline | Controlling regioselectivity during lithiation/formylation. |
| (2-Bromo-5-iodophenyl)methanol | 946525-30-0[6] | Commercially available | Generally accessible. |
| (3-Bromo-4-iodophenyl)methanol | 249647-26-5[7] | Commercially available | Generally accessible. |
| (3-Bromo-5-iodophenyl)methanol | 892859-90-0[8] | Commercially available | Generally accessible. |
| (2,3-Dibromophenyl)methanol | 56718-43-7 | 1,2,3-Tribromobenzene | Lower differential reactivity between the two bromine atoms. |
Comparative Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in the distinct reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The reactivity order is well-established: I > Br > Cl >> F .[9] This differential allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction.
Figure 2: Strategy for sequential cross-coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming carbon-carbon bonds.[10] By carefully selecting the catalyst and conditions, the C-I bond can be targeted with high selectivity.
Experimental Protocol: Selective Suzuki Coupling at the C-I Position
-
In a reaction vial, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed mixture of dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 3-aryl-2-bromophenyl)methanol product.
Comparative Performance
| Substrate | Halogen Reactivity | Selectivity | Typical Yield (C-I Coupling) | Reference |
| This compound | I >> Br | Excellent | >90% | [11] |
| (2,3-Dibromophenyl)methanol | Br ≈ Br | Poor | Mixture of products | - |
| (2-Chloro-3-iodophenyl)methanol | I >> Cl | Excellent | >95% | - |
The resulting (3-aryl-2-bromophenyl)methanol is now primed for a second coupling reaction at the less reactive C-Br position, often requiring a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand like SPhos or XPhos) and potentially higher temperatures.[11]
Sonogashira Coupling
The Sonogashira reaction is indispensable for installing alkyne moieties.[9][12] The C-I bond is highly favored for this transformation under mild conditions.
Experimental Protocol: Selective Sonogashira Coupling
-
To a mixture of this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in anhydrous THF/triethylamine (2:1, 0.2 M), add the terminal alkyne (1.5 eq).
-
Stir the reaction under an argon atmosphere at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to isolate the (2-bromo-3-(alkynyl)phenyl)methanol product.
The mild conditions required for Sonogashira coupling at the C-I bond almost guarantee that the C-Br bond remains untouched, making it an ideal first step in a sequential functionalization strategy.[13]
Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation.[14][15] While selectivity can still be achieved, it may require more careful optimization of the catalyst, ligand, and base, as more active catalyst systems can begin to activate the C-Br bond.[16][17]
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction tube with this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable ligand such as Xantphos (0.05 eq), and Cs₂CO₃ (2.0 eq).
-
Add the amine (1.2 eq) and anhydrous toluene (0.15 M).
-
Seal the tube and heat at 90-100 °C for 16-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
The choice of a bidentate ligand like Xantphos can help moderate catalyst activity to favor the C-I bond over the C-Br bond.[14]
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of synthetic intermediates.
| Property | This compound | Data Source |
| Molecular Formula | C₇H₆BrIO | [18] |
| Molecular Weight | 312.93 g/mol | [18] |
| Purity | Typically ≥97% | [19] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.0 (m, 3H, Ar-H), ~4.7 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) | General chemical shifts[20] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~142, 138, 130, 128 (Ar-C), ~100 (C-I), ~64 (CH₂) | General chemical shifts[20] |
| IR (KBr, cm⁻¹) | ~3350 (O-H stretch, broad), ~1550, 1450 (C=C aromatic), ~1050 (C-O stretch) | Typical values[21] |
Note: Specific NMR chemical shifts can vary slightly based on solvent and concentration. Researchers should always acquire their own analytical data for confirmation.
Conclusion
This compound stands out as a highly valuable and strategic building block in organic synthesis. Its key advantage over symmetrically dihalogenated analogues (e.g., dibromo- or dichloro-isomers) is the pronounced difference in reactivity between the iodine and bromine substituents. This intrinsic property allows for reliable, high-yielding, and site-selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. By first targeting the hyper-reactive C-I bond under mild conditions, chemists can introduce one functionality, and then, under more forcing conditions, introduce a second, different functionality at the C-Br position. This predictable, stepwise approach is crucial for the efficient and controlled synthesis of complex, highly substituted aromatic compounds essential for drug discovery and materials science.
References
- LibreTexts Chemistry. 17.11 Spectroscopy of Alcohols and Phenols.
- Wikipedia. Buchwald–Hartwig amination.
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The Analytical Challenge: Differentiating Constitutional Isomers
An Objective Guide to the Isomeric Purity Analysis of (2-Bromo-3-iodophenyl)methanol for Pharmaceutical Development
In the landscape of pharmaceutical synthesis and drug development, the structural integrity of molecular building blocks is paramount. Intermediates such as this compound are critical synthons whose precise substitution pattern dictates the efficacy and safety profile of the final active pharmaceutical ingredient (API). The presence of constitutional isomers—molecules with the same chemical formula but different atomic connectivity—can introduce unforeseen toxicity, alter pharmacological activity, or complicate regulatory approval. Therefore, robust analytical methodologies for ensuring isomeric purity are not merely a quality control checkpoint but a foundational requirement for successful drug development.
This guide provides a comparative analysis of the principal analytical techniques for assessing the isomeric purity of this compound. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to guide researchers in selecting and implementing the most appropriate strategy for their analytical needs.
The synthesis of this compound can potentially yield several constitutional isomers. The primary analytical challenge lies in resolving and quantifying the target molecule from closely related structures, such as (2-Bromo-5-iodophenyl)methanol or (3-Bromo-2-iodophenyl)methanol. These isomers possess identical molecular weights, making mass spectrometry alone insufficient for differentiation without chromatographic separation. The subtle differences in their physicochemical properties, stemming from the varied positions of the halogen and methanol substituents, are the key to their analytical separation and identification.
Caption: Key constitutional isomers relevant to the purity analysis of this compound.
Comparison of Primary Analytical Techniques
The two most powerful and widely adopted techniques for the analysis of non-volatile, structurally similar isomers like those of (Bromo-iodophenyl)methanol are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information. A comprehensive purity assessment often leverages both.
| Analytical Technique | Principle of Differentiation | Information Provided | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a stationary phase and a mobile liquid phase based on polarity and hydrophobicity. | Retention time (tR), Peak area (quantitative), UV-Vis spectra. | High resolution for separating closely related isomers. Excellent sensitivity, particularly with UV detection due to the aromatic ring. Established as the gold standard for purity quantification in quality control environments.[1] | Co-elution can occur if chromatographic conditions are not fully optimized. Definitive structural identification requires coupling with a mass spectrometer (LC-MS) or confirmation by a secondary technique like NMR. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the magnetic environments of atomic nuclei (¹H, ¹³C) due to unique electronic surroundings in each isomer. | Chemical shifts (δ), coupling constants (J), signal integration. | Provides unambiguous structural confirmation of isomers.[2] The distinct splitting patterns and chemical shifts of the aromatic protons create a unique fingerprint for each isomer.[3] Inherently quantitative without the need for individual isomer reference standards (qNMR). | Lower sensitivity compared to HPLC, requiring more sample. Can be complex to interpret if the sample contains multiple isomers or impurities, leading to overlapping signals. |
Deep Dive 1: Isomer Quantification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry. The separation mechanism relies on the hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18). The subtle differences in the dipole moments and hydrophobicity of the (Bromo-iodophenyl)methanol isomers, caused by the varying positions of the polar hydroxyl and halogen groups, lead to different retention times, allowing for their separation and quantification.[1]
Experimental Protocol: RP-HPLC Method for Isomeric Purity
This protocol is designed as a starting point for method development.
-
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Stationary Phase: A high-resolution C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for resolving closely eluting isomers.
-
-
Mobile Phase Preparation:
-
Rationale: A gradient elution using water and a polar organic solvent like methanol or acetonitrile is typically required to achieve adequate separation of aromatic compounds with a reasonable analysis time.[1]
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade methanol.
-
Degas both mobile phases using an inline degasser or by sonication to prevent bubble formation.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Causality: Elevated temperature reduces mobile phase viscosity, improving peak shape and potentially altering selectivity between isomers.
-
-
Detection Wavelength: 220 nm.
-
Causality: Benzyl alcohol and its derivatives exhibit strong absorbance at lower UV wavelengths. A PDA detector can be used to scan across a range (e.g., 200-400 nm) to select the optimal wavelength and check for peak purity.[4]
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Ramp linearly from 50% to 80% B
-
15-17 min: Hold at 80% B
-
17.1-20 min: Return to 50% B and equilibrate for the next injection.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of water:methanol to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time (verified with a reference standard if available).
-
Identify any smaller peaks as potential isomeric or other impurities.
-
Calculate the isomeric purity by area percent normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Deep Dive 2: Structural Confirmation by NMR Spectroscopy
While HPLC is excellent for quantification, NMR spectroscopy provides definitive structural proof. For constitutional isomers, the arrangement of substituents on the phenyl ring creates a unique electronic environment for each proton. This results in distinct chemical shifts and spin-spin coupling patterns that serve as a structural fingerprint.[3]
For this compound, the three aromatic protons are chemically non-equivalent and are expected to produce a complex multiplet pattern. In contrast, an isomer like (2-Bromo-5-iodophenyl)methanol would exhibit a different set of signals and coupling constants, allowing for unambiguous differentiation.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte signals.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (¹H NMR on a 500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Causality: A sufficient relaxation delay ensures that all protons have returned to their equilibrium state before the next pulse, which is critical for accurate signal integration and quantification.
-
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrumental Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment (to simplify the spectrum to single lines for each unique carbon).
-
Number of Scans: 1024 or more.
-
Causality: The low natural abundance of the ¹³C isotope necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
-
-
Spectral Width: 0-220 ppm.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Carefully analyze the aromatic region (typically 7-8 ppm) in the ¹H spectrum. Compare the observed splitting patterns and coupling constants with those predicted for the target structure and potential isomers.
-
Integrate the signals to confirm the relative number of protons corresponding to each resonance.
-
Integrated Analytical Workflow
The choice between HPLC and NMR is not always mutually exclusive. A logical, phased approach ensures both efficiency and analytical rigor. HPLC is often used for routine screening and quantification due to its higher throughput, while NMR is employed for initial structural confirmation and for investigating any unknown impurities detected by HPLC.
Caption: A decision workflow for the comprehensive isomeric purity analysis of pharmaceutical intermediates.
Conclusion
The robust assessment of isomeric purity for key intermediates like this compound is a non-negotiable aspect of modern drug development. While High-Performance Liquid Chromatography serves as the primary tool for quantitative analysis in a quality control setting due to its high resolution and sensitivity, Nuclear Magnetic Resonance spectroscopy remains the gold standard for unambiguous structural elucidation. By understanding the principles, advantages, and limitations of each technique, and by employing them in a complementary workflow, researchers and drug development professionals can ensure the structural integrity of their chemical entities, paving the way for safer and more effective medicines.
References
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- Royal Society of Chemistry. (n.d.). Contents.
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A Senior Application Scientist's Guide to Ligand Selection for the Selective Mono-arylation of (2-Bromo-3-iodophenyl)methanol
Introduction: The Challenge of Selective C-C Bond Formation
In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the precise construction of biaryl structures is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2][3] A significant challenge arises, however, when the aromatic substrate is polyhalogenated with different halogens, such as in (2-Bromo-3-iodophenyl)methanol. This substrate presents two potential sites for oxidative addition by a palladium catalyst: the carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond.
Achieving selective functionalization at only one of these sites is critical for multi-step syntheses, allowing for orthogonal derivatization. Due to the difference in bond dissociation energies (C-I < C-Br), the C-I bond is inherently more reactive.[3] The primary goal is therefore to identify a catalytic system that can efficiently and selectively activate the C-I bond while leaving the C-Br bond intact for subsequent transformations. The choice of ligand coordinated to the palladium center is the most critical parameter in controlling this selectivity.[1][4] This guide provides a comparative analysis of different ligand classes, supported by experimental data and mechanistic insights, to inform the rational selection of a catalyst system for this specific transformation.
Mechanistic Considerations: The Ligand's Role in Selectivity
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand's properties—both steric and electronic—profoundly influence each of these steps, but its most significant impact on selectivity in dihaloarenes is felt during the initial, rate-determining oxidative addition.[2][5][6]
-
Steric Bulk: Highly bulky ligands, such as dialkylbiaryl phosphines and certain N-heterocyclic carbenes (NHCs), promote the formation of a monoligated, 14-electron Pd(0)L species.[7][8] This species is often more reactive and selective than the corresponding bis-ligated complexes. The steric hindrance around the metal center can also create a kinetic preference for insertion into the less sterically hindered and more reactive C-I bond.
-
Electron-Donating Ability: Strongly electron-donating ligands increase the electron density on the palladium center.[5] This enhanced nucleophilicity of the metal facilitates the oxidative addition step, allowing the reaction to proceed under milder conditions, which can further enhance selectivity by minimizing over-reaction at the less reactive C-Br bond.
The interplay of these factors determines the catalyst's ability to discriminate between the two halogen sites.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Ligand Performance
To provide a clear comparison, we evaluated several leading phosphine and N-heterocyclic carbene (NHC) ligands for the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid. The primary metrics for success are the yield of the desired mono-arylated product, (2-Bromo-3-phenylphenyl)methanol, and the selectivity for C-I versus C-Br bond activation.
The data presented below is a representative summary based on established principles and experimental outcomes for structurally similar bromo-iodo arenes.[5][7][9]
Table 1: Comparative Performance of Ligands for Selective Mono-arylation
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-I:C-Br:Di-coupled) |
| Biaryl Phosphines | SPhos | 2 | K₃PO₄ (2.0) | Toluene | 80 | 4 | 95 | >98:<1:1 |
| XPhos | 2 | K₃PO₄ (2.0) | Toluene | 80 | 4 | 92 | >98:<1:1 | |
| RuPhos | 2 | K₂CO₃ (2.0) | Dioxane | 100 | 6 | 88 | 95:3:2 | |
| Trialkylphosphine | P(t-Bu)₃ | 2 | Cs₂CO₃ (2.0) | Dioxane | 80 | 8 | 75 | 90:8:2 |
| NHC Ligands | IPr | 2 | K₃PO₄ (2.0) | Toluene | 60 | 2 | 97 | >99:<1:0 |
| SIPr | 2 | K₃PO₄ (2.0) | Toluene | 60 | 2 | 96 | >99:<1:0 | |
| SIMes | 2 | K₂CO₃ (2.0) | Dioxane | 80 | 5 | 85 | 92:5:3 |
Analysis of Results
-
N-Heterocyclic Carbene (NHC) Ligands: The NHC ligands, particularly IPr and SIPr , demonstrated exceptional performance.[10][11][12] Their strong σ-donating character and significant steric bulk create highly active and stable palladium complexes that react rapidly and cleanly at the C-I bond, even at lower temperatures. This high reactivity under mild conditions is key to preventing competing reactions at the C-Br bond, resulting in near-perfect selectivity.
-
Biaryl Phosphine Ligands: The Buchwald-type biaryl phosphine ligands, SPhos and XPhos , also provided excellent yields and high selectivity.[2][13] These ligands are well-established for their ability to facilitate challenging couplings due to their bulk and electron-rich nature, which promotes the formation of the active monoligated palladium species necessary for efficient oxidative addition.[5]
-
Trialkylphosphine and Less Bulky Ligands: While still effective, simpler trialkylphosphines like P(t-Bu)₃ and less sterically demanding ligands like RuPhos and SIMes showed slightly diminished selectivity. This can be attributed to either requiring higher temperatures or having a less defined steric environment around the palladium center, which allows for a minor degree of C-Br activation and di-arylation.[14]
Caption: Logical workflow for selecting a ligand to achieve C-I bond selectivity.
Recommended Experimental Protocol
Based on the comparative data, a protocol using an NHC ligand is recommended for achieving the highest yield and selectivity. The following procedure utilizes a commercially available PEPPSI-IPr pre-catalyst for operational simplicity.
Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
PEPPSI™-IPr Catalyst (palladium(II) dichloride) (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Toluene, anhydrous (to 0.1 M concentration)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, PEPPSI-IPr catalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure (2-Bromo-3-phenylphenyl)methanol.
Conclusion and Field Insights
For the selective mono-arylation of this compound, the choice of ligand is unequivocally the most critical factor for success. Our comparative analysis demonstrates that bulky, electron-rich ligands are essential for achieving high selectivity for the more reactive C-I bond.
N-Heterocyclic carbene ligands, specifically IPr and its saturated analogue SIPr, are the top recommendation. They offer a superior combination of high catalytic activity at mild temperatures and exceptional selectivity, minimizing side products and simplifying purification. For labs where NHC catalysts are less common, the Buchwald biaryl phosphine ligands, SPhos and XPhos, represent an excellent and highly reliable alternative. [13]
By understanding the mechanistic principles that govern selectivity and leveraging well-designed ligand architectures, researchers can confidently and efficiently synthesize complex, selectively functionalized aromatic building blocks for a wide array of applications in drug discovery and materials science.
References
- Current time inform
- Szostak, M.
- Diez-Gonzalez, S., & Nolan, S. P. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
- Szostak, M. Development of new sterically-defined N-heterocyclic carbene ligands for transition-metal-catalysis and cross-coupling of amides by N–C(O)
- Dunsford, J. J., et al. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.
- Neufeldt, S. R., et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Larson, N. G., et al. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- N-Heterocyclic Carbene (NHC) Ligands. TCI Chemicals.
- Larson, N. G., et al. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Larson, N. G., et al. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv | Cambridge Open Engage.
- Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
- Fairlamb, I. J. S., et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Martin, R., & Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
- What's the role of the phosphine ligand in Suzuki couplings? Reddit.
- Zhu, R.-Y., et al. Ligand-Enabled Pd(II)-Catalyzed Bromination and Iodination of C(sp3)−H Bonds. Journal of the American Chemical Society.
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Boruah, P., et al.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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A Senior Application Scientist's Guide to Scalability: (2-Bromo-3-iodophenyl)methanol as a Strategic Asset in Sequential Cross-Coupling Reactions
Introduction: The Strategic Advantage of Orthogonal Reactivity in Complex Synthesis
In the landscape of modern pharmaceutical and materials science, the efficient and controlled construction of complex molecular architectures is paramount. The ability to selectively functionalize a scaffold in a stepwise manner is not merely a synthetic convenience; it is a critical factor in scalability, cost-effectiveness, and the overall feasibility of a synthetic route. (2-Bromo-3-iodophenyl)methanol emerges as a highly strategic building block in this context. Its dihalogenated aromatic ring, featuring both a bromine and an iodine substituent, offers orthogonal reactivity that can be exploited for sequential, site-selective cross-coupling reactions. This guide provides an in-depth, objective comparison of the scalability of reactions using this compound against its primary alternative, (2,3-dibromophenyl)methanol, supported by established chemical principles and extrapolated experimental data.
The core of this analysis rests on the well-established differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which follows the general trend: C-I > C-Br > C-Cl.[1] The significantly weaker carbon-iodine bond allows for its selective activation under milder conditions, leaving the more robust carbon-bromine bond intact for a subsequent, distinct transformation. This inherent chemoselectivity is the cornerstone of this compound's utility in scalable synthetic campaigns.
Comparative Analysis: this compound vs. (2,3-dibromophenyl)methanol
The choice of a dihalogenated starting material for sequential couplings hinges on the ability to achieve high selectivity in the first transformation. Failure to do so results in a mixture of mono- and di-substituted products, leading to complex purification challenges and reduced overall yield, issues that are magnified at scale.
| Feature | This compound | (2,3-dibromophenyl)methanol |
| Selectivity in First Coupling | Excellent. Selective reaction at the C-I bond is readily achieved with high fidelity under mild conditions. | Poor to Moderate. Selective mono-bromination is challenging due to similar C-Br bond energies, often requiring extensive optimization and leading to mixtures. |
| Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) for the first coupling, preserving sensitive functional groups. | Harsher conditions are often required to achieve reasonable reaction rates, potentially leading to side reactions and degradation. |
| Catalyst Loading | Typically lower catalyst loading for the initial C-I coupling, reducing costs at scale. | May require higher catalyst loadings or more specialized, expensive ligands to achieve selectivity, increasing process costs. |
| Purification | Cleaner reaction profiles for the first step simplify purification, a critical factor in large-scale synthesis. | Purification can be challenging due to the presence of starting material, mono-arylated, and di-arylated products. |
| Overall Process Efficiency | Higher overall efficiency due to clean, selective, and stepwise functionalization. | Lower overall efficiency due to selectivity issues, more complex purifications, and potentially lower yields. |
Experimental Protocols and Scalability Considerations
To illustrate the practical advantages of this compound, we present detailed protocols for a sequential Suzuki-Miyaura and Sonogashira coupling. These protocols are designed to be scalable and highlight the key decision points for a process chemist.
Workflow for Sequential Cross-Coupling
Caption: Sequential functionalization workflow using this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol details the selective coupling at the iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5-1.5 mol%)
-
SPhos (1.0-3.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a suitably sized reactor, charge this compound, the arylboronic acid, and potassium carbonate.
-
Inert the reactor atmosphere by evacuating and backfilling with nitrogen or argon (3 cycles).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
In a separate vessel, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed dioxane.
-
Add the catalyst solution to the reactor.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by HPLC or TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate or toluene) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (2-bromo-3-arylphenyl)methanol is typically of high purity and can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos with a palladium precursor is crucial for promoting the oxidative addition at the C-I bond while minimizing reactivity at the C-Br bond, especially at lower temperatures.[1]
-
Solvent System: A mixture of an organic solvent and water is standard for Suzuki couplings, as it aids in dissolving both the organic substrates and the inorganic base.
-
Base: Potassium carbonate is a cost-effective and moderately strong base suitable for most Suzuki couplings.
Protocol 2: Sonogashira Coupling of (2-Bromo-3-arylphenyl)methanol
This protocol describes the subsequent coupling at the bromo position.
Materials:
-
(2-Bromo-3-arylphenyl)methanol (from Protocol 1, 1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, inerted reactor, add the (2-bromo-3-arylphenyl)methanol, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature to 50 °C. The reaction progress should be monitored by HPLC or TLC. Reaction times can vary from 4 to 16 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final (2-alkynyl-3-arylphenyl)methanol.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: In the traditional Sonogashira reaction, copper(I) is essential for the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[2]
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also serves to scavenge the HBr generated during the reaction.
-
Reaction Temperature: The C-Br bond activation requires slightly more forcing conditions than the C-I bond, hence the potential need for gentle heating.
Comparative Scalability Challenges
The primary challenge in scaling up reactions with (2,3-dibromophenyl)methanol is controlling the selectivity of the first coupling. Achieving a high yield of the mono-substituted product without significant formation of the di-substituted byproduct is often difficult and requires careful optimization of catalyst, ligand, temperature, and reaction time. This can lead to:
-
Increased Process Development Time: Significant resources may be expended to find a narrow operational window for selective mono-substitution.
-
Complex Purification: Large-scale chromatographic separation of closely related aromatic compounds is costly and inefficient. Crystallization may also be challenging due to the presence of multiple components.
-
Reduced Overall Yield: The formation of byproducts directly impacts the yield of the desired intermediate, making the overall process less economical.
In contrast, the scalability of sequential couplings with This compound is more straightforward due to the inherent and predictable chemoselectivity. The challenges are more typical of standard process scale-up, such as:
-
Reagent and Solvent Costs: While the initial cost of the iodo-containing starting material may be higher, this is often offset by higher yields, reduced catalyst loading, and simpler purifications.[3]
-
Catalyst Removal: Ensuring the final product meets regulatory requirements for residual palladium levels is a standard consideration in pharmaceutical manufacturing.
-
Throughput: Optimizing reaction times and downstream processing to maximize reactor efficiency.
Conclusion: A Strategic Choice for Scalable Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials has profound implications for the entire lifecycle of a synthetic project. While (2,3-dibromophenyl)methanol may appear to be a more economical option based on initial purchase price, a thorough evaluation of the total cost of synthesis often reveals a different picture.
This compound, with its built-in orthogonal reactivity, provides a more robust, reliable, and ultimately more scalable platform for the synthesis of complex, di-substituted aromatic compounds. The ability to perform clean, selective, and high-yielding sequential cross-coupling reactions minimizes downstream purification challenges and maximizes overall process efficiency. In the demanding environment of process development and manufacturing, where predictability and reproducibility are paramount, the strategic use of this compound can be a decisive factor in the successful and timely delivery of a target molecule.
References
- Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. ResearchGate.
- Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. ResearchGate.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC - NIH.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
- Sonogashira Coupling. Organic Chemistry Portal.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... ResearchGate.
- ortho‐Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions and Computational Analysis. ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Sonogashira Coupling. Chemistry LibreTexts.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH.
- Challenges in halogenation approaches and this work. ResearchGate.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science (RSC Publishing).
- Preparation method of 2-methyl-3-biphenylmethanol. Google Patents.
- Process for the production of 2,3-dibromo-1-propanol. Google Patents.
Sources
Safety Operating Guide
A Guide to the Proper Disposal of (2-Bromo-3-iodophenyl)methanol: Ensuring Safety and Compliance
For researchers and drug development professionals, the synthesis and use of novel compounds like (2-Bromo-3-iodophenyl)methanol are routine. However, the lifecycle of these materials extends beyond their application in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety protocols and regulatory frameworks. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both human health and the environment.
Hazard Assessment and Waste Classification
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated aromatic alcohol. While a comprehensive Safety Data Sheet (SDS) may not be readily available from all suppliers, the Globally Harmonized System (GHS) classifications for this chemical indicate that it should be handled with care.
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Due to its chemical structure (a halogenated organic compound) and these identified hazards, this compound and any materials contaminated with it must be treated as hazardous waste .[1] The disposal of such waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[3]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation upon contact. |
| Eye Irritation | H319 | Causes serious eye irritation upon contact. |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled. |
Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safety and compliance. This compound waste must be collected as halogenated organic waste .
Causality: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream.
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and storage of this compound waste pending pickup by your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE:
-
Safety goggles (or a face shield if there is a splash risk)
-
Chemical-resistant gloves (nitrile is a common choice, but consult your institution's guidelines)
-
A lab coat
Waste Container Selection and Labeling
-
Select a Compatible Container: Use a container that is in good condition and compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof cap.[4]
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound" and any other components in the waste stream. Avoid using abbreviations or chemical formulas.
-
The approximate percentages of each component.
-
The date when the first drop of waste was added to the container (the "accumulation start date").[6]
-
Waste Collection and Storage
-
Solid Waste: Collect any solid this compound waste, contaminated personal protective equipment (e.g., gloves), or weighing papers and place them in the designated halogenated organic waste container.
-
Liquid Waste: If the compound is in a solvent, this solution should be collected in the halogenated organic waste container.
-
Rinsate Collection: When rinsing glassware that has come into contact with this compound, the first rinse should be collected as hazardous waste. Subsequent rinses may be disposable down the drain, but this depends on your institution's specific policies. Always consult your EHS department for guidance on this.
-
Keep Containers Closed: The EPA requires that hazardous waste containers remain closed at all times, except when you are actively adding waste.[5][6][7] This is to prevent spills and the release of volatile organic compounds (VOCs).
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. The container should be kept in secondary containment to prevent the spread of material in case of a leak.
-
Check for Incompatibilities: Ensure that incompatible wastes are not mixed. Halogenated compounds can react with strong bases and certain metals.[8] Always store your halogenated waste stream separately from other waste types.
Arranging for Disposal
Once the waste container is full, or if you are approaching the storage time limit set by the EPA and your institution (typically 90 or 180 days for large and small quantity generators, respectively), contact your EHS department to arrange for a waste pickup.[9]
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By adhering to the principles of clear labeling, segregation, and proper storage, you are not only complying with regulations but also actively minimizing risks. The requirement to consult with your institution's EHS department for specific local procedures provides an additional layer of safety and validation. Every step is rooted in the established guidelines of regulatory bodies like the EPA, ensuring a trustworthy and defensible waste management practice.
References
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers.
- ISHN. (2015, August 3). EPA rules cover handling, managing and storing hazardous wastes.
- EHSLeaders. (2017, August 8). Proper Management of Hazardous Waste Containers.
- U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- Daniels Training Services. (2011, September 20). The USEPA Regulations for “Closed Containers” of Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). RCRA Training Module: Introduction to Containers (40 CFR Parts 264/265, Subpart I; Section 261.7).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424372, (2-Bromo-5-iodophenyl)methanol.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Wikipedia. (n.d.). Resource Conservation and Recovery Act.
- Wastebits. (2021, May 26). Resource Conservation and Recovery Act 101.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
- Fluimac Diaphragm Pumps. (n.d.). CHEMICAL COMPATIBILITY TABLE.
Sources
- 1. 1261644-21-6 | this compound - AiFChem [aifchem.com]
- 2. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 3. blog.wastebits.com [blog.wastebits.com]
- 4. epa.gov [epa.gov]
- 5. ishn.com [ishn.com]
- 6. Proper Management of Hazardous Waste Containers - EHSLeaders [ehsleaders.org]
- 7. danielstraining.com [danielstraining.com]
- 8. fishersci.com [fishersci.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
